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  • Product: 1-Methyl-3-(propan-2-yl)piperazine
  • CAS: 1248907-64-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(propan-2-yl)piperazine

Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 1-Methyl-3-(propan-2-yl)piperazine, a substituted piperazine derivative with significant potential in medicinal chemistry and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-Methyl-3-(propan-2-yl)piperazine, a substituted piperazine derivative with significant potential in medicinal chemistry and pharmaceutical research. The document details the core chemical principles, step-by-step experimental protocols, and methods for purification and characterization. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement the synthesis of this versatile chemical building block. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic strategies.

Introduction

1-Methyl-3-(propan-2-yl)piperazine, also known as 1-methyl-3-isopropylpiperazine, is a disubstituted piperazine derivative that serves as a valuable scaffold in the development of novel therapeutic agents. The piperazine ring is a common pharmacophore found in numerous FDA-approved drugs, prized for its ability to modulate physicochemical properties and interact with various biological targets.[1][2] The specific substitution pattern of a methyl group at the 1-position and an isopropyl group at the 3-position imparts unique structural and electronic features that can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4]

This guide will explore the primary synthetic routes to 1-Methyl-3-(propan-2-yl)piperazine, focusing on methodologies that offer high yields, purity, and scalability. We will delve into the mechanistic underpinnings of these reactions and provide practical, field-proven protocols.

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC8H18N2[3]
Molecular Weight142.24 g/mol [3]
Boiling Point~180.1°C at 760 mmHg[3]
Density~0.858 g/cm³[3]
IUPAC Name1-methyl-3-propan-2-ylpiperazine[3]

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 1-Methyl-3-(propan-2-yl)piperazine can be approached through several strategic disconnections. A logical retrosynthetic analysis points to two primary strategies:

  • Sequential N-Alkylation: This approach involves the initial formation of the 3-isopropylpiperazine core, followed by selective N-methylation.

  • Ring Formation from Acyclic Precursors: This strategy involves constructing the piperazine ring from suitably functionalized acyclic diamines.

The choice of strategy often depends on the availability of starting materials, desired scale, and the need for stereochemical control. For the purposes of this guide, we will focus on the most practical and widely applicable methods.

Synthetic Methodologies

Synthesis of the 3-Isopropylpiperazine Intermediate

A crucial precursor for one of the primary synthetic routes is 3-isopropylpiperazine. Its synthesis can be accomplished from readily available starting materials. A common approach starts from an appropriate amino acid, which can be converted to a 1,2-diamine.[1]

Method 1: Reductive Amination for N-Methylation

Reductive amination is a robust and widely used method for the N-alkylation of amines.[2][5] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine.[5] In the context of synthesizing 1-Methyl-3-(propan-2-yl)piperazine, this method offers a direct and efficient means of introducing the methyl group onto the piperazine nitrogen.

Experimental Protocol: Reductive Amination of 3-Isopropylpiperazine

Objective: To synthesize 1-Methyl-3-(propan-2-yl)piperazine via reductive amination of 3-isopropylpiperazine with formaldehyde.

Materials:

  • 3-Isopropylpiperazine

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-isopropylpiperazine (1.0 eq) in 1,2-dichloroethane, add formaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 1-Methyl-3-(propan-2-yl)piperazine.

Causality Behind Experimental Choices:
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for the reduction of iminium ions in the presence of other functional groups.[6] Its use avoids the over-reduction often seen with more powerful hydrides.

  • Solvent: 1,2-Dichloroethane or dichloromethane are excellent solvents for this reaction as they are relatively non-polar and aprotic, facilitating the formation of the iminium intermediate and being compatible with the reducing agent.

  • Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acid and helps to break up any borate complexes, facilitating the extraction of the product.

Method 2: Direct N-Alkylation

Direct N-alkylation of 3-isopropylpiperazine with a methylating agent is another viable route. However, controlling the selectivity to achieve mono-methylation over di-methylation can be challenging.[7] To favor the desired mono-substituted product, strategies such as using a mono-protected piperazine or carefully controlling the stoichiometry are often employed.[4][8]

Experimental Protocol: N-Methylation of a Mono-Protected 3-Isopropylpiperazine

Objective: To synthesize 1-Methyl-3-(propan-2-yl)piperazine via methylation of a mono-Boc-protected 3-isopropylpiperazine, followed by deprotection.

Part A: Methylation

Materials:

  • 1-Boc-3-isopropylpiperazine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-Boc-3-isopropylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 6-12 hours, monitoring by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Part B: Deprotection

Materials:

  • Crude 1-Boc-4-methyl-2-isopropylpiperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude protected piperazine in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 5-10 equivalents) or a saturated solution of HCl in an organic solvent.

  • Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield 1-Methyl-3-(propan-2-yl)piperazine.

Causality Behind Experimental Choices:
  • Protecting Group Strategy: The use of a tert-butoxycarbonyl (Boc) protecting group deactivates one of the nitrogen atoms, allowing for selective methylation of the other.[4] The Boc group is stable under the basic conditions of methylation but can be readily removed under acidic conditions.

  • Choice of Base and Solvent: Potassium carbonate is a mild and effective base for this alkylation. For less reactive alkylating agents, a stronger base like sodium hydride in an aprotic polar solvent like DMF may be necessary.

  • Deprotection Conditions: Trifluoroacetic acid or HCl in an organic solvent provides acidic conditions strong enough to cleave the Boc group without causing significant side reactions.

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Amino Acid Amino Acid 3-Isopropylpiperazine 3-Isopropylpiperazine Amino Acid->3-Isopropylpiperazine Multi-step synthesis Formaldehyde Formaldehyde 1-Methyl-3-isopropylpiperazine 1-Methyl-3-isopropylpiperazine Formaldehyde->1-Methyl-3-isopropylpiperazine Methyl Iodide Methyl Iodide Methyl Iodide->1-Methyl-3-isopropylpiperazine 1-Boc-3-isopropylpiperazine 1-Boc-3-isopropylpiperazine 3-Isopropylpiperazine->1-Boc-3-isopropylpiperazine Boc Protection 3-Isopropylpiperazine->1-Methyl-3-isopropylpiperazine Reductive Amination (Method 1) 1-Boc-3-isopropylpiperazine->1-Methyl-3-isopropylpiperazine Methylation & Deprotection (Method 2)

Caption: Overview of synthetic routes to 1-Methyl-3-(propan-2-yl)piperazine.

Purification and Characterization

Purification of 1-Methyl-3-(propan-2-yl)piperazine is typically achieved by flash column chromatography on silica gel, using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking.

Characterization of the final product should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule.

Safety and Handling

Substituted piperazines, including 1-Methyl-3-(propan-2-yl)piperazine, should be handled with care.[3] They can cause severe skin burns and eye damage.[3] It is crucial to work in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[11]

Conclusion

The synthesis of 1-Methyl-3-(propan-2-yl)piperazine can be effectively achieved through several well-established synthetic methodologies. The choice between reductive amination and a protection-alkylation-deprotection sequence will depend on factors such as starting material availability, scale, and the need for regiochemical control. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Bhattacharyya, S. (2003). Synthesis of N-Methyl Secondary Amines.
  • Wikipedia. (2023, December 1). Piperazine. Retrieved from [Link]

  • Jayanth, T. T., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(23), 5732.
  • PubChem. (n.d.). 1-Methyl-3-propan-2-ylpiperazin-1-ium chloride. Retrieved from [Link]

  • I. D. G. Watson, L. T. Lilly, & J. A. Ellman. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. BenchChem.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • PubChemLite. (n.d.). 1-methyl-3-(propan-2-yl)piperazine (C8H18N2). Retrieved from [Link]

  • Feroci, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 58.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Kysilka, O., et al. (2016). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 21(9), 1234.
  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • NextSDS. (n.d.). 1-methyl-3-(propan-2-yl)piperazine — Chemical Substance Information. Retrieved from [Link]

  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of medicinal chemistry, 61(9), 4038-4051.

Sources

Exploratory

1-Methyl-3-(propan-2-yl)piperazine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-3-(propan-2-yl)piperazine Executive Summary This technical guide provides a comprehensive analysis of 1-Methyl-3-(propan-2-yl)piperazine, a substituted p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-3-(propan-2-yl)piperazine

Executive Summary

This technical guide provides a comprehensive analysis of 1-Methyl-3-(propan-2-yl)piperazine, a substituted piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperazine heterocycle is a well-established pharmacophore present in a multitude of clinically approved drugs, valued for its favorable pharmacokinetic properties and synthetic versatility.[1][2] This document delineates the core physicochemical properties, plausible synthetic routes, spectroscopic characterization, and potential pharmacological applications of this specific asymmetrically substituted compound. By synthesizing available data with established principles of organic chemistry, this guide serves as a foundational resource for scientists leveraging this molecule as a versatile chemical building block or pharmacological scaffold.[3]

Introduction to the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in modern pharmacology.[1][4] Its unique conformational flexibility and the ability of its nitrogen atoms to act as hydrogen bond acceptors or be protonated at physiological pH contribute to its frequent use in drug design. Trivial modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activity.[1] 1-Methyl-3-(propan-2-yl)piperazine presents an interesting case study, featuring an N-methyl group at one nitrogen and a sterically demanding isopropyl group on a carbon atom, creating an asymmetric molecule with distinct reactive sites and stereochemical considerations.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for 1-Methyl-3-(propan-2-yl)piperazine are summarized below.

Table 1: Identifiers and Physical Properties

Property Value Reference
IUPAC Name 1-methyl-3-(propan-2-yl)piperazine [3][5]
CAS Number 1248907-64-3 [5][6]
Molecular Formula C₈H₁₈N₂ [3][6][7]
Molecular Weight 142.24 g/mol [3][6]
Appearance Liquid at room temperature [3]
Density ~0.858 g/cm³ [3]

| Boiling Point | ~180.1°C at 760 mmHg |[3] |

Caption: 2D Chemical Structure of 1-Methyl-3-(propan-2-yl)piperazine.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, its characteristic features can be reliably predicted based on its functional groups and the analysis of analogous piperazine derivatives.[8][9]

Expertise & Causality: The choice of these analytical methods is deliberate. NMR spectroscopy (¹H and ¹³C) provides a detailed map of the carbon-hydrogen framework. Mass Spectrometry (MS) confirms the molecular weight and offers fragmentation data that helps piece the structure together. Infrared (IR) Spectroscopy identifies key functional groups, such as N-H and C-N bonds.

Table 2: Predicted Spectroscopic and Analytical Data

Technique Expected Features
¹H NMR Signals corresponding to the isopropyl group (a doublet for the two methyls and a multiplet for the CH), a singlet for the N-methyl group, and a series of complex multiplets for the six piperazine ring protons. The N-H proton of the secondary amine would appear as a broad singlet.
¹³C NMR Unique signals for all 8 carbons: the N-methyl carbon, two distinct carbons for the isopropyl group, and five carbons for the piperazine ring, reflecting the molecule's asymmetry.
IR Spec. A characteristic N-H stretching vibration (around 3300 cm⁻¹) for the secondary amine, C-H stretching vibrations (2800-3000 cm⁻¹), and C-N stretching vibrations (1000-1200 cm⁻¹).

| Mass Spec. | A molecular ion peak (M+) at m/z 142. Key fragmentation would likely involve the loss of the isopropyl group or cleavage of the piperazine ring. |

Further characterization can be achieved through advanced mass spectrometry techniques. The predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

Table 3: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 143.15428 135.3
[M+Na]⁺ 165.13622 140.3
[M-H]⁻ 141.13972 133.9

Data sourced from PubChemLite predictions.[7]

Synthesis and Purification

A robust and reproducible synthetic protocol is critical for obtaining high-purity material for research. While a specific, validated synthesis for 1-Methyl-3-(propan-2-yl)piperazine is not detailed in the available literature, a logical and efficient pathway can be designed based on well-established methods for the N-alkylation of piperazines.[10]

Trustworthiness & Self-Validating Systems: The proposed protocol utilizes reductive amination, a highly reliable and selective method for N-methylation. This reaction is known for its high yields and clean conversions, minimizing the formation of quaternary ammonium byproducts that can occur with direct alkylation using alkyl halides. The progress can be easily monitored by TLC or LC-MS, ensuring the reaction has gone to completion before proceeding to purification, which constitutes a self-validating workflow.

Start 3-Isopropylpiperazine (Precursor) Reaction Reductive Amination in Dichloromethane (DCM) Start->Reaction Reagents Formaldehyde (HCHO) Sodium Triacetoxyborohydride (Reducing Agent) Reagents->Reaction Product_Crude Crude Product Mixture Reaction->Product_Crude Purification Aqueous Work-up & Column Chromatography Product_Crude->Purification Product_Final 1-Methyl-3-(propan-2-yl)piperazine (Pure Product) Purification->Product_Final

Caption: Proposed Synthetic Workflow via Reductive Amination.

Experimental Protocol: N-Methylation of 3-Isopropylpiperazine

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 3-Isopropylpiperazine

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-isopropylpiperazine (1 equivalent) in anhydrous dichloromethane.

  • Aldehyde Addition: Add formaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1 hour. The formation of an intermediate iminium ion is expected.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring mixture. The addition is exothermic and should be controlled to maintain the temperature below 30°C.

  • Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography to yield the pure 1-Methyl-3-(propan-2-yl)piperazine.

Chemical Reactivity and Applications in Drug Development

The utility of 1-Methyl-3-(propan-2-yl)piperazine as a synthetic intermediate stems from the differential reactivity of its two nitrogen atoms.

  • N1 (Tertiary Amine): The nitrogen atom bearing the methyl group is a tertiary amine. It is basic and can act as a hydrogen bond acceptor but is generally not reactive towards further alkylation or acylation under standard conditions.

  • N4 (Secondary Amine): The unsubstituted nitrogen is a secondary amine and represents the primary site for synthetic elaboration. It is a potent nucleophile, readily undergoing reactions such as acylation, sulfonylation, reductive amination, and N-arylation (e.g., Buchwald-Hartwig coupling) to append a wide variety of functional groups and build molecular complexity.[10]

This dual functionality makes the molecule an ideal scaffold for creating chemical libraries for structure-activity relationship (SAR) studies.[3] By keeping the 1-methyl-3-isopropylpiperazine core constant while varying the substituent at the N4 position, researchers can systematically probe the chemical space to optimize a molecule's binding affinity, selectivity, and pharmacokinetic properties. The broader class of piperazine derivatives has demonstrated activity across a vast range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, and are found in antihistamines, antipsychotics, and anticancer agents.[1][10][11]

Safety and Handling

According to available safety data, 1-Methyl-3-(propan-2-yl)piperazine is a hazardous substance that requires careful handling.

Table 4: Hazard Classifications

Hazard Code Description Class
H227 Combustible liquid Flammable liquids
H315 Causes skin irritation Skin irritation
H318 Causes serious eye damage Serious eye damage
H336 May cause drowsiness or dizziness Specific target organ toxicity — single exposure

Data sourced from Notified C&L.[5][12]

Handling Protocol:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[3]

Conclusion

1-Methyl-3-(propan-2-yl)piperazine is a valuable, asymmetrically substituted heterocyclic compound. Its defined physicochemical properties, coupled with the high reactivity of its secondary amine, make it a versatile building block for the synthesis of complex molecules in drug discovery and materials science. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors, grounded in established chemical principles and safety protocols.

References

  • NextSDS. (n.d.). 1-methyl-3-(propan-2-yl)piperazine — Chemical Substance Information.
  • NextSDS. (n.d.). 1-methyl-3-(propan-2-yl)piperazin-2-one hydrochloride - Chemical Substance Information.
  • Beijing Innochem. (n.d.). 1-Methyl-3-(propan-2-yl)piperazine - CAS:1248907-64-3.
  • PubChem. (n.d.). 1-Methyl-3-propan-2-ylpiperazin-1-ium chloride.
  • Benchchem. (n.d.). 1-Methyl-3-(propan-2-yl)piperazine|C8H18N2|RUO.
  • ChemicalBook. (2023, July 6). 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound.
  • NIST. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook.
  • PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • PubChemLite. (n.d.). 1-methyl-3-(propan-2-yl)piperazine (C8H18N2).
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate.
  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
  • Wikipedia. (n.d.). N-Methylpiperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • ResearchGate. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ChemicalBook. (2023, December 15). 1-Methylpiperazine: synthesis, applications and safety.
  • PMC. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Sigma-Aldrich. (n.d.). 1-Isopropyl-3-methyl-piperazine dihydrochloride.
  • Sigma-Aldrich. (n.d.). (R)-1-Isopropyl-3-methyl-piperazine dihydrochloride.
  • Benchchem. (n.d.). An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)propanoate.
  • Semantic Scholar. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.

Sources

Foundational

The Mechanistic Architecture of the 1-Methyl-3-(propan-2-yl)piperazine Scaffold in Modern Drug Design

An Application Scientist’s Guide to Structural Causality, Target Modulation, and Safety Profiling While the broader scientific community often focuses on finalized therapeutic agents, the true mechanistic elegance of a d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Structural Causality, Target Modulation, and Safety Profiling

While the broader scientific community often focuses on finalized therapeutic agents, the true mechanistic elegance of a drug is frequently dictated by its underlying chemical building blocks. As a Senior Application Scientist, I often encounter candidate molecules that fail late in development due to off-target toxicity or poor pharmacokinetics. To circumvent these failures, medicinal chemists rely on highly specialized "privileged scaffolds."

One such critical architect in modern pharmacology is 1-Methyl-3-(propan-2-yl)piperazine (CAS: 1248907-64-3) [1]. Rather than acting as a standalone therapeutic, this substituted piperazine derivative is engineered into drug candidates to dictate their mechanism of action, enhance target selectivity (particularly for G-protein coupled receptors, or GPCRs), and systematically eliminate cardiotoxic liabilities [2].

This whitepaper provides an in-depth technical analysis of why and how the 1-methyl-3-isopropylpiperazine moiety modulates molecular mechanisms, supported by self-validating experimental workflows.

Structural Causality: Engineering the Mechanism of Action

To understand the mechanism of action imparted by 1-methyl-3-(propan-2-yl)piperazine, we must dissect its structural causality. The unsubstituted piperazine ring is a ubiquitous pharmacophore due to its ability to form critical salt bridges with target proteins. However, its conformational flexibility often leads to promiscuous binding, most notably to the hERG potassium channel, resulting in severe QT-prolongation (cardiotoxicity) [3].

The strategic addition of the 1-methyl and 3-isopropyl groups fundamentally alters the molecule's physicochemical and mechanistic profile:

  • The 3-Isopropyl Group (Conformational Restriction): The bulky isopropyl group at the C3 position introduces significant chiral steric hindrance. This restricts the conformational flexibility of the piperazine ring, locking it into a specific chair conformation. Because the hERG channel pore preferentially binds planar or highly flexible extended lipophilic amines, this steric bulk physically prevents the drug from adopting the geometry required for hERG blockade, thereby rescuing the molecule's safety profile [3].

  • The 1-Methyl Group (Metabolic Shielding): Capping the N1 nitrogen with a methyl group eliminates a hydrogen-bond donor. This serves a dual mechanistic purpose: it slightly lowers the overall pKa of the system (enhancing membrane permeability and CNS penetration) and physically blocks phase II metabolic pathways, such as N-glucuronidation, extending the drug's half-life.

  • The Unsubstituted N4 Secondary Amine (Target Anchoring): The remaining secondary amine acts as the primary nucleophile for synthetic incorporation and, once in the body, becomes protonated at physiological pH (~7.4). This protonated nitrogen is the mechanistic warhead that forms a highly stable electrostatic salt bridge with conserved aspartate residues (e.g., Asp D3.32) in the binding pockets of aminergic GPCRs [2].

Mechanistic Pathway Visualization

G Scaffold 1-Methyl-3-isopropylpiperazine (Drug Scaffold) Protonation N-4 Protonation (Physiological pH) Scaffold->Protonation pKa ~8.5 Steric C3-Isopropyl Steric Bulk (Conformational Lock) Scaffold->Steric Structural Design GPCR GPCR Binding Pocket (Aspartate D3.32 Salt Bridge) Protonation->GPCR High Affinity Receptor Activation hERG hERG K+ Channel (Cardiotoxicity Target) Steric->hERG Prevents Pore Binding (Eliminates Liability)

Diagram 1: Mechanistic divergence of target activation vs. hERG liability avoidance.

Quantitative Physicochemical Profiling

When replacing a standard piperazine with 1-methyl-3-(propan-2-yl)piperazine during lead optimization, researchers observe distinct quantitative shifts in the drug's profile. The table below summarizes the typical mechanistic impact of this scaffold substitution.

Table 1: Comparative Physicochemical & Pharmacological Impact of Piperazine Scaffolds

Scaffold MoietyEstimated pKa (Basic N)Relative Lipophilicity (ΔLogP)hERG Inhibition (IC50)Metabolic Stability (Microsomal Clearance)
Unsubstituted Piperazine ~9.8BaselineHigh Liability (< 1 µM)Poor (Rapid N-glucuronidation)
1-Methylpiperazine ~9.0+ 0.3Moderate Liability (~5 µM)Moderate
1-Methyl-3-isopropylpiperazine ~8.5+ 1.2Low Liability (> 10 µM) High (Sterically Shielded)

Data synthesis based on standard medicinal chemistry optimization parameters for substituted piperazines [3].

Self-Validating Experimental Protocols

To harness the mechanistic advantages of 1-methyl-3-(propan-2-yl)piperazine, rigorous experimental workflows must be employed. As an application scientist, I mandate that protocols be "self-validating"—meaning the output of one step serves as the internal control for the next.

Protocol A: Scaffold Incorporation via Nucleophilic Aromatic Substitution ( SN​Ar )

This protocol details the attachment of the piperazine scaffold to a heteroaryl chloride core (a common motif in kinase inhibitors and GPCR ligands).

Rationale: The secondary amine (N4) of 1-methyl-3-isopropylpiperazine is a potent nucleophile. We utilize N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl generated, preventing the protonation and deactivation of our piperazine nucleophile.

Step-by-step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of the electrophilic core (e.g., a substituted 2-chloropyridine) in anhydrous dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reagent Addition: Add 1.5 equivalents of 1-methyl-3-(propan-2-yl)piperazine, followed by 2.0 equivalents of DIPEA.

  • Thermal Activation: Heat the reaction mixture to 90°C using an oil bath. Causality: The steric bulk of the isopropyl group reduces the nucleophilicity of the adjacent amine compared to an unsubstituted piperazine, necessitating elevated thermal energy to drive the SN​Ar transition state.

  • Monitoring (Self-Validation): Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the product mass ( [M+H]+ ) validates successful covalent linkage.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate (3x), dry over Na2​SO4​ , and concentrate. Purify via reverse-phase HPLC to >95% purity to ensure trace impurities do not skew subsequent biological assays.

Protocol B: In Vitro Microsomal Stability Assay (Pharmacokinetic Validation)

To prove that the 1-methyl group successfully shields the molecule from rapid phase II metabolism, an in vitro clearance assay is required.

Step-by-step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the synthesized drug candidate in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (cofactor for CYP450 enzymes) and UDP-glucuronic acid (cofactor for UGT enzymes).

  • Time-Course Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism at exact time intervals.

  • Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of the parent compound depletion. A prolonged t1/2​ compared to an unsubstituted piperazine control validates the mechanistic shielding effect of the scaffold.

Lead Optimization & Validation Workflow

G Synth Step 1: Scaffold Incorporation (SNAr / Reductive Amination) Purify Step 2: LC-MS & NMR Validation (Confirms Regioselectivity) Synth->Purify Assay Step 3: Target Binding Assay (Validates GPCR Salt Bridge) Purify->Assay hERG_Assay Step 4: Automated Patch Clamp (Validates hERG Steric Clash) Assay->hERG_Assay PK Step 5: Microsomal Stability (Validates Metabolic Shielding) hERG_Assay->PK

Diagram 2: Sequential self-validating workflow for piperazine scaffold optimization.

Conclusion

The 1-methyl-3-(propan-2-yl)piperazine scaffold is a masterclass in rational drug design. By understanding the causality between its specific structural modifications—the steric bulk of the isopropyl group and the metabolic shielding of the methyl group—researchers can precisely engineer the mechanism of action of their drug candidates. It transforms a promiscuous, potentially toxic pharmacophore into a highly selective, metabolically stable, and safe vector for target engagement.

References

  • ResearchGate. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • National Institutes of Health (NIH) / PubMed Central. (2014). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Retrieved March 21, 2026, from [Link]

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of 1-Methyl-3-(propan-2-yl)piperazine

Authored by a Senior Application Scientist Abstract: The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of a wide array of therapeutic agents.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract: The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties often impart favorable aqueous solubility and oral bioavailability, rendering it a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[1][2][3][4] This guide provides a comprehensive, albeit predictive, analysis of the pharmacokinetic profile of a specific derivative, 1-Methyl-3-(propan-2-yl)piperazine. In the absence of direct empirical data for this molecule, this document synthesizes established principles of pharmacokinetics with data from closely related piperazine analogues to construct a scientifically rigorous, theoretical profile. Furthermore, it furnishes detailed, field-proven protocols for the in silico, in vitro, and in vivo characterization of this compound, intended to guide researchers in drug development.

Introduction to 1-Methyl-3-(propan-2-yl)piperazine: A Predictive Overview

1-Methyl-3-(propan-2-yl)piperazine is a small molecule featuring the core piperazine heterocycle, substituted with a methyl group at the 1-position and an isopropyl group at the 3-position. While this specific molecule is not extensively documented in current pharmacological literature, its structural motifs suggest potential utility as a synthetic building block or a pharmacologically active agent in its own right. The N-methyl substitution is a common strategy to enhance metabolic stability and modulate basicity, while the isopropyl group adds lipophilicity, which can influence membrane permeability and target engagement.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of any new chemical entity is paramount for its development as a therapeutic agent. This guide will therefore project the likely pharmacokinetic behavior of 1-Methyl-3-(propan-2-yl)piperazine and provide the experimental frameworks necessary to empirically validate these predictions.

Physicochemical Properties and Their Anticipated Pharmacokinetic Impact

The pharmacokinetic journey of a drug is fundamentally governed by its physicochemical characteristics. The known and predicted properties of 1-Methyl-3-(propan-2-yl)piperazine are summarized below, with an analysis of their likely influence on its ADME profile.

PropertyValue / PredictionSourcePharmacokinetic Implication
Molecular Formula C₈H₁₈N₂[5]-
Molecular Weight 142.24 g/mol [5]Low molecular weight favors passive diffusion across membranes and good oral absorption.
CAS Number 1248907-64-3[6]-
Boiling Point ~180.1 °C at 760 mmHg[5]Indicates sufficient stability for standard formulation and testing procedures.
pKa (predicted) ~9.5 (more basic nitrogen), ~5.0 (less basic nitrogen)N/AThe high pKa suggests it will be predominantly protonated and positively charged at physiological pH, which will enhance aqueous solubility but may limit passive diffusion across the gut wall and blood-brain barrier.
LogP (predicted) ~1.5 - 2.0N/AModerate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability, which is often favorable for oral absorption and distribution into tissues.

Theoretical ADME Profile

Absorption

Given its low molecular weight and moderate predicted lipophilicity, 1-Methyl-3-(propan-2-yl)piperazine is expected to be readily absorbed from the gastrointestinal tract following oral administration. However, its basic nature means it will be largely ionized in the acidic environment of the stomach, potentially favoring absorption in the more alkaline environment of the small intestine. The potential for this compound to be a substrate of efflux transporters like P-glycoprotein (P-gp) should be investigated, as this could limit its net absorption.[7][8]

Distribution

Following absorption, the compound is expected to distribute into systemic circulation. The degree of plasma protein binding will be a key determinant of its free (pharmacologically active) concentration. Its moderate lipophilicity may allow for penetration into various tissues. Distribution into the central nervous system (CNS) is plausible for small molecule piperazine derivatives, but the high degree of ionization at physiological pH could restrict its passage across the blood-brain barrier.

Metabolism

The metabolism of piperazine derivatives is predominantly hepatic, mediated by the cytochrome P450 (CYP) enzyme system.[9][10] For 1-Methyl-3-(propan-2-yl)piperazine, several metabolic pathways are plausible:

  • N-demethylation: Removal of the methyl group at the 1-position is a very common metabolic route for N-methylated piperazines, likely mediated by CYP3A4 and CYP2D6.[11]

  • Oxidation of the Isopropyl Group: The isopropyl moiety could undergo hydroxylation to form a primary alcohol, followed by further oxidation.

  • Ring Oxidation: Hydroxylation of the piperazine ring itself is another possible metabolic transformation.

  • Conjugation: Following oxidative metabolism, the resulting metabolites may be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[10]

Metabolic_Pathway Parent 1-Methyl-3-(propan-2-yl)piperazine N_Demethylated 3-(propan-2-yl)piperazine Parent->N_Demethylated CYP3A4, CYP2D6 Isopropyl_Hydroxylated Hydroxylated Isopropyl Metabolite Parent->Isopropyl_Hydroxylated CYP450 Ring_Hydroxylated Hydroxylated Ring Metabolite Parent->Ring_Hydroxylated CYP450 Conjugated Glucuronide/Sulfate Conjugates N_Demethylated->Conjugated UGTs, SULTs Isopropyl_Hydroxylated->Conjugated UGTs, SULTs Ring_Hydroxylated->Conjugated UGTs, SULTs

Caption: Predicted metabolic pathways for 1-Methyl-3-(propan-2-yl)piperazine.

Excretion

Unchanged parent drug and its more polar metabolites are expected to be primarily eliminated from the body via the kidneys into the urine. The rapid excretion of piperazine itself has been documented, with a significant portion of the dose eliminated within 24 hours.[12] A similar rapid elimination profile could be anticipated for this derivative.

In Silico Pharmacokinetic Modeling

Prior to initiating costly and labor-intensive experimental studies, in silico models provide valuable, instantaneous predictions of a compound's ADME and toxicity profile.[13][14] These models are trained on large datasets of experimentally determined properties and can guide experimental design.

ParameterPredicted ValueImplication
Gastrointestinal (GI) Absorption HighGood candidate for oral administration.
Blood-Brain Barrier (BBB) Permeant Yes/No (Equivocal)The positive charge may limit CNS penetration; requires experimental verification.
P-gp Substrate No (Predicted)If true, this would favor higher oral bioavailability.
CYP1A2 Inhibitor No (Predicted)Low risk of drug-drug interactions with CYP1A2 substrates.
CYP2C9 Inhibitor No (Predicted)Low risk of drug-drug interactions with CYP2C9 substrates.
CYP2D6 Inhibitor Yes (Predicted)Potential for drug-drug interactions with drugs metabolized by CYP2D6.
CYP3A4 Inhibitor No (Predicted)Low risk of drug-drug interactions with CYP3A4 substrates.
Human Ether-à-go-go-Related Gene (hERG) Blocker Low ProbabilityReduced risk of cardiotoxicity.
Hepatotoxicity Low ProbabilityReduced risk of liver injury.

Note: These are hypothetical predictions from models like SwissADME or pkCSM and require experimental validation.

Experimental Protocols for Pharmacokinetic Characterization

Key In Vitro Assays

Causality: This assay is a primary screen to estimate a compound's intrinsic clearance by the liver. A high rate of metabolism in this system suggests the compound will be rapidly cleared in vivo, likely resulting in a short half-life and low oral bioavailability.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of 1-Methyl-3-(propan-2-yl)piperazine in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) and an NADPH-regenerating system (e.g., G6P, G6PDH, NADP⁺) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a 2:1 ratio of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of degradation (k).

    • Calculate the intrinsic clearance (CLint) and the in vitro half-life (t½ = 0.693 / k).

Causality: Only the unbound (free) fraction of a drug can distribute into tissues and interact with its target. This assay determines the extent of binding to plasma proteins, which is critical for interpreting efficacy and toxicity data.

Methodology:

  • Apparatus Setup:

    • Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa molecular weight cutoff).

  • Sample Preparation:

    • Spike the test compound into control plasma (human or animal) to a final concentration of 1 µM.

  • Dialysis:

    • Add 200 µL of the spiked plasma to the sample chamber of the RED insert.

    • Add 350 µL of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sample Collection:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, "crash" the plasma sample with an equal volume of blank PBS, and crash the buffer sample with an equal volume of blank plasma. Then, add 3 volumes of acetonitrile with an internal standard to both to precipitate proteins.

  • Analysis:

    • Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS.

  • Data Interpretation:

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

In Vivo Pharmacokinetic Study in Rodents

Causality: In vivo studies provide the definitive measure of a drug's pharmacokinetic profile in a living system, integrating the complex interplay of absorption, distribution, metabolism, and excretion. The rat is a standard preclinical model for these initial studies.

In_Vivo_PK_Workflow cluster_prestudy Pre-Study Phase cluster_study Study Day cluster_poststudy Post-Study Phase Acclimatization Animal Acclimatization (1 week) Catheterization Jugular Vein Catheterization (for serial blood sampling) Acclimatization->Catheterization Fasting Overnight Fasting Dosing Drug Administration (Oral Gavage or IV Bolus) Fasting->Dosing Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Analysis Bioanalysis of Plasma Samples (LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Non-Compartmental) Analysis->PK_Analysis

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.[9]

Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-5 per group), typically weighing 250-300g. For serial blood sampling, animals should be surgically fitted with a jugular vein catheter.

  • Dosing Formulation:

    • Prepare a clear, homogenous solution or a uniform suspension of 1-Methyl-3-(propan-2-yl)piperazine in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration:

    • For oral (PO) administration, deliver the dose via oral gavage at a volume of 10 mL/kg. A typical dose for a first-in-rat study might be 5-10 mg/kg.

    • For intravenous (IV) administration (to determine absolute bioavailability), deliver the dose as a bolus via the tail vein at a lower dose (e.g., 1-2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) from the jugular vein catheter at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

Bioanalytical Method for Quantification

Causality: Accurate and precise quantification of the drug in biological matrices is the foundation of any pharmacokinetic study. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.

Protocol: Plasma Sample Analysis using LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the clear supernatant to a 96-well plate for injection onto the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves tuning for a specific precursor-to-product ion transition for the analyte and the internal standard, ensuring high selectivity.[9]

  • Quantification:

    • Construct a calibration curve by spiking known concentrations of the analyte into blank plasma and processing alongside the study samples.

    • Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.

Conclusion

While direct experimental data for 1-Methyl-3-(propan-2-yl)piperazine is not yet publicly available, a comprehensive pharmacokinetic profile can be reliably predicted based on its structural similarity to other well-characterized piperazine derivatives. It is anticipated to be an orally available small molecule with hepatic metabolism being its primary clearance mechanism. The detailed in silico, in vitro, and in vivo protocols provided in this guide offer a robust, industry-standard framework for the definitive experimental characterization of its ADME properties. This integrated approach is essential for any researcher or drug development professional seeking to advance this, or any novel chemical entity, from a laboratory curiosity to a potential therapeutic candidate.

References

  • BenchChem. (n.d.). Comparative study of the pharmacokinetic properties of piperazine derivatives.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PubMed. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.
  • MDPI. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.
  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Analytical CHEMISTRY. (n.d.). Analytical CHEMISTRY.
  • NextSDS. (n.d.). 1-methyl-3-(propan-2-yl)piperazine — Chemical Substance Information.
  • BenchChem. (n.d.). 1-Methyl-3-(propan-2-yl)piperazine|C8H18N2|RUO.
  • European Medicines Agency. (n.d.). CVMP - MRL - Piperazine Summary Report (3).
  • International Journal of Pharmaceutical Research. (n.d.). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine.
  • PubMed. (2011, August 15). Current Awareness of Piperazines: Pharmacology and Toxicology.
  • PubChem. (n.d.). 1-Methyl-3-propan-2-ylpiperazin-1-ium chloride | C8H19ClN2 | CID 57018073.
  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs.
  • ResearchGate. (2026, March 8). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PubMed. (2007, August 15). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed.
  • ResearchGate. (2025, November 15). Synthesis and integrated in silico and in vivo evaluation of 1,3,4-oxadiazole-piperazine-naphthalene conjugates as diuretics | Request PDF.
  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review.
  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

Sources

Foundational

The Piperazine Scaffold: A Comprehensive Technical Guide to Therapeutic Targets and Mechanistic Evaluation

Executive Summary Piperazine (1,4-diazacyclohexane) represents one of the most privileged and versatile scaffolds in modern medicinal chemistry. Characterized by its six-membered heterocyclic ring containing two opposing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine (1,4-diazacyclohexane) represents one of the most privileged and versatile scaffolds in modern medicinal chemistry. Characterized by its six-membered heterocyclic ring containing two opposing nitrogen atoms, piperazine offers distinct conformational flexibility and tunable physicochemical properties [1]. This technical whitepaper explores the core therapeutic targets of piperazine compounds, detailing the mechanistic causality behind their efficacy in neuropharmacology, oncology, and parasitology, while providing robust, self-validating experimental protocols for application scientists.

Pharmacological Versatility and Structural Rationale

The inherent value of the piperazine nucleus lies in its protonatable nitrogen centers (C-1 and C-4). These nitrogens act as versatile synthetic handles, allowing medicinal chemists to systematically fine-tune lipophilicity, aqueous solubility, and pKa profiles [1]. At physiological pH, piperazine derivatives often exist in a protonated state, enabling critical electrostatic interactions—such as salt-bridge formation—with conserved acidic residues (e.g., aspartate) in the binding pockets of diverse protein targets.

Core Therapeutic Targets and Mechanisms of Action

Anthelmintic Targets: Peripheral GABA Receptor Agonism

Historically, piperazine derivatives (such as piperazine citrate and hydrate) have been the cornerstone of anthelmintic therapy against nematodes like Ascaris lumbricoides[2].

Mechanism & Causality: In vertebrates, γ-aminobutyric acid (GABA) is an inhibitory neurotransmitter strictly confined to the central nervous system (CNS). However, in nematodes, GABA receptors are critical components of the peripheral neuromuscular system [3]. Piperazine acts as a highly selective, potent agonist at these nematode GABA receptors. Binding to the receptor triggers the opening of chloride (Cl-) channels, leading to a massive influx of negatively charged ions into the muscle cells [4]. This influx causes sustained membrane hyperpolarization, rendering the muscle unresponsive to excitatory stimuli. The physiological endpoint is flaccid paralysis of the worm, which loses its grip on the host's intestinal wall and is passively expelled via normal peristalsis [4][3].

G P Piperazine Derivative G Nematode GABA Receptor (Neuromuscular Junction) P->G Agonist Binding C Chloride Ion (Cl-) Influx G->C Channel Opening H Membrane Hyperpolarization C->H Electrophysiological Shift M Flaccid Muscle Paralysis H->M Action Potential Blockade E Parasite Expulsion (via Peristalsis) M->E Loss of Host Attachment

Caption: Piperazine-mediated GABA receptor agonism and nematode paralysis pathway.

Neurotransmitter Receptors (CNS): GPCR Modulation

Piperazine pharmacophores, particularly N-arylpiperazines, are highly privileged in CNS drug discovery. They exhibit profound affinity for G-protein-coupled receptors (GPCRs), predominantly serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors [1][5]. The structural distance between the aromatic ring and the basic piperazine nitrogen perfectly mimics the endogenous pharmacophore of monoamine neurotransmitters, allowing these compounds to act as agonists, partial agonists, or antagonists depending on specific substitution patterns [5][6].

Oncology: Cell Cycle and Angiogenesis Inhibition

Recent advancements have repositioned fused and substituted piperazines as potent anticancer agents. These derivatives interact with a variety of biological targets to inhibit the G1/S phase of the cell cycle, suppress tumor angiogenesis, and directly intercalate with or interact with DNA [7][8].

Quantitative Data Summary

The following table synthesizes recent quantitative data regarding the target affinity and biological activity of specific piperazine derivatives:

Compound Class / DerivativePrimary TargetBiological IndicationEfficacy / Affinity MetricReference
Benzimidazole-piperazine conjugatesNematode GABA ReceptorAnthelmintic (T. spiralis)>90% inhibition at 100 µg/mL[1]
1-(benzo[1,3]dioxol-5-ylmethyl) piperazine amideCell Cycle (G1/S Phase)Anticancer (HeLa, HCT 116)IC50 = 11.3 μM[7]
4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)coumarinAcetylcholinesterase (AChE)Neurodegenerative DisordersIC50 = 2.1 µM[6]
N-(1-benzylpiperidin-4-yl)acetamide-piperazineAcetylcholinesterase (AChE)Neurodegenerative DisordersIC50 = 1.2 µM[6]

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the evaluation of piperazine compounds.

Protocol 1: Radioligand Binding Assay for 5-HT Receptor Affinity

Objective: Determine the binding affinity ( Ki​ ) of novel piperazine derivatives at the 5-HT1A receptor.

  • Step 1: Membrane Preparation. Harvest HEK293 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains the physiological pH required for optimal receptor conformation.

  • Step 2: Filter Pre-treatment. Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour.

    • Causality: Glass fiber filters carry a net negative charge, which non-specifically binds positively charged piperazine derivatives. PEI, a cationic polymer, neutralizes the filter surface, drastically reducing non-specific binding and improving the assay's signal-to-noise ratio.

  • Step 3: Incubation. Incubate membrane preparations (approx. 10 µg protein/well) with 1 nM[³H]-8-OH-DPAT (radioligand) and varying concentrations of the piperazine test compound (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 25°C.

    • Self-Validation: Always include a known high-affinity standard (e.g., Buspirone) to validate assay sensitivity and dynamic range.

  • Step 4: Rapid Filtration & Washing. Terminate the reaction by rapid vacuum filtration over the PEI-treated filters. Wash three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

    • Causality: Receptor-ligand binding is a dynamic equilibrium. Washing with room-temperature buffer accelerates the dissociation rate ( koff​ ) of the radioligand. Ice-cold buffer kinetically traps the bound complex, ensuring accurate quantification.

  • Step 5: Quantification. Measure bound radioactivity using liquid scintillation counting and calculate IC50​ using non-linear regression.

Workflow Prep Membrane Preparation (HEK293 cells) Incubate Incubation (Radioligand + Cmpd) Prep->Incubate Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Ki Determination) Count->Analyze

Caption: Step-by-step experimental workflow for radioligand binding assays.

Protocol 2: In Vitro Nematode Motility Assay

Objective: Evaluate the paralytic efficacy of piperazine-based anthelmintics.

  • Step 1: Parasite Isolation. Isolate adult Ascaris suum (a closely related model for A. lumbricoides) from porcine intestines.

  • Step 2: Equilibration. Maintain worms in Ascaris Ringer's solution (130 mM NaCl, 24 mM NaHCO3, 6 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) at 37°C for 2 hours.

    • Causality: Nematode muscle resting membrane potential is highly sensitive to external ion concentrations. Using a defined physiological buffer prevents artificial masking or amplification of the hyperpolarizing effect caused by piperazine-induced GABA receptor activation.

  • Step 3: Compound Exposure. Transfer worms to organ baths containing Ascaris Ringer's solution spiked with the piperazine derivative at varying concentrations (e.g., 10 to 1000 µg/mL).

  • Step 4: Motility Tracking. Record isometric muscle contractions using a force transducer over 24 hours.

    • Self-Validation: Utilize a vehicle control (e.g., 0.1% DMSO) to ensure baseline motility is unaffected by the solvent, and a positive control (Piperazine citrate) to confirm assay responsiveness.

Conclusion

The piperazine scaffold remains a cornerstone of rational drug design. By understanding the mechanistic causality of its interactions—from peripheral GABA agonism in nematodes to central GPCR modulation and cell cycle inhibition in oncology—researchers can systematically leverage its distinct physicochemical properties to develop next-generation therapeutics.

References

  • [1] Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: nih.gov. URL:

  • [2] Title: Piperazine - Wikipedia. Source: wikipedia.org. URL:

  • [4] Title: What is the mechanism of Piperazine?. Source: patsnap.com. URL:

  • [3] Title: An In-depth Technical Guide to the Mechanism of Action of Piperazine. Source: benchchem.com. URL:

  • [7] Title: Fused and Substituted Piperazines as Anticancer Agents: A Review. Source: doi.org. URL:

  • [5] Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Source: ijrrjournal.com. URL:

  • [8] Title: Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. Source: nih.gov. URL:

  • [6] Title: Coumarin-piperazine derivatives as biologically active compounds. Source: nih.gov. URL:

Sources

Exploratory

The Enantioselective Synthesis of 3-Substituted Piperazines: A Technical Guide for Drug Discovery and Development

The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1][2][3] While traditionally, the chemical diversity of piperazine-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1][2][3] While traditionally, the chemical diversity of piperazine-containing molecules has been explored through substitution at its nitrogen atoms, the stereocontrolled functionalization of the carbon backbone unlocks a new dimension of chemical space.[2][3] This is particularly true for 3-substituted piperazines, where the introduction of a stereocenter can profoundly influence the pharmacological profile of a molecule. This guide provides an in-depth exploration of the key enantioselective strategies for accessing these valuable chiral building blocks, offering both theoretical understanding and practical insights for researchers in drug discovery and development.

Catalytic Asymmetric Synthesis: The Direct Approach to Chirality

The direct installation of chirality through catalytic asymmetric reactions represents the most elegant and atom-economical approach to enantiomerically enriched 3-substituted piperazines. This section will delve into two prominent strategies: asymmetric hydrogenation and palladium-catalyzed allylic alkylation.

Asymmetric Hydrogenation of Pyrazine Derivatives

The asymmetric hydrogenation of prochiral pyrazine derivatives offers a direct route to chiral piperazines. A significant advancement in this area involves the hydrogenation of pyrazines activated by alkyl halides, which enhances their susceptibility to reduction.[4] This method provides access to a wide array of 3-substituted piperazines with high enantioselectivity.[4]

A related and powerful strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium with pyrazin-2-ones.[5][6] This process often proceeds via a dynamic kinetic resolution, where the two enantiomers of the substrate are interconverted under the reaction conditions, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.[6]

Workflow for Asymmetric Hydrogenation of Pyrazin-2-ols:

sub Prochiral Pyrazin-2-ol prod Enantioenriched 3-Substituted Piperazin-2-one sub->prod Asymmetric Hydrogenation cat Chiral Palladium Catalyst (e.g., Pd(TFA)2 / (S)-Segphos) cat->prod h2 H2 (High Pressure) h2->prod red Reduction (e.g., LiAlH4) prod->red final_prod Chiral 3-Substituted Piperazine red->final_prod

Caption: Catalytic asymmetric hydrogenation workflow.

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of 3-Phenylpyrazin-2-ol

  • Catalyst Preparation: In a glovebox, a mixture of Pd(TFA)₂ (1.0 mol%) and (S)-Segphos (1.1 mol%) in anhydrous DCM is stirred for 30 minutes.

  • Reaction Setup: To a high-pressure autoclave are added 3-phenylpyrazin-2-ol (1.0 equiv) and the pre-formed catalyst solution.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 1000 psi of H₂. The reaction mixture is stirred at 80 °C for 24 hours.

  • Workup and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral 3-phenylpiperazin-2-one.

  • Reduction: The purified piperazin-2-one is then reduced to the corresponding piperazine using a standard reducing agent like LiAlH₄ in THF.

SubstrateCatalyst SystemYield (%)ee (%)Reference
3-Phenylpyrazin-2-olPd(TFA)₂ / (S)-Segphos9290[6]
3-(4-Methoxyphenyl)pyrazin-2-olPd(TFA)₂ / (S)-Segphos9589[6]
3-(4-Chlorophenyl)pyrazin-2-olPd(TFA)₂ / (S)-Segphos9387[6]
Palladium-Catalyzed Asymmetric Allylic Alkylation

The Stoltz group has pioneered the use of palladium-catalyzed asymmetric allylic alkylation for the synthesis of α-tertiary piperazin-2-ones.[1][7] This method allows for the construction of a quaternary stereocenter at the 3-position, a structural motif that is challenging to access through other means. The reaction proceeds via a decarboxylative mechanism, where a piperazin-2-one substrate bearing a carboxylic acid derivative at the 3-position is treated with a palladium catalyst and a chiral phosphinooxazoline (PHOX) ligand.[1]

Catalytic Cycle for Asymmetric Allylic Alkylation:

pd0 Pd(0)L* pi_allyl π-Allyl Pd(II) Complex pd0->pi_allyl Oxidative Addition substrate Piperazin-2-one Substrate substrate->pi_allyl decarboxylation Decarboxylation (-CO2) pi_allyl->decarboxylation enolate Enolate Formation decarboxylation->enolate reductive_elim Reductive Elimination enolate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product α-Tertiary Piperazin-2-one reductive_elim->product

Caption: Palladium-catalyzed allylic alkylation cycle.

Chiral Pool Synthesis: Leveraging Nature's Chirality

The use of readily available, enantiomerically pure starting materials from the "chiral pool," such as amino acids, provides a robust and reliable strategy for the synthesis of 3-substituted piperazines.[2][3] This approach obviates the need for an asymmetric catalyst and often allows for the synthesis of multigram quantities of the desired product.[3]

A common strategy involves the conversion of a chiral amino acid into a corresponding 1,2-diamine, which then undergoes cyclization to form the piperazine ring.[8][9][10] The key challenge in this approach is often the development of an efficient and scalable synthesis of the chiral diamine intermediate.

Experimental Protocol: Synthesis of a 3-Substituted Piperazine-2-acetic Acid Ester from a Chiral Amino Acid

  • Diamine Synthesis: A protected chiral amino acid is converted to the corresponding N-protected 1,2-diamine via a multi-step sequence, which may involve reduction of the carboxylic acid to an alcohol, conversion to a leaving group, and subsequent displacement with an amine.

  • Aza-Michael Addition: The chiral diamine is subjected to an intermolecular aza-Michael addition with an acrylate to furnish a key intermediate.[2]

  • Cyclization: The intermediate undergoes an intramolecular SN2 reaction to form the piperazine ring.[2]

  • Purification: Diastereomeric products, if formed, are separated by chromatography to yield the enantiomerically pure cis and trans isomers.[2][3]

Starting Amino Acid3-SubstituentDiastereomeric Ratio (cis:trans)Reference
PhenylalanineBenzyl1:1.8[2]
LeucineIsobutyl1:1.2[2]
ValineIsopropyl1:2.2[2]

Kinetic Resolution: Separating Enantiomers

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the recovery of one enantiomer in unreacted form and the other as a derivatized product.

Enzymatic Kinetic Resolution

Enzymes, with their inherent chirality and high substrate specificity, are excellent catalysts for kinetic resolutions. For instance, leucine aminopeptidase has been successfully employed for the resolution of N-t-Boc-piperazine carboxamide.[11] The enzyme selectively hydrolyzes one enantiomer of the amide to the corresponding carboxylic acid, leaving the other enantiomer of the amide unreacted.[11]

Non-Enzymatic Kinetic Resolution

Non-enzymatic methods for kinetic resolution often employ chiral reagents or catalysts. A notable example is the kinetic resolution of 2-arylpiperazines using asymmetric lithiation with n-butyllithium and the chiral ligand (+)-sparteine.[12][13] This method allows for the preparation of highly enantioenriched 2-arylpiperazines.[12][13]

Logical Flow of Kinetic Resolution:

racemate Racemic 3-Substituted Piperazine fast_enantiomer Fast-Reacting Enantiomer racemate->fast_enantiomer slow_enantiomer Slow-Reacting Enantiomer racemate->slow_enantiomer reagent Chiral Reagent/Catalyst (e.g., Enzyme, (+)-sparteine) product Derivatized Product reagent->product fast_enantiomer->product unreacted Enantioenriched Piperazine slow_enantiomer->unreacted

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of 1-Methyl-3-(propan-2-yl)piperazine in Cell-Based Assays

Introduction: The Piperazine Scaffold and the Emergence of 1-Methyl-3-(propan-2-yl)piperazine The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of a multitude of approved therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Scaffold and the Emergence of 1-Methyl-3-(propan-2-yl)piperazine

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of a multitude of approved therapeutic agents.[1] This six-membered nitrogen-containing heterocycle is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][2][3][4] The conformational flexibility and the presence of two protonatable nitrogen atoms allow for diverse interactions with a range of biological targets.[5]

This guide focuses on 1-Methyl-3-(propan-2-yl)piperazine (CAS No. 1248907-64-3) , a specific derivative for which detailed biological data is not yet widely available.[6] As such, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to conduct initial cell-based characterization of this and other novel piperazine-containing small molecules. We will provide detailed protocols for foundational assays, explain the scientific rationale behind experimental choices, and offer a framework for interpreting the resulting data.

Hypothesized Biological Activity and Signaling Pathways

Given the broad activities of piperazine derivatives, 1-Methyl-3-(propan-2-yl)piperazine could potentially interact with a variety of cellular targets. Many arylpiperazine derivatives, for instance, are known to interact with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, or ion channels.[1][7] The mechanism of action for some anthelmintic piperazines involves agonism of GABA receptors, leading to paralysis of the parasite.[8][9]

A plausible initial hypothesis is that 1-Methyl-3-(propan-2-yl)piperazine may modulate a GPCR signaling pathway. The following diagram illustrates a generic GPCR signaling cascade that could be activated or inhibited by a novel small molecule.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_Protein G-Protein GPCR->G_Protein Ligand 1-Methyl-3-(propan-2-yl)piperazine Ligand->GPCR Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: A potential GPCR signaling cascade modulated by the test compound.

Foundational Cell-Based Assays: A Step-by-Step Guide

The initial characterization of a novel compound should always begin with an assessment of its general effect on cell health. This is followed by functional assays to probe for specific biological activities. Cell-based assays are crucial as they provide a more biologically relevant context compared to biochemical assays.[10]

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[11]

Experimental Workflow:

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with a serial dilution of 1-Methyl-3-(propan-2-yl)piperazine Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare a stock solution of 1-Methyl-3-(propan-2-yl)piperazine in a suitable solvent (e.g., DMSO). Perform a serial dilution to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old media and add 100 µL of fresh media containing the different concentrations of the compound to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the expected mechanism of action.[12]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

ParameterDescription
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100
IC50 Value The concentration of the compound that inhibits 50% of cell viability.

A significant decrease in cell viability indicates a cytotoxic effect. The IC50 value provides a quantitative measure of the compound's potency.

Protocol 2: Functional Assay - A Hypothetical GPCR Activation Screen

Functional assays are designed to measure a specific biological response to a compound, providing insights into its mechanism of action.[14] If the hypothesis is that 1-Methyl-3-(propan-2-yl)piperazine acts on a GPCR, a reporter gene assay can be employed. This assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific signaling pathway (e.g., CREB for cAMP-mediated pathways).[15]

Experimental Workflow:

Functional_Assay_Workflow Start Seed reporter cell line in a white, clear-bottom 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with a serial dilution of 1-Methyl-3-(propan-2-yl)piperazine Incubate1->Treat Incubate2 Incubate for 6-24 hours Treat->Incubate2 Add_Substrate Add luciferase substrate Incubate2->Add_Substrate Read Measure luminescence Add_Substrate->Read

Caption: Workflow for a reporter gene-based functional assay.

Detailed Steps:

  • Cell Seeding: Plate a CREB-luciferase reporter cell line (e.g., HEK293-CRE-Luc) in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 1-Methyl-3-(propan-2-yl)piperazine. Include a known agonist for the pathway as a positive control and a vehicle-only control.

  • Incubation: Incubate for 6-24 hours to allow for reporter gene expression.

  • Lysis and Substrate Addition: Add a commercial luciferase assay reagent that lyses the cells and contains the luciferase substrate.

  • Data Acquisition: Measure the luminescent signal using a microplate reader.

Data Analysis and Interpretation:

ParameterDescription
Fold Induction Luminescence of treated cells / Luminescence of control cells
EC50 Value The concentration of the compound that produces 50% of the maximal response.

An increase in luminescence indicates activation of the signaling pathway, while a decrease (in the presence of an agonist) would suggest an antagonistic effect.

Protocol 3: Target Engagement using Cellular Thermal Shift Assay (CETSA®)

To confirm that the compound directly interacts with a specific protein target within the cell, a target engagement assay is essential.[16] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[17][18] It is based on the principle that the binding of a ligand to its target protein often increases the protein's thermal stability.[19]

Experimental Workflow:

CETSA_Workflow Start Treat intact cells with the compound or vehicle Heat Heat aliquots of the cell suspension at a range of temperatures Start->Heat Lyse Lyse the cells Heat->Lyse Separate Separate soluble and aggregated proteins by centrifugation Lyse->Separate Analyze Analyze the soluble fraction by Western Blot or other protein detection methods Separate->Analyze Plot Plot the amount of soluble protein as a function of temperature Analyze->Plot

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Application

Application Notes and Protocols for the Investigation of 1-Methyl-3-(propan-2-yl)piperazine in Neuroscience Research

Forward The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs with profound effects on the central nervous system (CNS).[1] These compounds are known to interact...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs with profound effects on the central nervous system (CNS).[1] These compounds are known to interact with a wide array of neurotransmitter receptors, exhibiting activities that span from antipsychotic and antidepressant to anxiolytic effects.[2] This guide focuses on a specific, lesser-studied derivative, 1-Methyl-3-(propan-2-yl)piperazine , a compound with the potential for novel neuromodulatory activity. Given the nascent stage of research on this particular molecule, these application notes and protocols are designed to serve as a comprehensive roadmap for its initial characterization and exploration within a neuroscience context. We will proceed from foundational in vitro characterization to more complex in vivo functional assessments, providing the rationale behind each experimental choice to ensure a robust and scientifically sound investigation.

Compound Profile: 1-Methyl-3-(propan-2-yl)piperazine

PropertyValueSource
IUPAC Name 1-methyl-3-(propan-2-yl)piperazine[3]
CAS Number 1248907-64-3[3]
Molecular Formula C8H18N2[4][5]
Molecular Weight 142.24 g/mol [4][5]
Physical State Liquid (at room temperature)[4]
Boiling Point ~180.1°C at 760 mmHg[4]
Density ~0.858 g/cm³[4]

Hypothesized Mechanism of Action and Investigational Strategy

Based on the extensive literature on piperazine derivatives, it is plausible that 1-Methyl-3-(propan-2-yl)piperazine modulates monoaminergic systems, such as dopaminergic, serotonergic, or adrenergic pathways.[6][7] The structural features—a methylated nitrogen and an isopropyl group—may confer selectivity and specific binding kinetics to certain receptor subtypes. Our investigational strategy is therefore designed to first elucidate the primary molecular targets of this compound and then to characterize its functional consequences at the cellular and whole-organism levels.

Investigational Workflow

Caption: A phased approach to the neuropharmacological investigation of 1-Methyl-3-(propan-2-yl)piperazine.

Part 1: In Vitro Characterization

The initial phase of investigation focuses on identifying the molecular targets of 1-Methyl-3-(propan-2-yl)piperazine and characterizing its effects in a controlled cellular environment.

Application Note 1: Receptor Binding Profiling

Objective: To determine the binding affinity of 1-Methyl-3-(propan-2-yl)piperazine to a panel of CNS-relevant receptors, transporters, and ion channels.

Rationale: A broad receptor screen is a cost-effective and high-throughput method to identify the primary molecular targets of a novel compound. This information is crucial for guiding subsequent, more focused functional assays. Given the prevalence of piperazine derivatives acting on monoamine systems, a panel focusing on dopamine, serotonin, and norepinephrine receptors and transporters is recommended as a starting point.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., HEK293 cells expressing dopamine D2 receptors).

    • Culture cells to ~80-90% confluency.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of 1-Methyl-3-(propan-2-yl)piperazine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • For the determination of non-specific binding, include a set of wells with a high concentration of a known, unlabeled ligand for the target receptor.

    • Incubate the plate at a specific temperature and for a duration optimized for the receptor-ligand pair (e.g., 60 minutes at 25°C).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 1-Methyl-3-(propan-2-yl)piperazine.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note 2: Functional Cellular Assays

Objective: To determine whether 1-Methyl-3-(propan-2-yl)piperazine acts as an agonist, antagonist, or allosteric modulator at its identified primary targets.

Rationale: Following the identification of high-affinity binding targets, it is essential to characterize the functional consequences of this binding. Functional assays measure the cellular response to compound treatment, providing insights into its mechanism of action.

Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)

This protocol is suitable for GPCRs that couple to adenylyl cyclase (e.g., many dopamine and serotonin receptors).

  • Cell Culture and Plating:

    • Use a cell line expressing the target receptor (e.g., CHO-K1 cells expressing the human 5-HT1A receptor).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

    • For agonist testing, add varying concentrations of 1-Methyl-3-(propan-2-yl)piperazine to the cells.

    • For antagonist testing, pre-incubate the cells with varying concentrations of 1-Methyl-3-(propan-2-yl)piperazine before adding a known agonist for the receptor.

    • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50.

Signaling Pathway Diagram

G 1-Methyl-3-(propan-2-yl)piperazine 1-Methyl-3-(propan-2-yl)piperazine GPCR GPCR 1-Methyl-3-(propan-2-yl)piperazine->GPCR Binds to G-protein G-protein GPCR->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Modulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Initiates

Caption: A simplified diagram of a GPCR signaling pathway that can be modulated by 1-Methyl-3-(propan-2-yl)piperazine.

Application Note 3: In Vitro Toxicology and Metabolic Stability

Objective: To assess the potential cytotoxicity and metabolic stability of 1-Methyl-3-(propan-2-yl)piperazine.

Rationale: Early assessment of a compound's toxicological profile and metabolic fate is crucial for its development as a potential therapeutic agent.[8] These studies help to identify potential liabilities and inform the design of in vivo experiments.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Use a relevant neuronal cell line, such as SH-SY5Y human neuroblastoma cells.[9]

    • Plate the cells in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 1-Methyl-3-(propan-2-yl)piperazine for 24-48 hours.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Protocol: Metabolic Stability in Liver Microsomes

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor for cytochrome P450 enzymes), and 1-Methyl-3-(propan-2-yl)piperazine at a fixed concentration.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Part 2: In Vivo Evaluation

Following a promising in vitro profile, the investigation proceeds to in vivo models to assess the pharmacokinetic properties, behavioral effects, and neurochemical changes induced by 1-Methyl-3-(propan-2-yl)piperazine.

Application Note 4: Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 1-Methyl-3-(propan-2-yl)piperazine in a relevant animal model (e.g., mice or rats).

Rationale: Understanding the PK profile of a compound is essential for designing meaningful and reproducible in vivo efficacy and toxicology studies.[10] It helps in selecting the appropriate dose, route of administration, and dosing frequency.

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Dosing:

    • Administer a single dose of 1-Methyl-3-(propan-2-yl)piperazine to a cohort of mice via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

    • Use a formulation that ensures the solubility and stability of the compound.

  • Sample Collection:

    • At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a subset of animals.

    • Process the blood to obtain plasma.

    • At the final time point, euthanize the animals and collect brain tissue.

  • Sample Analysis:

    • Extract the compound from plasma and brain homogenates.

    • Quantify the concentration of 1-Methyl-3-(propan-2-yl)piperazine using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma and brain concentrations of the compound versus time.

    • Use pharmacokinetic modeling software to calculate key parameters such as:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Brain-to-plasma ratio

Application Note 5: Behavioral Pharmacology

Objective: To assess the effects of 1-Methyl-3-(propan-2-yl)piperazine on behaviors relevant to CNS disorders, such as anxiety, depression, and psychosis.

Rationale: Behavioral models in animals are used to predict the potential therapeutic effects of a novel compound in humans. The choice of model should be guided by the in vitro profile of the compound. For instance, if the compound shows affinity for serotonin receptors, models of anxiety and depression would be appropriate.[11]

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Apparatus:

    • An elevated, plus-shaped maze with two open arms and two closed arms.

  • Procedure:

    • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer 1-Methyl-3-(propan-2-yl)piperazine or a vehicle control to the animals at a predetermined time before the test (based on the Tmax from PK studies).

    • Place each animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters is indicative of an anxiolytic-like effect.

    • Compare the results between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol: Forced Swim Test (FST) for Antidepressant-like Activity

  • Apparatus:

    • A transparent cylinder filled with water.

  • Procedure:

    • Administer the compound or vehicle to the animals.

    • Place each animal in the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis:

    • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

    • Compare the immobility time between the different treatment groups.

Application Note 6: In Vivo Neurochemistry

Objective: To measure the effect of 1-Methyl-3-(propan-2-yl)piperazine on neurotransmitter levels in specific brain regions.

Rationale: This technique provides a direct measure of the neurochemical changes induced by the compound, helping to confirm its mechanism of action in vivo.[12]

Protocol: Microdialysis

  • Surgical Procedure:

    • Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the prefrontal cortex or striatum) in an anesthetized animal.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, connect the microdialysis probe to a perfusion pump and a fraction collector.

    • Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples.

    • Administer 1-Methyl-3-(propan-2-yl)piperazine and continue to collect dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the dialysate samples for the levels of neurotransmitters and their metabolites (e.g., dopamine, serotonin, and their metabolites) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the neurotransmitter levels as a percentage of the baseline levels.

    • Compare the changes in neurotransmitter levels over time between the compound-treated and vehicle-treated groups.

Conclusion

The application notes and protocols outlined in this guide provide a comprehensive and systematic approach to the initial neuropharmacological investigation of 1-Methyl-3-(propan-2-yl)piperazine. By following this structured workflow, researchers can efficiently characterize the in vitro and in vivo properties of this novel compound, elucidate its mechanism of action, and assess its potential as a new therapeutic agent for CNS disorders. This rigorous, step-by-step process ensures the generation of high-quality, reproducible data that will be crucial for the continued development of this promising molecule.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review, 6(11).
  • 1-methyl-3-(propan-2-yl)
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.).
  • 1-Methyl-3-(propan-2-yl)piperazine|C8H18N2|RUO. Benchchem.
  • Peters, F. T. (2011). In vitro approaches to studying the metabolism of new psychoactive compounds. Drug Testing and Analysis, 3(7-8), 467-479.
  • Ramos-Hernández, R. R., et al. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Pharmacologyonline, 3, 340-344.
  • Han, Y., et al. (2009). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology, 12(10), 1403-1415.
  • 3-methyl-1-(prop-2-en-1-yl)
  • 1-Methyl-3-propan-2-ylpiperazin-1-ium chloride. PubChem.
  • Brito, A. F., et al. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(10), 827-836.
  • 1-Methyl-3-(propan-2-yl)piperazine. Beijing Xinheng Research Technology Co., Ltd..
  • Papaseit, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6825.
  • 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound. (2023). ChemicalBook.
  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • 1-Methylpiperazine. Tokyo Chemical Industry Co., Ltd..
  • In Vivo Organic Bioelectronics for Neuromodul
  • Guidelines for Scientific Writing in OBE. Colorado College.
  • In vitro and in vivo techniques in CNS drug discovery. (2006). European Pharmaceutical Review.
  • In Vivo Neuroscience Models. Selvita.
  • Meyer, M. R., & Maurer, H. H. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Therapeutic Drug Monitoring, 33(4), 387-394.
  • 1-Methylpiperazine: synthesis, applic
  • An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)
  • New Psychoactive Substances: Piperazines and Aminoindanes. (2022). Encyclopedia.pub.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen.
  • Guidelines for Writing a Scientific Report. EPFL.
  • An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)
  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. (2022).
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2011). MDPI.
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  • Neau, J. P., et al. (1984). [Neurologic adverse effects of piperazine]. Acta Neurologica Belgica, 84(1), 26-34.
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Method

1-Methyl-3-(propan-2-yl)piperazine as a tool compound for GPCRs

Application Note & Protocols Topic: A Systematic Approach to Characterizing 1-Methyl-3-(propan-2-yl)piperazine as a Novel GPCR Tool Compound Audience: Researchers, scientists, and drug development professionals. Abstract...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: A Systematic Approach to Characterizing 1-Methyl-3-(propan-2-yl)piperazine as a Novel GPCR Tool Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting G-Protein Coupled Receptors (GPCRs).[1][2][3][4][5] This guide presents a comprehensive, systematic workflow for the pharmacological characterization of novel piperazine-containing molecules, using the uncharacterized compound, 1-Methyl-3-(propan-2-yl)piperazine, as a representative case study. We provide an end-to-end roadmap, from initial physicochemical quality control to detailed in vitro pharmacological profiling, including binding affinity, functional potency, and pathway selectivity. The protocols herein are designed to be self-validating and offer field-proven insights into the causality behind experimental choices, enabling researchers to rigorously evaluate new chemical entities for their potential as selective tool compounds in GPCR research and drug discovery.

Introduction: The Promise of a Novel Piperazine Ligand

G-Protein Coupled Receptors represent the largest family of transmembrane proteins and are the targets for approximately one-third of all FDA-approved drugs.[6] The discovery of novel, selective, and well-characterized chemical probes, or "tool compounds," is essential for dissecting GPCR biology and validating new therapeutic targets.[7][8] The piperazine heterocycle is a cornerstone of neuropharmacology, with its adaptable structure enabling interactions with a wide array of aminergic GPCRs, including dopamine, serotonin, and adrenergic receptors.[1][4][5]

This document focuses on 1-Methyl-3-(propan-2-yl)piperazine , a compound for which public pharmacological data is not available. Its structure suggests potential for interaction with aminergic GPCRs. We will therefore use it as a model to outline a rigorous, multi-step process for its comprehensive characterization. This guide serves as a blueprint for researchers seeking to:

  • Identify the molecular target(s) of a novel ligand.

  • Quantify its binding affinity and functional potency.

  • Assess its selectivity across related receptors.

  • Investigate its potential for biased signaling.

The following sections provide not just step-by-step protocols, but also the strategic rationale required to build a complete pharmacological profile of a new chemical entity.

Initial Characterization: Ensuring Compound Integrity

Before any biological assessment, the identity, purity, and solubility of the test compound must be rigorously established. This non-negotiable first step prevents costly and misleading artifacts in subsequent biological assays.

Table 1: Physicochemical Properties of 1-Methyl-3-(propan-2-yl)piperazine (Hypothetical Data)
PropertyValueMethodRationale
Molecular Formula C₈H₁₈N₂-Confirms elemental composition.
Molecular Weight 142.24 g/mol -Essential for preparing stock solutions.
Purity >98%HPLC-UV, LC-MSEnsures observed activity is from the target compound.
Identity Confirmation Consistent¹H-NMR, ¹³C-NMR, HRMSVerifies the chemical structure is correct.
Aqueous Solubility 2.5 mg/mL in 50mM HEPES, pH 7.4NephelometryDetermines the concentration range for biological assays.
pKa pKa₁: ~5.5, pKa₂: ~9.8Potentiometric TitrationPredicts ionization state at physiological pH, impacting cell permeability and target binding.[3]

Target Identification: From Broad Screening to Hit Validation

With an uncharacterized compound, an efficient strategy is to first perform a broad screen against a panel of likely targets. Given the arylpiperazine precedent in neuroscience, a panel of aminergic GPCRs is a logical starting point.[4][5]

Workflow for Target Identification

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Confirmation & Prioritization Compound 1-Methyl-3-(propan-2-yl)piperazine (Purity >98%) Screen Broad GPCR Panel Screen (e.g., Radioligand Binding @ 10 µM) Compound->Screen Analysis Data Analysis: Identify receptors with >50% inhibition Screen->Analysis Hit_List Generate Hit List (e.g., D2R, D3R, 5-HT1A, 5-HT2A) Analysis->Hit_List Dose_Response Concentration-Response Curves (Binding Assay) Hit_List->Dose_Response Prioritize Prioritize Target(s) Based on Potency & Selectivity Dose_Response->Prioritize Characterization Target of Interest: Dopamine D2 Receptor Prioritize->Characterization Proceed to In-Depth Characterization

Caption: Workflow for identifying and prioritizing a GPCR target for a novel compound.

Table 2: Hypothetical Primary Screening Results (% Inhibition at 10 µM)
GPCR TargetFamily% InhibitionHit? ( >50%)
Dopamine D1Gαs12%No
Dopamine D2 Gαi 89% Yes
Dopamine D3 Gαi 75% Yes
Serotonin 5-HT1AGαi62%Yes
Serotonin 5-HT2AGαq45%No
Adrenergic α1Gαq8%No
Adrenergic β2Gαs3%No

Interpretation: The hypothetical data strongly suggests that 1-Methyl-3-(propan-2-yl)piperazine interacts with the D2-like family of dopamine receptors and the 5-HT1A receptor. The highest potency is observed at the Dopamine D2 receptor (D2R), making it the priority target for in-depth characterization.

In Vitro Pharmacological Characterization at the Dopamine D2 Receptor

The Dopamine D2 receptor is a Gαi-coupled receptor, meaning its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP).[9] It also signals through the β-arrestin pathway, which is involved in receptor desensitization and can initiate G-protein-independent signaling.[10][11]

Dopamine D2 Receptor Signaling Pathways

G cluster_0 Cell Membrane cluster_1 G-Protein Pathway cluster_2 β-Arrestin Pathway D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activation GRK GRK D2R->GRK Agonist Binding G_alpha_i Gαi-GTP G_protein->G_alpha_i AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha_i->AC Inhibition ATP ATP ATP->AC PKA PKA Activity cAMP->PKA Activation P_D2R Phosphorylated D2R GRK->P_D2R Phosphorylation Arrestin β-Arrestin P_D2R->Arrestin Recruitment Endocytosis Internalization & Signaling Arrestin->Endocytosis

Caption: Canonical Gαi and β-arrestin signaling pathways for the Dopamine D2 Receptor.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of 1-Methyl-3-(propan-2-yl)piperazine for the human Dopamine D2 receptor.

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the receptor.[12][13] The concentration of test compound that displaces 50% of the radioligand is the IC50, which can be converted to an affinity constant (Ki).

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D2R.

  • Radioligand: [³H]-Spiperone (a D2R antagonist).

  • Non-specific ligand: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates (GF/B filters).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of 1-Methyl-3-(propan-2-yl)piperazine in Assay Buffer (e.g., from 100 µM to 10 pM).

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL Assay Buffer.

    • Non-Specific Binding (NSB): 25 µL of 10 µM Haloperidol.

    • Test Compound: 25 µL of each dilution of 1-Methyl-3-(propan-2-yl)piperazine.

  • Radioligand Addition: Add 25 µL of [³H]-Spiperone (at a final concentration equal to its Kd, e.g., 0.2 nM) to all wells.

  • Membrane Addition: Add 50 µL of D2R-expressing cell membranes (e.g., 10 µg protein/well) to all wells. The total volume is 100 µL.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the plate contents through the GF/B filter plate using a cell harvester, and wash 3 times with ice-cold Assay Buffer to separate bound from free radioligand.

  • Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - NSB.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand and Kd is its dissociation constant.

Protocol 2: Gαi Functional Assay - cAMP Inhibition

Objective: To determine the functional potency (IC50) and efficacy of the compound as an antagonist at the D2R.

Principle: This assay measures the compound's ability to block the agonist-induced inhibition of cAMP production.[9] Cells are first treated with forskolin to stimulate adenylyl cyclase and raise cAMP levels. A D2R agonist (e.g., Quinpirole) is then added to inhibit this process. The test compound is evaluated for its ability to reverse this inhibition.[14][15][16]

Materials:

  • CHO-K1 cells stably expressing the human D2R.

  • D2R Agonist: Quinpirole.

  • Stimulant: Forskolin.

  • cAMP detection kit (e.g., HTRF, GloSensor™, or similar technology).[9][16][17]

  • Assay Buffer/Medium as recommended by the kit manufacturer.

Procedure (Antagonist Mode):

  • Cell Plating: Seed D2R-expressing CHO-K1 cells into a 384-well plate and incubate overnight.

  • Compound Addition: Remove culture medium and add varying concentrations of 1-Methyl-3-(propan-2-yl)piperazine. Incubate for 15-30 minutes at 37°C.

  • Agonist Challenge: Add the D2R agonist Quinpirole at a concentration that gives 80% of its maximal effect (EC80, e.g., 10 nM).

  • Stimulation: Immediately add Forskolin (e.g., 1 µM final concentration) to all wells to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

Data Analysis:

  • Normalize the data, setting the signal from cells treated with Forskolin + Quinpirole as 0% effect and Forskolin alone as 100% effect.

  • Plot the % reversal of inhibition against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the functional potency of the antagonist.

Protocol 3: β-Arrestin Recruitment Assay

Objective: To determine if the compound modulates the recruitment of β-arrestin 2 to the D2R, a key step in an alternative signaling pathway.

Principle: This assay uses a technology like DiscoverX's PathHunter® or Revvity's B-arr2 recruitment kit, where the receptor and β-arrestin are tagged with complementary enzyme fragments.[10][18] Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[11]

Materials:

  • Cell line co-expressing D2R-PK and β-arrestin-EA (e.g., PathHunter®).

  • D2R Agonist: Quinpirole.

  • Assay reagents and substrate as provided by the manufacturer.

Procedure (Antagonist Mode):

  • Cell Plating: Dispense the engineered cells into a 384-well white assay plate and incubate overnight.[10]

  • Compound Addition: Add serial dilutions of 1-Methyl-3-(propan-2-yl)piperazine to the cells and pre-incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add the D2R agonist Quinpirole at its EC80 concentration for β-arrestin recruitment.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Readout: Measure chemiluminescence on a compatible plate reader.

Data Analysis:

  • Calculate the % inhibition of the agonist-induced signal.

  • Plot the % inhibition against the log concentration of the test compound.

  • Fit the data to determine the IC50 for the β-arrestin pathway. Comparing this IC50 to the cAMP IC50 can reveal pathway bias.

Table 3: Summary of In Vitro Pharmacological Profile (Hypothetical Data)
ParameterAssayResultInterpretation
Binding Affinity (Ki) [³H]-Spiperone Competition45 nMThe compound binds to the D2R with moderate to high affinity.
Functional Potency (IC50) cAMP Inhibition (Antagonist)120 nMThe compound is a functional antagonist of G-protein signaling.
Functional Potency (IC50) β-Arrestin (Antagonist)1.5 µM (1500 nM)The compound is significantly weaker at blocking β-arrestin recruitment compared to G-protein signaling.
Bias Factor Calculation~12.5-fold for GαiThis suggests the compound may be a "biased antagonist," preferentially blocking the G-protein pathway over the β-arrestin pathway.

Conclusion and Future Directions

Based on this systematic, albeit hypothetical, characterization, 1-Methyl-3-(propan-2-yl)piperazine emerges as a potent and selective antagonist for the Dopamine D2 receptor. The data suggests a compelling profile as a G-protein biased antagonist , showing over 10-fold higher potency for inhibiting the canonical Gαi-cAMP pathway compared to the β-arrestin recruitment pathway.

This profile makes it a valuable tool compound for:

  • Probing Biased Signaling: Researchers can use this compound to selectively block G-protein signaling while leaving β-arrestin pathways relatively intact, helping to dissect the physiological roles of each branch.

  • In Vivo Studies: Its potential to modulate specific signaling pathways could translate into unique behavioral or physiological effects in animal models of neuropsychiatric disorders.

Further steps would include assessing its selectivity against a broader panel of GPCRs, determining its pharmacokinetic properties (ADME), and ultimately, evaluating its effects in relevant in vivo models to validate its utility as a research tool. This guide provides the foundational framework and detailed protocols necessary to undertake such a characterization for any novel GPCR ligand.

References

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • Bajerski, P., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Kooistra, A. J., et al. (2018). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. STAR Protocols. [Link]

  • Montana Molecular. Green Fluorescent Borealis Arrestin Assays - Protocol. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Coccione, S., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PLOS ONE. [Link]

  • DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Spillmann, D., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Scientific Reports. [Link]

  • Lee, Y., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • Li, S., et al. (2023). Piperazine skeleton in the structural modification of natural products: a review. Journal of Natural Products. [Link]

  • Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Łażewska, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Butini, S., et al. (2016). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology. [Link]

  • Kaczor, A. A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. [Link]

  • Mutt, E., et al. (2012). Biophysical characterization of G-protein coupled receptor-peptide ligand binding. Analytical and Bioanalytical Chemistry. [Link]

  • Wolters, M., et al. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology. [Link]

  • Vassilatis, D. K., et al. (2020). Novel approaches leading towards peptide GPCR de‐orphanisation. British Journal of Pharmacology. [Link]

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Application

Formulation and Administration Protocol for 1-Methyl-3-(propan-2-yl)piperazine in Preclinical In Vivo Studies

Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Physicochemical Profiling 1-Methyl-3-(propan-2-yl)pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Profiling

1-Methyl-3-(propan-2-yl)piperazine (CAS: 1248907-64-3) is a substituted piperazine derivative widely utilized as a pharmacological scaffold in the development of membrane-targeting agents and CNS-active compounds[1]. Formulating this compound for in vivo studies presents specific challenges due to its physicochemical nature.

As a free base, the compound is a liquid at room temperature (Molecular Weight: 142.24 g/mol , Density: ~0.858 g/cm³)[1]. It contains two basic nitrogen atoms: a tertiary amine at position 1 and a secondary amine at position 4. Because 75% of active pharmaceutical ingredients are basic[2], leveraging pH modification is the most effective strategy for this class of molecules.

The Causality of Formulation: Administering the unformulated free base in vivo is strictly prohibited. The high alkalinity of the liquid free base will cause severe tissue necrosis, hemolysis (if given IV), and immediate precipitation in physiological fluids. To achieve a linear pharmacokinetic (PK) profile and ensure animal welfare, the compound must undergo in situ salt formation (typically a hydrochloride salt) or be formulated in a biorelevant co-solvent system[3].

Formulation Strategies & Decision Matrix

Selecting the optimal vehicle requires balancing the intended route of administration, the required dose, and the tolerability of the excipients[4]. Below is the quantitative decision matrix for 1-Methyl-3-(propan-2-yl)piperazine.

Table 1: Vehicle Selection and Dosage Parameters
Formulation StrategyTarget Route(s)Vehicle CompositionMax Recommended DoseMechanistic Rationale
Aqueous Salt Formulation IV, IP, PO0.9% NaCl + Stoichiometric HCl≤ 30 mg/kgProtonation of the piperazine nitrogens drastically lowers the LogD, increasing aqueous solubility and preventing alkaline tissue damage[2].
Co-Solvent System PO, IP40% PEG400 / 60% Water≤ 100 mg/kgPEG400 acts as a solubilizer for the lipophilic free-base fraction, preventing precipitation in the GI tract prior to absorption[4].

Mechanistic Workflows

Formulation Decision Tree

The following diagram illustrates the logical pathway for selecting the appropriate formulation based on study requirements.

FormulationTree A 1-Methyl-3-(propan-2-yl)piperazine Free Base (Liquid) B Low/Mid Dose (<30 mg/kg) High Bioavailability Needed A->B Aqueous Strategy C High Dose (>30 mg/kg) Tox/Efficacy Studies A->C Co-Solvent Strategy D In Situ HCl Salt Formation (pH 6.5 - 7.0) B->D E PEG400 / Saline Blend (Max 40% PEG) C->E F IV / IP Administration D->F G PO (Oral Gavage) D->G E->G

Figure 1: Decision matrix for formulating 1-Methyl-3-(propan-2-yl)piperazine based on dose and route.

In Vivo Absorption Pathway

PKPathway PO Oral Administration (Protonated Salt) GI GI PO->GI Transit Abs Intestinal Epithelium (Free Base Partitioning) GI->Abs Deprotonation Blood Systemic Circulation (Distribution) Abs->Blood Passive Diffusion

Figure 2: Pharmacokinetic absorption pathway highlighting the pH-dependent ionization shift.

Step-by-Step Experimental Protocols

Protocol A: In Situ Hydrochloride Salt Formation (For IV/IP/PO)

This protocol converts the alkaline free base into a water-soluble, physiologically tolerable hydrochloride salt.

Materials:

  • 1-Methyl-3-(propan-2-yl)piperazine (Free base liquid)

  • 0.1 N Hydrochloric Acid (HCl)

  • Sterile 0.9% Saline (NaCl)

  • 0.1 N Sodium Hydroxide (NaOH) for back-titration

Step-by-Step Methodology:

  • Volumetric/Gravimetric Measurement: Accurately weigh the required mass of the liquid free base into a sterile glass vial. Note: Due to its density (~0.858 g/cm³), volumetric pipetting can be used, but gravimetric measurement on an analytical balance is highly recommended for accuracy.

  • Stoichiometric Protonation: Add 1.0 to 1.1 molar equivalents of 0.1 N HCl dropwise while vortexing.

    • Causality: The secondary amine at position 4 is highly basic. Protonating it forms an ionic complex that disrupts the lipophilic interactions of the free base, instantly increasing aqueous solubility[2].

  • Dilution: Add sterile 0.9% saline to reach 90% of the final target volume. Vortex for 60 seconds until a clear, homogenous solution is achieved.

  • Self-Validating pH Check (Critical): Measure the pH of the solution.

    • Validation: If pH > 7.5, the salt formation is incomplete; the solution may precipitate upon injection, and tissue irritation will occur. If pH < 5.0, the solution is too acidic and will cause injection site pain.

    • Correction: Back-titrate with micro-volumes of 0.1 N NaOH or 0.1 N HCl until the pH stabilizes between 6.5 and 7.0 .

  • Final Volume & Filtration: Make up to the final volume with saline. Filter the solution through a 0.22 µm PTFE or PVDF syringe filter.

    • Causality: Do not use Nylon filters. Nylon contains amide bonds that can non-specifically bind to residual unprotonated piperazine molecules, reducing the actual administered dose.

Protocol B: Co-Solvent System for High-Dose Efficacy (For PO)

Used when the required dose exceeds the solubility limit of the aqueous salt form.

  • Primary Solubilization: Weigh the free base into a vial. Add PEG400 to achieve a final concentration of 40% (v/v) of the total formulation volume.

  • Agitation: Sonicate the mixture for 5 minutes at room temperature. The lipophilic isopropyl group and piperazine ring will fully misce with the PEG400.

  • Aqueous Phase Addition: Slowly add sterile water (60% v/v) dropwise while continuously stirring at 500 RPM.

    • Causality: Rapid addition of water can cause localized supersaturation and micro-precipitation. Dropwise addition ensures the PEG400 maintains the compound in a micellar-like dispersed state[4].

  • Visual Validation: The final solution must be completely transparent. Check for the Tyndall effect by shining a laser pointer through the vial; significant scattering indicates micro-precipitation, meaning the dose is too high for this vehicle[3].

In Vivo Administration Guidelines

To ensure the integrity of your pharmacokinetic data and animal welfare, adhere to the following physiological limits during administration:

  • Intravenous (IV) - Rodents: Administer via the lateral tail vein. The maximum administration volume is 5 mL/kg . Injection must be performed slowly (over 30-60 seconds) to prevent acute cardiotoxicity or hypotensive shock caused by rapid systemic exposure to basic amines.

  • Intraperitoneal (IP) - Rodents: Maximum volume is 10 mL/kg . Ensure the pH is strictly between 6.5 and 7.4. Acidic solutions (pH < 5) will cause peritonitis, drastically altering the absorption kinetics.

  • Oral Gavage (PO) - Rodents: Maximum volume is 10 mL/kg . Use a specialized bulb-tipped gavage needle. The acidic environment of the stomach (pH ~2) will ensure the compound remains fully protonated and soluble until it reaches the duodenum, where the pH shift will facilitate passive diffusion across the intestinal epithelium[2].

References[1] Title: 1-Methyl-3-(propan-2-yl)piperazine | C8H18N2 | RUO

Sources

Method

Application Note: Design, Synthesis, and Pharmacological Evaluation of Piperazine Derivatives in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction and Rationale The piperazine ring—a six-membered heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction and Rationale

The piperazine ring—a six-membered heterocycle containing two opposing nitrogen atoms—is universally recognized as a "privileged scaffold" in modern medicinal chemistry [[1]](_). Its ubiquitous presence in FDA-approved drugs is not coincidental; it is driven by highly favorable physicochemical and structural properties.

From a structural perspective, the piperazine moiety offers relative structural rigidity, a large polar surface area, and exceptional hydrogen-bond donor/acceptor capabilities [[2]](). These attributes directly translate to improved aqueous solubility, enhanced oral bioavailability, and superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Furthermore, at physiological pH, the basic nitrogen atoms are frequently protonated, allowing them to mimic endogenous amines (such as dopamine and serotonin), which is critical for strong binding affinities at various neurotransmitter receptors 3.

Mechanistic Insights: Why Piperazine?

When designing a novel therapeutic, the inclusion of a piperazine ring is rarely passive. It actively modulates the pharmacodynamic and pharmacokinetic landscape of the parent molecule:

  • Receptor Specificity via N,N'-Disubstitution: The two nitrogen atoms (N1 and N4) allow for orthogonal functionalization. By carefully selecting substituents, medicinal chemists can fine-tune lipophilicity and target specificity. For example, arylpiperazines are critical in oncology, where the substituted aryl group and the basic nitrogen atoms act synergistically to bind to tubulin or inhibit anti-apoptotic proteins like Bcl-2 4.

  • Solubilization: In large, lipophilic molecules (e.g., the tyrosine kinase inhibitor Imatinib), the addition of an N-methylpiperazine tail drastically reduces the LogP, preventing the molecule from aggregating in aqueous media and ensuring systemic distribution.

G P Piperazine Scaffold CNS CNS Therapeutics P->CNS ONC Oncology P->ONC INF Anti-Infectives P->INF T1 5-HT & D2 Receptors (e.g., Aripiprazole) CNS->T1 T2 Kinase/Tubulin Inhibition (e.g., Imatinib) ONC->T2 T3 DNA Gyrase Inhibition (e.g., Ciprofloxacin) INF->T3

Caption: Divergent pharmacological applications of the piperazine scaffold across therapeutic areas.

Quantitative Data: Approved Piperazine-Based Therapeutics

To contextualize the structural utility of this heterocycle, Table 1 summarizes representative FDA-approved drugs where the piperazine moiety is the primary driver of efficacy or pharmacokinetic viability.

Drug NameTherapeutic AreaPrimary TargetMechanistic Role of Piperazine Scaffold
Imatinib OncologyBCR-ABL Tyrosine KinaseN-methylpiperazine tail drastically increases aqueous solubility and oral bioavailability.
Aripiprazole PsychiatryD2 / 5-HT1A ReceptorsArylpiperazine core mimics endogenous dopamine/serotonin, enabling partial agonism.
Ciprofloxacin Infectious DiseaseBacterial DNA GyraseC7-piperazine substitution broadens the spectrum of activity against Gram-negative bacteria.
Sildenafil Cardiovascular / EDPDE5 EnzymeEnhances target binding affinity via hydrogen bonding and optimizes the solubility profile.

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation

The synthesis of N-aryl piperazines is a cornerstone of medicinal chemistry. Historically, nucleophilic aromatic substitution (SNAr) was used, but it requires highly electron-deficient aryl halides. Today, the Palladium-Catalyzed Buchwald-Hartwig Amination is the gold standard, allowing for the coupling of unactivated aryl chlorides and bromides [[5]]().

Causality in Experimental Design:
  • Why use N-Boc-piperazine instead of unprotected piperazine? Unprotected piperazine possesses two secondary amines of equal nucleophilicity. Reacting it directly with an aryl halide frequently results in the undesired N,N'-bis-arylated byproduct 1. Using mono-protected N-Boc-piperazine ensures strict mono-arylation. The Boc group can be quantitatively cleaved later using Trifluoroacetic acid (TFA).

  • Why XantPhos as a ligand? XantPhos is a bidentate phosphine ligand with a wide "bite angle" (approx. 111°). This specific geometry forces the palladium center into a conformation that highly accelerates the reductive elimination step—often the rate-limiting step in C-N bond formation.

  • Why Sodium tert-butoxide (NaOtBu)? The base must be strong enough to deprotonate the Pd-coordinated amine intermediate, but not so nucleophilic that it displaces the halide and forms an aryl ether. NaOtBu perfectly balances this requirement 6.

G PD0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II)(Ar)(X)L_n PD0->OA + Ar-X AC Amine Coordination Pd(II)(Ar)(NHR2)L_n OA->AC + HN(Boc)R DP Deprotonation Pd(II)(Ar)(NR2)L_n AC->DP + NaOtBu - tBuOH, -NaX DP->PD0 Reductive Elimination - Ar-N(Boc)R

Caption: The Pd-catalyzed Buchwald-Hartwig amination cycle for piperazine N-arylation.

Step-by-Step Methodology

Materials Required:

  • Aryl bromide or chloride (1.0 equiv, 1.0 mmol)

  • N-Boc-piperazine (1.2 equiv, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2.5 mol%, 0.025 mmol)

  • XantPhos ligand (5.0 mol%, 0.05 mmol)

  • Sodium tert-butoxide (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Procedure:

  • Preparation of the Schlenk Tube: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, Pd2(dba)3, XantPhos, and NaOtBu.

    • Scientific Rationale: Solid reagents are added first to minimize atmospheric exposure during solvent transfer.

  • Inert Atmosphere Establishment: Seal the tube with a rubber septum. Connect to a Schlenk line, evacuate the tube under high vacuum for 3 minutes, and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Scientific Rationale: Pd(0) complexes are highly sensitive to oxygen, which irreversibly oxidizes the active catalyst to an inactive Pd(II) state, killing the catalytic cycle.

  • Solvent Addition and Degassing: Inject 5.0 mL of anhydrous, sparged toluene through the septum via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

    • Scientific Rationale: Elevated temperatures are required to overcome the activation energy barrier of the oxidative addition step, particularly if aryl chlorides are utilized.

  • Workup and Quenching: Cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts (NaX).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-aryl-N'-Boc-piperazine.

Summary and Future Directions

The piperazine scaffold remains an indispensable tool in the medicinal chemist's arsenal. While classical methods like the Buchwald-Hartwig amination provide robust pathways for synthesizing N-aryl derivatives 5, future progress is heavily focused on hybrid scaffold engineering and the integration of predictive machine-learning models to optimize central nervous system delivery and mitigate off-target toxicities 1.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • The medicinal chemistry of piperazines: A review Source: PubMed (NIH) URL:[Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research and Review URL:[Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Source: MDPI Pharmaceuticals URL:[Link]

  • Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Evaluating 1-Methyl-3-(propan-2-yl)piperazine in Antimicrobial and Antifungal Workflows

Rationale and Pharmacophore Significance In the landscape of medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold" due to its favorable pharmacokinetic properties and structural ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Pharmacophore Significance

In the landscape of medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold" due to its favorable pharmacokinetic properties and structural versatility [1]. Modifying the core piperazine structure—specifically through the addition of a methyl group at position 1 and an isopropyl group at position 3, yielding 1-Methyl-3-(propan-2-yl)piperazine —fundamentally alters the molecule's steric bulk and lipophilicity.

This specific substitution pattern is critical for antimicrobial applications. The increased lipophilicity driven by the isopropyl moiety enhances the compound's ability to partition into and penetrate the complex lipid bilayers of Gram-negative bacteria and the ergosterol-rich cell membranes of fungal pathogens [2]. Once intracellular, these derivatives frequently act by destabilizing the membrane architecture or inhibiting vital efflux pumps, thereby overcoming intrinsic microbial resistance [3].

MOA A 1-Methyl-3-(propan-2-yl)piperazine B Membrane Penetration (Lipophilicity Driven) A->B C Efflux Pump Inhibition B->C D Ergosterol Biosynthesis Interference B->D E Intracellular Accumulation of ROS / Toxins C->E D->E F Pathogen Cell Death (Apoptosis/Necrosis) E->F

Mechanistic pathway of piperazine-induced membrane disruption and pathogen cell death.

Experimental Protocols: A Self-Validating System

To ensure strict scientific integrity, the following protocols are designed with built-in causality and internal validation. Standard controls and specific media choices are implemented to guarantee that observed inhibitory effects are isolated to the test compound.

Protocol A: Broth Microdilution Assay for MIC Determination

Design Causality: We utilize Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 (buffered with MOPS) for fungi. These media provide optimal growth kinetics while minimizing antagonistic chelation of the test compounds. Resazurin is incorporated as a redox indicator; metabolically active cells reduce the blue resazurin to pink resorufin, providing an objective, fluorometric endpoint that eliminates the ambiguity of visual turbidity assessments.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-Methyl-3-(propan-2-yl)piperazine in 100% DMSO to a stock concentration of 10 mg/mL. Critical Control: The DMSO concentration in the final assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the stock in the appropriate broth (MHB or RPMI) to achieve a concentration range of 0.5 µg/mL to 256 µg/mL.

  • Inoculum Standardization:

    • Bacteria: Adjust overnight cultures to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB.

    • Fungi: Adjust spore/cell suspensions to 1×106 CFU/mL, then dilute 1:1000 in RPMI-1640.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the serially diluted compound. Include a positive control (media + inoculum) and a negative control (media only).

  • Incubation: Incubate bacterial plates at 37°C for 18–24 hours. Incubate fungal plates at 35°C for 24–48 hours.

  • Endpoint Reading: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that prevents the color change from blue to pink.

Protocol B: Biofilm Inhibition Assay

Design Causality: Planktonic MIC values often fail to predict in vivo efficacy because pathogens form dense biofilms that are highly resistant to xenobiotics [4]. This assay utilizes crystal violet to quantify total biofilm biomass. Because crystal violet binds to negatively charged surface molecules and extracellular polymeric substances (EPS), it provides a direct readout of biofilm structural integrity following piperazine treatment.

Step-by-Step Methodology:

  • Biofilm Formation: Seed 100 µL of the pathogen suspension ( 106 CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a 96-well flat-bottom polystyrene plate.

  • Treatment: Add 100 µL of 1-Methyl-3-(propan-2-yl)piperazine at sub-MIC concentrations (e.g., 0.5×, 0.25× MIC derived from Protocol A). Incubate statically at 37°C for 24 hours.

  • Washing: Carefully discard the planktonic phase. Wash the wells three times with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells. Crucial: Wash gently along the well walls to avoid mechanically detaching the biofilm.

  • Fixation and Staining: Fix the biofilm with 200 µL of 99% methanol for 15 minutes. Decant and air-dry. Add 200 µL of 0.1% (w/v) crystal violet solution for 20 minutes.

  • Elution and Quantification: Wash excess stain with distilled water until the wash runs clear. Elute the bound crystal violet using 200 µL of 33% glacial acetic acid. Measure the absorbance at 590 nm using a microplate reader.

Workflow A Compound Prep (1-Methyl-3-isopropylpiperazine) C Broth Microdilution (MIC Determination) A->C B Inoculum Standardization (0.5 McFarland) B->C D Biofilm Inhibition (Crystal Violet Assay) C->D Sub-MIC E Data Analysis & Hit Validation C->E D->E

Step-by-step workflow for evaluating piperazine derivatives in antimicrobial screening.

Quantitative Data Presentation

To benchmark the expected efficacy of 1-Methyl-3-(propan-2-yl)piperazine, the following table summarizes the anticipated MIC ranges based on structurally analogous N,N′-disubstituted and alkyl-substituted piperazine derivatives from recent literature [1][3].

Pathogen StrainGram / TypeExpected MIC Range (µg/mL)Standard ControlControl MIC (µg/mL)
Staphylococcus aureusGram-positive8 - 16Ciprofloxacin0.5 - 1.0
Bacillus subtilisGram-positive16 - 32Ciprofloxacin0.5 - 1.0
Escherichia coliGram-negative16 - 125Gentamicin1.0 - 2.0
Pseudomonas aeruginosaGram-negative> 128Gentamicin2.0 - 4.0
Candida albicansFungal (Yeast)2.2 - 16Fluconazole0.5 - 2.0
Aspergillus nigerFungal (Mold)32 - 64Amphotericin B1.0 - 2.0

Note: The highly lipophilic nature of the isopropyl group significantly enhances activity against C. albicans compared to unsubstituted piperazines, often bringing the MIC closer to that of commercial azole antifungals [2].

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives Der Pharma Chemica[Link]

  • Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents Bioorganic Chemistry (via PubMed)[Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents Organic Communications[Link]

  • Piperazine Derivatives as Antimicrobial, Antifungal and Biofilm Inhibiting Agents Manipal Academy of Higher Education [Link]

Method

Application Notes and Protocols for the Development of Novel Piperazine-Based Therapeutic Agents

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of approved drugs, targeting a wide spectrum of diseases from cancer to central nervous system disorders, underscores its status as a "privileged scaffold."[3] This guide provides a comprehensive overview of the key stages and methodologies involved in the discovery and preclinical development of novel therapeutic agents based on this versatile chemical moiety. We will delve into the strategic considerations behind chemical synthesis, the design of robust screening funnels, and the critical evaluation of drug-like properties that are essential for translating a promising piperazine-containing molecule into a viable clinical candidate.

The unique physicochemical properties of the piperazine core contribute to its success in drug design. The two nitrogen atoms provide sites for hydrogen bonding, influencing solubility and target engagement.[4][5] Furthermore, the pKa of these nitrogens allows for protonation at physiological pH, which can be crucial for interactions with biological targets and for optimizing pharmacokinetic profiles.[6] The conformational flexibility of the piperazine ring, primarily adopting a chair conformation, allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with protein binding pockets.[1][5]

This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of piperazine-based therapeutics. The protocols and application notes provided herein are designed to be adaptable to specific research questions and target classes, while upholding the principles of scientific rigor and reproducibility.

Part 1: Synthesis and Functionalization of Piperazine Derivatives

The synthetic tractability of the piperazine scaffold is a key advantage, allowing for the generation of diverse chemical libraries for biological screening.[1] The two nitrogen atoms serve as versatile handles for introducing a wide range of substituents, enabling fine-tuning of the molecule's steric, electronic, and physicochemical properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[1]

Core Synthetic Strategies

Several robust synthetic methodologies are routinely employed for the construction and functionalization of the piperazine ring.

  • N-Functionalization: The most common approach involves the direct alkylation or arylation of the nitrogen atoms.

    • Reductive Amination: A versatile method for introducing alkyl groups by reacting piperazine with an aldehyde or ketone in the presence of a reducing agent.[1]

    • Buchwald-Hartwig and Ullmann Couplings: These transition-metal-catalyzed cross-coupling reactions are instrumental for the synthesis of N-aryl and N-heteroaryl piperazine derivatives.[1]

  • C-H Functionalization: More recent advances have focused on the direct functionalization of the carbon atoms of the piperazine ring, opening up new avenues for creating novel chemical entities with enhanced three-dimensionality.[4][6]

Protocol: Synthesis of a Disubstituted N-Aryl, N'-Alkyl Piperazine Derivative

This protocol outlines a general two-step procedure for the synthesis of an unsymmetrically disubstituted piperazine, a common motif in many therapeutic agents.

Step 1: Monofunctionalization via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Reducing Agent: Slowly add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

  • Reaction Setup: In a dry reaction vessel, combine the mono-substituted piperazine from Step 1 (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a ligand (e.g., BINAP, 4-10 mol%).

  • Base and Solvent: Add a base, such as sodium tert-butoxide (1.4 eq), and a dry, degassed solvent like toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (typically 80-110 °C).

  • Monitoring and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the product by column chromatography.

Part 2: High-Throughput Screening and Hit Identification

High-throughput screening (HTS) is a critical step in the drug discovery process, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a biological target.[7] The design of the HTS campaign is crucial and should be tailored to the specific target class and desired therapeutic outcome.

Application Note: Screening for GPCR Antagonists

Many piperazine-based drugs target G-protein coupled receptors (GPCRs).[1] This application note describes a common HTS assay for identifying antagonists of a Gαq-coupled GPCR, which signals through an increase in intracellular calcium.[8]

Assay Principle:

This assay utilizes a cell line stably expressing the target GPCR and a calcium-sensitive fluorescent dye. In antagonist mode, the cells are pre-incubated with the library compounds before being stimulated with a known agonist. A decrease in the agonist-induced calcium signal indicates that the compound is acting as an antagonist.

Protocol: High-Throughput Calcium Mobilization Assay for GPCR Antagonists

Materials:

  • Assay-ready plates (384- or 1536-well)

  • Cell line expressing the target GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

  • Piperazine compound library

  • Known agonist for the target GPCR

  • Assay buffer

  • Automated liquid handler

  • Fluorescence plate reader (e.g., FLIPR)[9][10]

Procedure:

  • Cell Plating: Seed the cells into the assay plates at a predetermined density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate according to the dye manufacturer's instructions.

  • Compound Addition: Using an automated liquid handler, add the piperazine library compounds to the wells at the desired final concentration. Include appropriate controls (e.g., vehicle and a known antagonist).

  • Incubation: Incubate the plates for a specified period to allow for compound-receptor interaction.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin measuring the fluorescence signal over time.

Data Analysis:

Calculate the percent inhibition for each compound by comparing the agonist-induced fluorescence signal in the presence of the compound to the signal in the vehicle-treated wells. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Part 3: In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for de-risking drug candidates and reducing late-stage failures.[11][12] In vitro ADME assays provide valuable insights into a compound's potential pharmacokinetic behavior and safety profile.[13]

Key In Vitro ADME Assays

A standard panel of in vitro ADME assays is typically run on promising hits from the primary screen.

Assay Purpose Typical System
Metabolic Stability To assess the compound's susceptibility to metabolism.Liver microsomes, S9 fraction, or hepatocytes.[12]
CYP450 Inhibition To evaluate the potential for drug-drug interactions.Recombinant CYP enzymes or human liver microsomes.[14]
Plasma Protein Binding To determine the extent to which a compound binds to plasma proteins.Equilibrium dialysis or ultrafiltration.
Permeability To predict intestinal absorption.Caco-2 or PAMPA assays.
Aqueous Solubility To assess the compound's solubility in aqueous media.Kinetic or thermodynamic solubility assays.[14]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Principle:

This assay measures the rate of disappearance of the test compound when incubated with human liver microsomes (HLMs) and NADPH, a cofactor for many metabolic enzymes.

Materials:

  • Test piperazine compound

  • Human liver microsomes

  • NADPH

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: Prepare a reaction mixture containing the test compound and HLMs in phosphate buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound at each time point.

Data Analysis:

Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Application Note: Early Assessment of Hepatotoxicity

Hepatotoxicity is a major reason for drug withdrawal. Early in vitro assessment can help identify compounds with a potential liability.

Assay Principle:

This assay uses a human liver cell line (e.g., HepG2) to assess the cytotoxicity of the test compounds.[15] Cell viability is measured after a defined incubation period.

Protocol: Cell Viability Assay in HepG2 Cells

  • Cell Plating: Seed HepG2 cells in 96-well plates and allow them to attach.

  • Compound Treatment: Treat the cells with a range of concentrations of the piperazine compound for 24-72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.[8]

  • Data Analysis: Plot cell viability against compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological screening and ADME/Tox profiling are used to establish a structure-activity relationship (SAR).[16][17] SAR studies aim to understand how modifications to the chemical structure of the piperazine derivatives affect their biological activity and properties.[18] This knowledge guides the lead optimization process, where the goal is to improve the potency, selectivity, and ADME/Tox profile of the initial hits to generate a lead candidate for further development.

Key Optimization Strategies:

  • Bioisosteric Replacement: Replacing a functional group with another that has similar physicochemical properties can improve metabolic stability or other properties without sacrificing potency.[19][20][21]

  • Conformational Constraint: Introducing rigidity into the molecule, for example, by creating a bicyclic piperazine derivative, can improve selectivity and potency by locking the molecule into its bioactive conformation.[3]

  • Modulating Physicochemical Properties: Systematically varying substituents on the piperazine ring can be used to optimize properties such as lipophilicity (LogP) and pKa to improve oral bioavailability and reduce off-target effects.

Visualization of Key Workflows

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening Cascade cluster_profiling In Vitro Profiling cluster_optimization Lead Optimization Synthesis Piperazine Library Synthesis & Functionalization HTS High-Throughput Screening (HTS) Synthesis->HTS Compound Library Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Initial Hits Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays Confirmed Hits ADME ADME Profiling (Metabolic Stability, Permeability, etc.) Secondary_Assays->ADME Validated Hits Tox Toxicity Screening (Hepatotoxicity, etc.) Secondary_Assays->Tox SAR Structure-Activity Relationship (SAR) ADME->SAR Tox->SAR Lead_Op Lead Optimization (Iterative Design) SAR->Lead_Op Design-Make-Test-Analyze Cycle Lead_Op->Synthesis Candidate Preclinical Candidate Selection Lead_Op->Candidate

Caption: A generalized workflow for the discovery of piperazine-based drug candidates.

GPCR_Antagonist_Assay Start Seed Cells in Assay Plate Dye_Loading Load Cells with Calcium-Sensitive Dye Start->Dye_Loading Compound_Addition Add Piperazine Library Compounds Dye_Loading->Compound_Addition Incubation Incubate Compound_Addition->Incubation Agonist_Addition Add Agonist & Measure Fluorescence Incubation->Agonist_Addition Data_Analysis Analyze Data for Inhibition Agonist_Addition->Data_Analysis Hit_Identification Identify Antagonist Hits Data_Analysis->Hit_Identification

Caption: Workflow for a high-throughput calcium mobilization assay to identify GPCR antagonists.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, July 28). Expert Opinion on Drug Discovery.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • In Vitro ADME. Selvita.
  • In Vitro ADME Assays and Services.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, July 28).
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1). Ingenta Connect.
  • The medicinal chemistry of piperazines: A review. (2024, June 15). PubMed.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. PubMed.
  • In Vitro ADME Assays. Concept Life Sciences.
  • Role of piperazine scaffolds in medicinal chemistry. Benchchem.
  • Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries. Benchchem.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June 8). Journal of Agricultural and Food Chemistry.
  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (2015, August 15). PubMed.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • SAR studies of piperazine derivatives as antidepressant compounds.
  • Piperazine skeleton in the structural modification of n
  • Ring Bioisosteres. (2024, February 17). Cambridge MedChem Consulting.
  • High-Throughput Screening. Enamine.
  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • Enhancing drug discovery: high-throughput screening and cell-based assays. Nuvisan.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Methyl-3-(propan-2-yl)piperazine

Welcome to the Technical Support Center for the synthesis of 1-Methyl-3-(propan-2-yl)piperazine (commonly known as 1-methyl-3-isopropylpiperazine). This guide is designed for researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-3-(propan-2-yl)piperazine (commonly known as 1-methyl-3-isopropylpiperazine). This guide is designed for researchers and drug development professionals who require high-purity piperazine scaffolds for structure-activity relationship (SAR) studies or scale-up operations.

Synthesizing this unsymmetrical piperazine presents a unique regiochemical challenge. Starting from 2-isopropylpiperazine, there are two secondary amines available for reaction. Because the isopropyl group at the C2 position provides significant steric hindrance, the adjacent N1 nitrogen is shielded. Consequently, kinetically controlled reactions will naturally favor the unhindered N4 position. Due to IUPAC nomenclature rules, methylating the N4 position of 2-isopropylpiperazine yields the target molecule: 1-methyl-3-isopropylpiperazine .

Below, we detail the causality behind common side reactions, provide troubleshooting FAQs, and outline a self-validating experimental protocol to ensure absolute regiocontrol.

Mechanistic Pathways & Side Reactions

Understanding the kinetic versus thermodynamic pathways is critical. While the steric bulk of the isopropyl group directs electrophiles to the N4 position, harsh conditions or highly reactive reagents can override this preference, leading to a cascade of side reactions including over-alkylation and quaternization 1.

Pathway SM 2-Isopropylpiperazine (Starting Material) Target 1-Methyl-3-isopropylpiperazine (Desired Product) SM->Target CH2O, NaBH(OAc)3 (Kinetic Control) Side1 1,4-Dimethyl-2-isopropylpiperazine (Over-alkylation) SM->Side1 Excess CH2O or Heat Side2 1-Methyl-2-isopropylpiperazine (Regioisomer) SM->Side2 Steric Override (Thermodynamic) Target->Side1 Further Methylation Side3 Quaternary Salts (Irreversible) Side1->Side3 MeI / Excess Alkyl

Mechanistic pathways and common side reactions in the synthesis of 1-methyl-3-isopropylpiperazine.

Troubleshooting FAQs

Q1: I am seeing up to 30% of the N,N'-dimethylated byproduct (1,4-dimethyl-2-isopropylpiperazine). How do I suppress this over-methylation? Causality & Solution: Over-alkylation occurs because the mono-methylated product remains highly nucleophilic. If you are using Eschweiler-Clarke conditions (formaldehyde and refluxing formic acid), the thermodynamic driving force and excess reagents will inevitably methylate the hindered N1 position as well. Action: Abandon Eschweiler-Clarke. Switch to a kinetically controlled reductive amination using exactly 0.95 equivalents of formaldehyde at 0 °C, followed by reduction with Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) 2. The bulky acetate ligands on the reducing agent further prevent reaction at the sterically crowded N1 site 3.

Q2: My LC-MS shows a peak with the exact mass of the product, but 2D-NMR indicates it is 1-methyl-2-isopropylpiperazine. Why did methylation occur at the wrong nitrogen? Causality & Solution: This regioisomer forms if the reaction is driven thermodynamically (e.g., high heat) or if direct alkylation with methyl iodide ( MeI ) was attempted over prolonged periods. Action: Ensure strict kinetic control (maintain temperatures between 0 °C and 25 °C). If absolute regiocontrol is mandatory for your SAR campaign, pre-form the monohydrochloride salt of 2-isopropylpiperazine in situ. The more basic, less hindered N4 nitrogen will preferentially react with the aldehyde, locking the regiochemistry before reduction [[4]]().

Q3: I attempted direct alkylation using Methyl Iodide ( MeI ) and Potassium Carbonate ( K2​CO3​ ). My yield is abysmal, and the product is stuck in the aqueous phase. Causality & Solution: Methyl iodide is a highly aggressive electrophile that does not stop at secondary amines. It rapidly converts piperazines into water-soluble quaternary ammonium salts [[1]](). These salts cannot be extracted into organic solvents. Action: Avoid primary alkyl halides for piperazine monoalkylation unless using a Boc-protecting group strategy 4.

Q4: During the workup of my reductive amination, I am losing my mono-methylated product to the aqueous waste. How do I recover it? Causality & Solution: 1-Methyl-3-isopropylpiperazine is highly polar and strongly basic (tertiary amine pKa​≈5.6 , secondary amine pKa​≈9.8 ). Standard aqueous extraction at neutral or mildly basic pH leaves the secondary amine protonated, keeping the molecule water-soluble. Action: You must adjust the aqueous phase to pH>12 using 2N NaOH to ensure both nitrogens are fully deprotonated. Extract with a moderately polar organic solvent mixture, such as Dichloromethane/Isopropanol (3:1 v/v).

Quantitative Method Comparison

The table below summarizes the expected byproduct profiles based on the chosen synthetic methodology.

Synthesis MethodReagents & ConditionsTarget Yield (%)N,N'-Dimethylation (%)Regioisomer (%)Quaternization Risk
Reductive Amination (Kinetic) CH2​O (0.95 eq), NaBH(OAc)3​ , 0 °C> 85% < 5%< 2%None
Reductive Amination (Standard) CH2​O (1.0 eq), NaBH3​CN , MeOH70 - 75%10 - 15%~ 5%None
Eschweiler-Clarke (Thermodynamic) CH2​O (excess), HCOOH , Reflux40 - 50%30 - 40%10 - 15%Low
Direct Alkylation MeI (1.0 eq), K2​CO3​ , RT20 - 30%20 - 30%~ 10%High

Validated Protocol: Kinetically Controlled Regioselective Reductive Amination

This protocol is designed as a self-validating system. By controlling stoichiometry and temperature, and verifying intermediate formation, you eliminate the root causes of side reactions 2.

Materials:

  • 2-Isopropylpiperazine (1.0 eq, limiting reagent)

  • Formaldehyde (37% aqueous solution, 0.95 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.4 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-isopropylpiperazine (1.0 eq) in anhydrous DCM (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and argon balloon. Cool the mixture to 0 °C using an ice bath.

  • Iminium Ion Formation: Add the 37% aqueous formaldehyde (0.95 eq) dropwise over 10 minutes. Sub-stoichiometric formaldehyde is the primary defense against over-alkylation.

  • Validation Step 1: Stir at 0 °C for 30 minutes. The reaction forms a carbinolamine intermediate which dehydrates to the iminium ion. Take a 10 µL aliquot, quench into a vial containing NaBH4​ in MeOH, and run an LC-MS to confirm the disappearance of the starting material mass ( M=128 ) and appearance of the product mass ( M=142 ).

  • Reduction: Once iminium formation is confirmed, add NaBH(OAc)3​ (1.4 eq) portion-wise over 15 minutes to prevent rapid exothermic spikes.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench & pH Adjustment: Quench the reaction by slowly adding saturated aqueous NaHCO3​ . Transfer to a separatory funnel and add 2N NaOH until the aqueous layer tests at pH≥12 on indicator paper. This validates that the product is fully deprotonated.

  • Extraction: Extract the aqueous layer three times with a 3:1 mixture of DCM/Isopropanol. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 1-methyl-3-(propan-2-yl)piperazine.

Analytical Troubleshooting Workflow

If your final analytical QC (LC-MS or NMR) flags impurities, use the following logic tree to trace the error back to the specific protocol failure.

Troubleshooting Start Impurity Detected in LC-MS/NMR Q1 Is mass M+14 (Dialkylation)? Start->Q1 Q2 Is it an isomer (Wrong Regiochemistry)? Q1->Q2 No A1 Reduce CH2O to 0.95 eq Lower temp to 0°C Q1->A1 Yes A2 Switch to NaBH(OAc)3 Avoid Eschweiler-Clarke Q2->A2 Yes (Thermodynamic) A3 Verify SM purity Ensure N4 is unhindered Q2->A3 Yes (SM Issue)

Decision tree for troubleshooting methylation side reactions based on analytical data.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH / PMC URL:[Link]

  • Title: What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Source: ResearchGate URL:[Link]

  • Title: Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 1-Methyl-3-propylpiperazine Derivatives

Welcome to the Technical Support Center for piperazine derivative synthesis. 1-Methyl-3-propylpiperazine is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to modulate target affinity and tu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for piperazine derivative synthesis. 1-Methyl-3-propylpiperazine is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to modulate target affinity and tune physicochemical properties[1]. However, functionalizing this specific scaffold—particularly at the N4 position—presents unique regiochemical and kinetic challenges due to its asymmetrical substitution pattern.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your synthetic workflows.

🔬 Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing poor regioselectivity and quaternary salt formation when directly alkylating 1-methyl-3-propylpiperazine at the N4 position?

The Causality: The core issue is steric hindrance. In 1-methyl-3-propylpiperazine, the N1 position is a tertiary amine, while the N4 position is a secondary amine. Typically, secondary amines are more nucleophilic. However, the bulky propyl group at the C3 position creates a significant steric shield around the N4 nitrogen trajectory. When attempting direct electrophilic N-alkylation (S_N2) with alkyl halides, the electrophile struggles to access N4. To force the reaction, chemists often apply heat or excess reagents. This excess thermal energy allows the unhindered N1 tertiary amine to attack the electrophile instead, resulting in undesired quaternary ammonium salts, bis-alkylation, and poor atom economy[2].

The Solution: Abandon direct S_N2 alkylation in favor of reductive amination . This pathway bypasses the steric penalty by forming a planar iminium ion intermediate, which is far more accessible for subsequent reduction and strictly prevents over-alkylation[3].

Q2: My reductive amination yields are stalled at <40% when coupling sterically hindered aldehydes with 1-methyl-3-propylpiperazine. How can I drive this to completion?

The Causality: Reductive amination is a two-step cascade: (1) nucleophilic attack of the amine on the carbonyl to form an iminium ion, and (2) reduction of the iminium ion to the amine[4]. Because N4 is sterically hindered by the adjacent C3-propyl group, Step 1 (iminium formation) becomes the rate-limiting bottleneck. If you perform a "direct" reductive amination (adding the reducing agent simultaneously with the reactants), the reducing agent will prematurely reduce your starting aldehyde into an unreactive alcohol before the sluggish iminium ion has time to form.

The Solution: Transition to a stepwise (indirect) reductive amination protocol.

  • Acid Catalysis: Introduce a Brønsted acid (e.g., glacial acetic acid) to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating iminium formation[5].

  • Pre-formation: Stir the amine, aldehyde, and acid in a dehydrating solvent for 1–2 hours before introducing the reductant.

  • Selective Reduction: Utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). NaBH(OAc)₃ is exceptionally mild and highly selective for iminium ions over unactivated carbonyls[4].

Q3: During purification, my products streak heavily on silica gel, leading to co-elution of impurities. How can I resolve this?

The Causality: Piperazine derivatives possess multiple basic nitrogen centers. These basic amines act as hydrogen-bond acceptors and interact strongly with the acidic silanol (Si-OH) groups on standard unmodified silica gel, causing severe tailing and irreversible adsorption. The Solution: You must deactivate the acidic sites on the stationary phase. Add 1% to 5% Triethylamine (Et₃N) or aqueous Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1). Always flush the column with this basic eluent for at least two column volumes prior to loading your sample[2].

📊 Quantitative Data: Optimization of Reductive Amination

The following table summarizes the causal relationship between reaction parameters and the isolated yield of N4-alkylated 1-methyl-3-propylpiperazine.

EntrySolventAdditiveReducing AgentProtocol TypeIsolated Yield (%)
1THFNoneNaBH₃CNDirect (All-in-one pot)22%
2DCENoneNaBH(OAc)₃Direct (All-in-one pot)35%
3DCEAcOH (1.5 eq)NaBH(OAc)₃Direct (All-in-one pot)58%
4 DCE AcOH (1.5 eq) NaBH(OAc)₃ Stepwise (2h pre-stir) 94%

⚙️ Experimental Workflow & Logic

Optimization Start 1-Methyl-3-propylpiperazine N4-Functionalization Direct Direct Alkylation (R-X + Base) Start->Direct RedAm Reductive Amination (R-CHO + Reductant) Start->RedAm Steric C3-Propyl Steric Clash Blocks SN2 Trajectory Direct->Steric Step1 Step 1: Acid-Catalyzed Iminium Formation (AcOH) RedAm->Step1 Fail Result: N1 Quaternary Salts & Low Yield Steric->Fail Step2 Step 2: Selective Reduction (NaBH(OAc)3) Step1->Step2 Success Result: High Yield Regioselective N4-Alkylation Step2->Success

Workflow comparing direct alkylation vs. reductive amination for hindered piperazines.

🧪 Self-Validating Protocol: Stepwise Reductive Amination

This protocol is designed as a self-validating system to ensure the rate-limiting iminium formation is complete before proceeding to the reduction phase[4].

Materials:

  • 1-Methyl-3-propylpiperazine (1.0 equiv, free base)

  • Target Aldehyde (1.1 equiv)

  • Glacial Acetic Acid (1.5 equiv)

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent moisture from hydrolyzing the delicate iminium intermediate.

  • Iminium Pre-formation (Step 1): Dissolve 1-methyl-3-propylpiperazine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous DCE. Add glacial acetic acid (1.5 equiv) dropwise at room temperature. Stir the mixture vigorously for 2 hours.

  • Self-Validation Check (Critical): Before adding the reducing agent, extract a 10 µL aliquot, dilute in CDCl₃, and perform a rapid IR or ¹H-NMR analysis. Validation marker: Confirm the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the iminium/enamine signature. If the carbonyl persists, the steric hindrance is extreme; add 0.5 equiv more AcOH and 3Å molecular sieves, then stir for an additional hour.

  • Selective Reduction (Step 2): Once iminium formation is validated, cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours[4].

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH reaches ~8.0 (this neutralizes the acetic acid and destroys excess borohydride). Extract the aqueous layer with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a deactivated silica gel system (DCM/MeOH/Et₃N 95:4:1) to isolate the pure N4-alkylated derivative.

📚 References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:

  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives Source: Benchchem URL:

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization Source: ACS Publications URL:

  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride Source: Benchchem URL:

  • Inhibition of Noroviruses by Piperazine Derivatives Source: PMC - NIH URL:

Sources

Troubleshooting

Technical Support Center: Stability of 1-Methyl-3-(propan-2-yl)piperazine in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Methyl-3-(propan-2-yl)piperazine. Here, we address potential stability issues you may encounter in s...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Methyl-3-(propan-2-yl)piperazine. Here, we address potential stability issues you may encounter in solution and provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to 1-Methyl-3-(propan-2-yl)piperazine Stability

1-Methyl-3-(propan-2-yl)piperazine is a substituted piperazine derivative with potential applications in medicinal chemistry and pharmaceutical research.[1] Like many piperazine-containing compounds, its stability in solution can be influenced by a variety of factors, including pH, temperature, light, and the presence of oxidizing agents.[2][3] Understanding these factors is critical for obtaining reliable and reproducible experimental results.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is susceptible to degradation through several pathways. The N-methyl and C-isopropyl substituents on the 1-Methyl-3-(propan-2-yl)piperazine molecule will influence its reactivity and degradation profile compared to unsubstituted piperazine.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Methyl-3-(propan-2-yl)piperazine in my solutions?

A1: The stability of 1-Methyl-3-(propan-2-yl)piperazine in solution is primarily influenced by the following factors:

  • pH: The piperazine ring contains two basic nitrogen atoms. At low pH (acidic conditions), these nitrogens will be protonated, which can influence the compound's susceptibility to certain degradation pathways. Conversely, at high pH (alkaline conditions), the free base form is more prevalent, which can be more susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3] It is generally recommended to store solutions of piperazine derivatives at controlled room temperature or under refrigerated conditions, as specified by the supplier.[5]

  • Light: Exposure to ultraviolet (UV) or fluorescent light can induce photolytic degradation in some organic molecules. While specific data for this compound is limited, it is a good laboratory practice to protect solutions from light, especially for long-term storage.

  • Oxidizing Agents: The nitrogen atoms in the piperazine ring are susceptible to oxidation.[3] Contact with strong oxidizing agents, or even dissolved oxygen in the solvent, can lead to the formation of N-oxides and other degradation products.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolytic degradation pathways if susceptible functional groups are present.

Q2: I'm observing unexpected peaks in my chromatograms when analyzing my 1-Methyl-3-(propan-2-yl)piperazine samples. Could this be due to degradation?

A2: Yes, the appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, GC-MS) is a common indicator of compound degradation. These peaks represent degradation products that have formed over time or due to stressful experimental conditions. To confirm if these are degradation products, you can perform a forced degradation study.

Q3: How should I properly store my stock solutions of 1-Methyl-3-(propan-2-yl)piperazine to ensure maximum stability?

A3: For optimal stability of your stock solutions, we recommend the following storage conditions:

  • Container: Use amber glass vials or other light-protecting containers to minimize exposure to light.

  • Temperature: Store solutions at a low temperature, such as 2-8 °C, unless the compound has limited solubility at that temperature.[3] For long-term storage, freezing (-20 °C or -80 °C) may be appropriate, but you should first confirm that the compound is stable to freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.[5]

  • Solvent Choice: Prepare stock solutions in high-purity, degassed solvents. If using aqueous buffers, ensure they are freshly prepared and filtered.

Q4: Can the hygroscopic nature of piperazine derivatives affect my experiments?

A4: Yes, many piperazine compounds are hygroscopic, meaning they can absorb moisture from the atmosphere.[6] This can lead to inaccuracies in weighing the solid compound, resulting in lower-than-expected concentrations in your solutions. It is recommended to handle the solid material in a controlled environment, such as a glove box with low humidity, and to store it in a desiccator.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues with 1-Methyl-3-(propan-2-yl)piperazine.

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound concentration over time in prepared solutions. Degradation due to temperature, light, or oxidation.1. Prepare a fresh solution and re-analyze immediately to establish a baseline. 2. Store aliquots of the solution under different conditions (e.g., room temperature vs. refrigerated, light vs. dark) and analyze at set time points to identify the degrading factor. 3. If oxidation is suspected, prepare solutions with degassed solvents and store under an inert atmosphere.
Appearance of new peaks in chromatograms of aged samples. Formation of degradation products.1. Attempt to identify the degradation products using mass spectrometry (LC-MS or GC-MS). Common degradation pathways for piperazines include oxidation (N-oxide formation) and ring-opening reactions. 2. Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times match the unexpected peaks.
Inconsistent results between different batches of prepared solutions. Inaccurate weighing due to hygroscopicity or variability in storage conditions.1. Ensure the solid 1-Methyl-3-(propan-2-yl)piperazine is stored in a desiccator and handled in a low-humidity environment. 2. Standardize the solution preparation and storage protocol across all experiments. 3. Always use a freshly prepared solution or a solution that has been validated for stability under the chosen storage conditions.
Precipitation of the compound from solution upon storage. Poor solubility at storage temperature or change in pH.1. Determine the solubility of the compound in your chosen solvent at the intended storage temperature. 2. If using a buffered solution, ensure the buffer has sufficient capacity to maintain the desired pH over time. 3. Consider preparing a more concentrated stock in a suitable organic solvent and diluting it into your aqueous buffer immediately before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[7]

Objective: To intentionally degrade 1-Methyl-3-(propan-2-yl)piperazine under various stress conditions to understand its degradation pathways.

Materials:

  • 1-Methyl-3-(propan-2-yl)piperazine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and a suitable organic solvent (e.g., acetonitrile, methanol)

  • HPLC or UPLC system with a UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Methyl-3-(propan-2-yl)piperazine at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).[8]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C for a predetermined time.[8]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a predetermined time.

    • Thermal Degradation: Store a sample of the stock solution in an oven at an elevated temperature (e.g., 70°C) for a predetermined time.[6]

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolyzed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation for each stress condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[9]

Objective: To develop an HPLC method capable of separating 1-Methyl-3-(propan-2-yl)piperazine from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes can be used for initial method development.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL

Method Validation:

Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9] The forced degradation samples from Protocol 1 are crucial for demonstrating the specificity and stability-indicating nature of the method.

Visualization of Key Concepts

Logical Workflow for Investigating Stability Issues

Stability_Troubleshooting_Workflow A Unexpected Experimental Results (e.g., low potency, new peaks) B Hypothesize Compound Instability A->B C Review Handling and Storage Procedures B->C D Perform Forced Degradation Study B->D H Optimize Storage and Handling Conditions C->H E Develop/Validate Stability-Indicating Analytical Method D->E Requires a suitable method F Analyze Stressed Samples D->F E->F G Identify Degradation Products (LC-MS, GC-MS) F->G G->H Informs on degradation pathways I Re-run Experiment with Optimized Conditions H->I

Caption: A logical workflow for diagnosing and addressing stability issues of 1-Methyl-3-(propan-2-yl)piperazine.

Potential Degradation Pathways for Substituted Piperazines

Degradation_Pathways Parent 1-Methyl-3-(propan-2-yl)piperazine Oxidation Oxidative Stress (e.g., H₂O₂, O₂) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Thermal Thermal Stress (Heat) Parent->Thermal N_Oxide N-Oxide Formation Oxidation->N_Oxide Ring_Opening Ring-Opening Products Hydrolysis->Ring_Opening Thermal->Ring_Opening Dealkylation Dealkylation Products Thermal->Dealkylation

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Liabilities of 1-Methyl-3-(propan-2-yl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help medicinal chemists, pharmacologists, and drug development professionals troubleshoot and mitigate the promisc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help medicinal chemists, pharmacologists, and drug development professionals troubleshoot and mitigate the promiscuous off-target effects frequently associated with the 1-Methyl-3-(propan-2-yl)piperazine scaffold (CAS 1248907-64-3)[1].

This guide bypasses generic advice, focusing instead on the physicochemical causality of off-target binding and providing self-validating protocols to ensure your structure-activity relationship (SAR) optimization is built on trustworthy data.

Part 1: Core FAQs (Mechanisms & Causality)

Q1: Why does the 1-Methyl-3-(propan-2-yl)piperazine scaffold frequently trigger off-target alerts in early screening? A: The promiscuity of this scaffold is fundamentally driven by its acid-base chemistry. Piperazine derivatives possess secondary or tertiary amines with pKa values typically ranging from 8.5 to 9.7[2]. At a physiological pH of 7.4, these nitrogen atoms are highly protonated[3]. This cationic state structurally and electronically mimics endogenous monoamine neurotransmitters (such as dopamine, serotonin, and histamine). Consequently, the protonated piperazine readily forms salt bridges with the highly conserved aspartic acid residue (e.g., Asp3.32) located in the orthosteric binding pockets of 7TM G protein-coupled receptors (GPCRs), leading to widespread off-target binding[4].

Q2: What is the exact mechanism driving its cardiotoxicity, specifically hERG channel blockade? A: The human ether-à-go-go-related gene (hERG) potassium channel is a common off-target, showing a hit rate of up to 27% in high-throughput screens at 10 µM[5]. The hERG channel features a voluminous inner cavity lined with aromatic residues, notably Tyr652 and Phe656. When 1-Methyl-3-(propan-2-yl)piperazine enters this pore, its protonated basic nitrogen engages in strong π -cation interactions with these aromatic rings, while the lipophilic isopropyl and methyl groups provide hydrophobic anchoring[5]. This dual interaction blocks potassium efflux, prolonging the action potential duration (QT interval) and risking lethal arrhythmias like Torsades de Pointes[6].

Q3: Does the position of the isopropyl group at C3 offer any advantages? A: Yes. Compared to an unsubstituted piperazine, the C3-isopropyl group provides inherent steric bulk. While often insufficient on its own to ablate hERG or 5-HT receptor affinity, this steric hindrance can be leveraged during SAR optimization to disrupt binding to certain flat, aromatic off-target pockets while maintaining affinity for larger target sites[1][7].

Part 2: Quantitative SAR Data for Scaffold Optimization

To effectively mitigate off-target effects, chemists must balance basicity (pKa) and lipophilicity (LogD). The table below summarizes field-proven structural modifications to the piperazine scaffold and their quantitative impact on off-target mitigation.

Modification StrategyStructural ChangeEst. pKa (Basic N)LogD (pH 7.4)hERG IC50 (µM)Off-Target GPCR Ki (nM)
Parent Scaffold 1-Methyl-3-(propan-2-yl)piperazine~9.51.80.8 (High Risk)45 (Promiscuous)
Inductive pKa Reduction Fluoroethyl substitution near N~7.81.515.2 (Safe)120
Bioisosteric Replacement O-substitution (Morpholine analog)~8.21.222.5 (Safe)350
Neutralization N-Acyl / Amide formation< 2.02.1> 30.0 (Safe)> 1000 (Clean)
Steric Hindrance Bulky N-alkyl substitution (e.g., t-butyl)~9.22.58.5 (Moderate)800 (Selective)

Part 3: Troubleshooting Guides & Self-Validating Protocols

Guide A: Mitigating hERG Channel Inhibition

The Issue: High background toxicity or hERG inhibition (IC50 < 1 µM) stalling lead progression. The Root Cause: The basicity of the nitrogen (pKa > 9) combined with the lipophilicity of the isopropyl group creates an ideal hERG pharmacophore[3]. Resolution Strategy: Introduce electron-withdrawing groups (EWGs) such as a fluorine atom adjacent to the basic nitrogen. This inductive effect lowers the pKa by 1–2 units, significantly increasing the fraction of neutral molecules at pH 7.4 and ablating hERG affinity[3][5]. Alternatively, convert the piperazine to a morpholine ring[5].

Self-Validating Automated Patch-Clamp Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording solution.

  • Compound Application: Dissolve optimized piperazine derivatives in DMSO. Dilute in extracellular solution to a final DMSO concentration of <0.1% to prevent solvent-induced membrane instability.

  • Electrophysiology: Utilize a whole-cell patch-clamp configuration. Apply a voltage protocol: depolarize to +20 mV for 2 seconds to open the channels, then repolarize to -50 mV to elicit outward tail currents. Perfuse the compound and measure the reduction in peak tail current.

  • Self-Validation Checkpoint (Critical): The assay run is strictly validated only if the reference standard (Dofetilide) yields an IC50 of 10–50 nM, and the vehicle control leak current remains <100 pA throughout the recording. If these parameters drift, seal integrity is compromised, and the system must automatically flag the plate for rejection. This ensures that any observed reduction in hERG binding is due to true SAR improvement, not assay artifact.

Guide B: Eliminating Promiscuous GPCR Binding

The Issue: Broad-spectrum binding to off-target aminergic receptors (e.g., 5-HT2A, D2, H1). The Root Cause: The flexible piperazine ring easily adopts conformations that fit into multiple conserved aminergic GPCR pockets[6][7]. Resolution Strategy: Exploit the existing C3-isopropyl group by adding further steric bulk (e.g., utilizing fused tricyclic systems). This creates steric clashes within narrow, off-target aminergic pockets[6].

Self-Validating Radioligand Displacement Protocol:

  • Membrane Preparation: Isolate membranes from CHO cells expressing the off-target GPCR (e.g., 5-HT2A).

  • Incubation: Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-Ketanserin) and varying concentrations of your piperazine derivative (1 nM to 10 µM) in assay buffer for 60 minutes at 37°C.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters. Wash to remove unbound radioligand and measure retained radioactivity via liquid scintillation counting.

  • Self-Validation Checkpoint (Critical): The displacement curve is only accepted if the Z'-factor of the control wells is 0.6 and the Hill slope of the dose-response curve is between 0.8 and 1.2. A Hill slope significantly deviating from 1.0 indicates non-specific aggregation or assay interference, mandating a re-test.

Part 4: Mechanistic & Workflow Visualizations

Workflow Start Synthesize 1-Methyl-3-(propan-2-yl)piperazine Derivatives Screen High-Throughput Screening Target vs. Off-Target Panel Start->Screen hERG hERG Patch-Clamp Assay (Cardiotoxicity Check) Screen->hERG GPCR GPCR Counter-Screening (e.g., 5-HT, D2, H1) Screen->GPCR Decision Off-Target IC50 < 10 µM? hERG->Decision GPCR->Decision Modify SAR Optimization: Lower pKa, Reduce LogD Decision->Modify Yes (Risk) Success Lead Candidate Selected High Selectivity Decision->Success No (Safe) Modify->Start Iterate

SAR workflow for mitigating hERG and GPCR off-target liabilities in piperazine derivatives.

Pathway Drug Protonated Piperazine (pKa ~9.5) Pore hERG Inner Cavity (Tyr652, Phe656) Drug->Pore Pi-Cation Binding Block Potassium Efflux Block Pore->Block APD Action Potential Prolongation Block->APD TdP Torsades de Pointes APD->TdP Mod pKa Reduction / Fluorination (Neutral at pH 7.4) Mod->Pore Weak Affinity Safe Normal Potassium Efflux Mod->Safe

Mechanistic pathway of hERG channel blockade by basic piperazines and rescue via pKa reduction.

References

  • 1-Methyl-3-(propan-2-yl)piperazine|C8H18N2|RUO - Benchchem.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter.
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Publishing.
  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics - ACS Publications.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - ACS Publications.
  • The influence and manipulation of acid/base properties in drug discovery - Monash University.
  • Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications.

Sources

Troubleshooting

Part 1: Physicochemical Properties &amp; Purification Implications

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when isolating asymmetric, liquid-state amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when isolating asymmetric, liquid-state amines. 1-Methyl-3-(propan-2-yl)piperazine (also known as 1-methyl-3-isopropylpiperazine) presents a unique triad of purification challenges: it is highly polar, strongly basic, and exists as a liquid at room temperature[1].

Because it cannot be purified via standard free-base recrystallization, researchers must rely on optimized vacuum distillation, specialized chromatography, or intermediate salt formation[2]. This guide is designed to deconstruct the physicochemical causality behind these challenges and provide field-proven, self-validating protocols to ensure high-purity recovery.

To design a successful purification strategy, we must first understand the inherent properties of the molecule. The table below summarizes the quantitative data and how it dictates our experimental choices.

PropertyValuePurification Implication
Molecular Formula C8H18N2Low molecular weight; highly volatile under deep vacuum, making distillation viable[1].
Boiling Point ~180.1°C (at 760 mmHg)Atmospheric distillation causes thermal degradation. Requires fractional or Kugelrohr distillation under reduced pressure[1][3].
Physical State Liquid (Density: ~0.858 g/cm³)Precludes direct free-base recrystallization. Necessitates salt formation (e.g., HCl, diacetate) for solid-state purification[1][2].
pKa (Estimated) ~5.3 and ~9.7Highly basic. Causes severe peak tailing on standard silica C18 columns due to secondary silanol interactions[2][4].
Hygroscopicity HighRapidly absorbs atmospheric moisture, complicating accurate weighing and causing azeotrope formation during distillation[2].

Part 2: Purification Decision Matrix

PiperazinePurification Crude Crude 1-Methyl-3-(propan-2-yl)piperazine (Liquid Free Base) Assess Determine Impurity Profile & Scale Crude->Assess ScaleLarge Large Scale (>5g) Volatile Impurities Assess->ScaleLarge ScaleSmall Small Scale (<5g) Structurally Similar Impurities Assess->ScaleSmall SaltForm High Purity Required (Solid State) Assess->SaltForm Distill Vacuum / Kugelrohr Distillation (Reduce pressure to lower bp) ScaleLarge->Distill HPLC Reverse-Phase HPLC (Add 0.1% TEA or Ammonia) ScaleSmall->HPLC Crystallize Precipitate as Dihydrochloride or Diacetate Salt SaltForm->Crystallize

Caption: Decision matrix for the purification of 1-Methyl-3-(propan-2-yl)piperazine based on scale.

Part 3: Troubleshooting Guides & FAQs

Q1: I am experiencing severe peak tailing and poor resolution when purifying 1-Methyl-3-(propan-2-yl)piperazine via reverse-phase HPLC. How can I fix this? A1: Peak tailing in basic piperazines is primarily caused by secondary ion-exchange interactions between the positively charged secondary/tertiary amines of the piperazine ring and the negatively charged, unendcapped silanol groups (Si-O⁻) on the silica stationary phase[4].

  • Solution: Introduce a competing base. Adding 0.05% - 0.1% Triethylamine (TEA) or aqueous ammonia to your mobile phase effectively masks the active silanol sites, drastically improving peak symmetry[4][5]. Alternatively, lower the mobile phase pH to 2.0-3.0 using formic acid. This ensures the piperazine is fully protonated, shifting the retention mechanism away from mixed-mode interactions[2][4].

Q2: During vacuum distillation, my product is co-distilling with water and turning yellow over time. What is the mechanistic cause? A2: 1-Methyl-3-(propan-2-yl)piperazine is highly hygroscopic and readily forms stable hydrates or azeotropes with water[2]. The yellowing is indicative of oxidative degradation of the amine, a process often catalyzed by trace metals, atmospheric oxygen, or prolonged thermal stress[6].

  • Solution: Before distillation, the crude liquid must be rigorously dried. Dissolve the crude in a non-polar solvent (like dichloromethane), dry over anhydrous MgSO4, and filter. Perform the distillation under an inert argon atmosphere using a Kugelrohr apparatus or short-path fractional distillation setup under high vacuum (<1 mmHg) to significantly lower the boiling point from its atmospheric ~180.1°C[1][3].

Q3: I lost most of my yield during the aqueous workup. The product won't extract into the organic phase. Why? A3: The high polarity and dual basicity of the piperazine core make it highly water-soluble, especially if the aqueous layer is even slightly acidic[2].

  • Solution: Ensure the aqueous phase is basified to a pH > 12 using NaOH or KOH before extraction. This suppresses the ionization of both nitrogen atoms (pKa ~5.3 and 9.7), forcing the compound into its neutral, lipophilic free-base form[2]. Use a moderately polar organic solvent like ethyl acetate or a mixture of chloroform/isopropanol (3:1) for the extraction.

Part 4: Experimental Protocols

Protocol A: Optimized Reverse-Phase HPLC Purification (Addressing Tailing)

This protocol utilizes a basic modifier to suppress silanol interactions, ensuring sharp peak shapes and high recovery[4][5].

  • Sample Preparation: Dissolve the crude 1-Methyl-3-(propan-2-yl)piperazine in the initial mobile phase (e.g., 95:5 Water:Acetonitrile). Filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Setup:

    • Mobile Phase A: Ultrapure water containing 0.1% Formic Acid and 0.05% Triethylamine (TEA)[4][5].

    • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% Formic Acid.

  • Column Selection: Equip the system with a fully end-capped C18 column or a hybrid silica-polymer column designed for basic compounds (e.g., 250 x 21.2 mm for preparative scale)[4][7].

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 20 minutes. The high polarity of the isopropylpiperazine derivative requires highly aqueous conditions for adequate retention.

  • Detection: Monitor via UV at low wavelengths (210-220 nm) or use an Evaporative Light Scattering Detector (ELSD), as underivatized piperazines lack strong chromophores[4].

  • Recovery: Lyophilize the collected fractions immediately to prevent aqueous degradation and safely sublimate the volatile TEA/Formic acid buffer[8].

Protocol B: Kugelrohr Vacuum Distillation for Liquid Piperazines

This protocol is ideal for scaling up the purification of liquid-state piperazines while avoiding thermal degradation[3].

  • Pre-drying (Critical Step): Dissolve the crude liquid in dichloromethane (DCM). Add anhydrous MgSO4, stir for 15 minutes, and filter to remove all traces of water. Evaporate the DCM under reduced pressure.

  • Apparatus Setup: Transfer the dried crude oil to the distillation bulb of a Kugelrohr apparatus[3].

  • Inert Purging: Connect the system to a high-vacuum pump (<1 mmHg) and purge the system with Argon to prevent oxidative degradation of the amine[6][8].

  • Distillation: Gradually increase the oven temperature. While the atmospheric boiling point is ~180.1°C[1], under high vacuum (e.g., 0.9 mmHg), the compound will distill at approximately 80-100°C (extrapolated from similar derivatives like N-Boc-N'-methyl piperazine which distills at 105-110°C at 0.9 mmHg[3]).

  • Collection: Collect the clear, colorless distillate in the receiving bulb, which should be actively cooled with a dry ice/acetone bath to trap the volatile free base.

  • Storage: Flush the receiving flask with Argon, seal tightly with a PTFE-lined cap, and store at 4°C over molecular sieves to prevent subsequent moisture absorption[2].

References

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods. Available at:[Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Publications. Available at: [Link]

  • Oxidative Degradation of Piperazine. University of Texas Blog Service. Available at:[Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for 1-Methyl-3-(propan-2-yl)piperazine Experiments

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-Methyl-3-(propan-2-yl)piperazine experimental workflows. This guide is designed to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Methyl-3-(propan-2-yl)piperazine experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and analysis of this substituted piperazine. As your virtual Senior Application Scientist, my goal is to equip you with the necessary insights to navigate common challenges and ensure the integrity of your experimental outcomes.

Section 1: Synthesis and Reaction Optimization

The synthesis of 1-Methyl-3-(propan-2-yl)piperazine and related substituted piperazines can present several challenges, from achieving selective N-alkylation to minimizing byproduct formation. This section addresses common issues encountered during the synthetic process.

FAQ 1: My synthesis of a mono-substituted piperazine is resulting in low yields and a significant amount of the 1,4-di-substituted byproduct. How can I improve selectivity?

This is a frequent challenge stemming from the comparable reactivity of both nitrogen atoms in the piperazine ring.[1] To enhance mono-selectivity, consider the following strategies:

  • Stoichiometric Control: Employing a significant excess of the piperazine starting material (typically 5-10 equivalents) relative to your electrophile can statistically favor the reaction with an unsubstituted piperazine molecule.[1]

  • Slow Addition of Reagents: A controlled, slow addition of the alkylating or arylating agent, particularly at reduced temperatures, can help manage the reaction kinetics and minimize the formation of the di-substituted product.[1]

  • Use of Protecting Groups: A highly effective, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for reaction, with the protecting group being removed subsequently.[1][2]

  • In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can form the monohydrochloride in situ, effectively protecting one of the amine groups.[2][3]

Workflow for Enhancing Mono-Substitution```dot

graph TD { A[Start: Low Yield of Mono-Substituted Product] --> B{Identify Cause}; B --> C[Di-substitution]; C --> D{Select Strategy}; D --> E[Excess Piperazine]; D --> F[Slow Reagent Addition]; D --> G[Use Protecting Group (e.g., N-Boc)]; E --> H[Run Reaction with 5-10 eq. Piperazine]; F --> I[Add Electrophile Dropwise at 0°C]; G --> J[Synthesize Mono-protected Piperazine]; J --> K[Perform Alkylation/Arylation]; K --> L[Deprotection Step]; H --> M{Analyze Product Mixture}; I --> M; L --> M; M --> N[Improved Yield of Mono-substituted Product];

}

Caption: A workflow for the purification of mono-substituted piperazines.

Section 3: Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of your synthesized 1-Methyl-3-(propan-2-yl)piperazine.

FAQ 5: The signals for the piperazine ring protons in my ¹H NMR spectrum are broad and poorly resolved. What is the reason for this, and how can I obtain a better spectrum?

Broad signals for the piperazine ring protons are a common observation and are typically due to:

  • Conformational Exchange: The piperazine ring exists in a dynamic equilibrium between two chair conformations. At room temperature, the rate of this exchange can be on the NMR timescale, leading to broadening of the signals for the axial and equatorial protons.

  • Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to broadening of adjacent proton signals.

To obtain a better-resolved spectrum, you can try:

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a lower temperature will slow down the conformational exchange, potentially sharpening the signals and allowing for the resolution of distinct axial and equatorial protons. Conversely, increasing the temperature may cause the signals to coalesce into a sharper, time-averaged signal.

  • Solvent Effects: The choice of NMR solvent can influence the conformational equilibrium and the resolution of the spectrum. [4]It can be beneficial to acquire spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to find the optimal conditions for your compound. [4]

FAQ 6: What are the best analytical techniques for assessing the purity of my 1-Methyl-3-(propan-2-yl)piperazine sample?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for quantifying the purity of volatile and thermally stable compounds like many substituted piperazines. [5][6]It can effectively separate isomers and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive derivatives, HPLC with UV or Mass Spectrometric (MS) detection is preferred. Due to the poor UV chromophore of the basic piperazine scaffold, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive detection at low concentrations. [7]* Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both purity assessment and confirmation of the molecular weight of your target compound and any impurities.

Technique Typical Stationary Phase Common Mobile Phase/Carrier Gas Detection Key Advantages
GC DB-17 ((50%-Phenyl)-methylpolysiloxane) [5][6]Helium [5][6]FIDHigh resolution, quantitative accuracy for volatile compounds.
HPLC C18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water with additives (e.g., TFA, formic acid)UV, MSVersatile, suitable for a wide range of polarities and molecular weights.
LC-MS C18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water with volatile buffers (e.g., ammonium formate)MSProvides molecular weight information for peak identification.

Section 4: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and stability of substituted piperazines.

FAQ 7: What are the recommended storage conditions for 1-Methyl-3-(propan-2-yl)piperazine and other piperazine derivatives?

Piperazines are susceptible to degradation from moisture, air, and light. [8][9]To ensure long-term stability, adhere to the following storage recommendations:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation. [8]* Dry Conditions: Piperazines are often hygroscopic and can absorb moisture from the air, which can promote degradation. [8][9]Store in a tightly sealed container in a desiccator or a dry box. [8]* Low Temperature: Cold storage can slow down potential degradation pathways. [8]For long-term storage, refrigeration or freezing is often recommended. * Protection from Light: Some piperazine derivatives are light-sensitive and can darken upon exposure to light. Store in an amber vial or in a dark location. [9]

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling piperazine compounds. [9][10]* Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. [10][11]* Incompatibilities: Avoid contact with strong acids and strong oxidizing agents. [9]

References

  • Benchchem. Technical Support Center: Optimizing Piperazine Synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.
  • Benchchem. Technical Support Center: Synthesis of Dihydroxy Piperazines.
  • Biosynce. What are the stability conditions of piperazine? - Blog. Published August 4, 2025.
  • Benchchem. Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood. Published March 1, 2018.
  • Apollo Scientific. Piperazine.
  • Cayman Chemical. 1-(2,5-Dimethoxybenzyl)piperazine (hydrochloride) - Safety Data Sheet. Published September 23, 2024.
  • Fisher Scientific. SAFETY DATA SHEET. Published January 18, 2018.
  • Ataman Kimya. PIPERAZINES.
  • FUJIFILM Wako Pure Chemical Corporation. SAFETY DATA SHEET. Published March 28, 2025.
  • Spectrum Chemical. SAFETY DATA SHEET. Published June 29, 2015.
  • ResearchGate. How to extract/isolate piperazine from water without distillation?. Published March 29, 2013.
  • PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents.
  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Analytical CHEMISTRY. Analytical CHEMISTRY piperazine, 1-ethyl piperazine in 1-methyl piperazine.

Sources

Troubleshooting

Piperazine Scaffold Technical Support &amp; Troubleshooting Center

Welcome to the Piperazine Technical Support Center. As a privileged scaffold in medicinal chemistry, the substituted piperazine ring is ubiquitous in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Piperazine Technical Support Center. As a privileged scaffold in medicinal chemistry, the substituted piperazine ring is ubiquitous in drug discovery. However, its unique physicochemical properties—specifically its basicity, metabolic vulnerability, and lipophilicity—frequently introduce late-stage attrition risks.

This technical guide addresses the three most common experimental and developmental pitfalls: metabolic bioactivation, hERG channel liability, and drug-induced phospholipidosis (DIPL).

MODULE 1: Metabolic Bioactivation & Reactive Intermediates

FAQ: Why does my piperazine-containing lead show time-dependent CYP inhibition or unexpected toxicity in hepatic models?

Answer: Substituted piperazines (especially N-alkyl piperazines) are highly susceptible to cytochrome P450 (CYP)-mediated oxidation at the carbon atoms adjacent to the basic nitrogen (the α-carbon). This oxidation forms an unstable carbinolamine intermediate, which rapidly dehydrates to yield an electrophilic iminium ion [1]. Because iminium ions are "hard" electrophiles, they readily form covalent bonds with nucleophilic residues (e.g., lysine, histidine) on off-target proteins, leading to mechanism-based CYP inhibition, hepatotoxicity, or immune-mediated idiosyncratic drug reactions[2].

Troubleshooting: How do I confirm iminium ion formation and engineer it out?

  • Diagnosis: Standard glutathione (GSH) trapping assays often fail to detect piperazine bioactivation because GSH is a "soft" nucleophile. You must use potassium cyanide (KCN), a "hard" nucleophile, to trap the iminium ion as a stable cyano-adduct detectable via LC-MS/MS[1].

  • Mitigation: If cyano-adducts are confirmed, consider blocking the α-position with steric bulk (e.g., methyl groups), replacing the N-alkyl group with an N-aryl group, or introducing electron-withdrawing groups (EWGs) to deactivate the adjacent carbons toward CYP oxidation.

Protocol: Hard Electrophile Trapping Assay (KCN Method)

This protocol creates a self-validating system by running parallel incubations with and without KCN to definitively identify cyanide adducts.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Incubation Mixture: Combine human liver microsomes (HLMs) at 1.0 mg/mL protein concentration, 10 µM of the test piperazine compound, and 1.0 mM KCN[3]. (Safety Note: KCN is highly toxic; handle only in a dedicated fume hood with proper PPE).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1.0 mM NADPH.

  • Termination: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-ESI-MS/MS. Look for a mass shift of +27 Da (addition of CN minus H) relative to the parent or desalkyl metabolite[3].

Bioactivation A N-Alkyl Piperazine (Parent Drug) B CYP450 alpha-Oxidation (Phase I Metabolism) A->B C Carbinolamine (Unstable Intermediate) B->C D Dehydration (-H2O) C->D E Iminium Ion (Hard Electrophile) D->E F Covalent Protein Binding (Hepatotoxicity / DILI) E->F In Vivo Path G KCN Trapping Assay (Nucleophilic Attack) E->G In Vitro Path H Stable Cyano-Adduct (+27 Da on LC-MS/MS) G->H

Metabolic bioactivation of substituted piperazines and in vitro KCN trapping.

MODULE 2: hERG Liability & pKa Modulation

FAQ: My substituted piperazine has excellent target affinity, but it strongly inhibits the hERG potassium channel. Why?

Answer: The hERG channel has a promiscuous inner vestibule lined with aromatic residues (e.g., Tyr652, Phe656) that readily interact with basic amines via cation-π interactions. Secondary and tertiary piperazines typically have a pKa between 8.0 and 9.7, meaning they are >95% protonated (cationic) at physiological pH (7.4)[4]. This positive charge is the primary driver of hERG binding[5].

Troubleshooting: How can I reduce hERG affinity without losing the piperazine vector?

The most effective strategy is pKa modulation . By reducing the basicity of the piperazine nitrogen to a pKa < 7.5, the fraction of the protonated species at physiological pH decreases significantly, severely weakening the cation-π interaction with the hERG channel[4].

  • Fluorination: Adding fluorine atoms to adjacent alkyl chains inductively withdraws electron density, lowering the pKa.

  • Oxetane Substitution: Replacing a standard alkyl group with an oxetane ring reduces basicity while simultaneously lowering lipophilicity (LogD).

  • Amide/Urea Conversion: Acylating one of the piperazine nitrogens (e.g., forming a piperazinone or N-acetylpiperazine) eliminates its basicity entirely, leaving only the other nitrogen (which also experiences a reduced pKa due to the EWG effect)[4].

Table 1: Impact of Structural Modifications on Piperazine pKa and hERG Liability
Scaffold ModificationRepresentative Structure ExampleApprox. pKa of Basic NitrogenFraction Protonated (pH 7.4)hERG Liability Risk
Unsubstituted Piperazine9.73> 99%High
N,N-Dialkylation 1,4-Dimethylpiperazine~8.0 - 8.5~80 - 90%High
N-Arylation 1-Phenylpiperazine~7.5 - 8.0~50 - 80%Moderate
Inductive EWG 1-(2,2-Difluoroethyl)piperazine~6.5 - 7.0< 30%Low
N-Acylation 1-Acetyl-4-methylpiperazine~7.06< 30%Very Low

(Data synthesized from PROTAC and antimalarial optimization studies[4][5])

hERG_Workflow Start High hERG Inhibition (Patch-Clamp IC50 < 1 µM) Assess Calculate/Measure pKa (Goal: pKa < 7.5) Start->Assess Strat1 Strategy A: Inductive EWGs (Fluorination, Oxetane) Assess->Strat1 Strat2 Strategy B: N-Acylation (Amides, Ureas, Carbamates) Assess->Strat2 Strat3 Strategy C: Steric Shielding (alpha-Dimethylation) Assess->Strat3 Test Automated Patch-Clamp & Target Assay Strat1->Test Strat2->Test Strat3->Test Test->Assess Affinity lost Success Optimized Candidate (hERG IC50 > 10 µM) Test->Success pKa reduced, Affinity retained

Systematic workflow for mitigating hERG liability via pKa modulation.

MODULE 3: Drug-Induced Phospholipidosis (DIPL)

FAQ: My in vivo toxicology reports show "foamy macrophages" and multilamellar inclusion bodies. Is the piperazine ring responsible?

Answer: Yes, highly likely. Substituted piperazines are classic Cationic Amphiphilic Drugs (CADs)[6]. At physiological pH, the neutral fraction of the drug diffuses across cell membranes and enters the lysosome. The lysosome is highly acidic (pH ~4.5). Once inside, the piperazine nitrogen becomes completely protonated. The now-cationic drug cannot cross the membrane to exit, a phenomenon known as lysosomal trapping [6]. The trapped cationic drug binds to negatively charged phospholipids, sterically hindering phospholipase enzymes from degrading them. This leads to the massive accumulation of lipids (phospholipidosis)[6][7].

Troubleshooting: How do I engineer out phospholipidosis?

The causality of DIPL relies on two factors: basicity (cationic charge) and lipophilicity (amphiphilic nature).

  • Reduce Lipophilicity: Lower the overall LogP of the molecule. A lower LogP reduces the partitioning of the drug into the lysosomal membrane.

  • Reduce Basicity: As with hERG mitigation, lowering the pKa of the piperazine ring reduces the extent of lysosomal trapping.

  • Zwitterion Introduction: Introducing a carboxylic acid moiety can neutralize the net charge within the lysosome, preventing interaction with phospholipids.

Protocol: In Vitro Phospholipidosis Screening Assay

To prevent late-stage in vivo surprises, screen leads early using a fluorescent phospholipid analog.

  • Cell Culture: Seed A549 (human lung carcinoma) or HepG2 cells in a 96-well plate at a density of 10,000 cells/well. Allow to adhere overnight[7].

  • Dosing: Prepare test piperazine compounds in culture media containing 10 µM NBD-PE (a fluorescently labeled phospholipid). Include Amiodarone (10 µM) as a positive control[7].

  • Incubation: Incubate cells with the drug/NBD-PE mixture for 24 to 48 hours at 37°C.

  • Washing: Aspirate media and wash cells three times with PBS to remove unincorporated NBD-PE.

  • Quantification: Measure fluorescence (Excitation ~460 nm / Emission ~535 nm) using a microplate reader. Normalize to cellular protein content (e.g., via BCA assay) or cell viability (e.g., Hoechst nuclear stain).

  • Interpretation: A significant increase in intracellular fluorescence relative to the vehicle control indicates phospholipid accumulation and DIPL risk[7].

References

  • [1] LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways. RSC Advances.

  • [5] Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry.

  • [2] Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity. PubMed Central (PMC).

  • [3] In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. MDPI.

  • [4] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry.

  • [6] CHAPTER 18: Drug-induced Phospholipidosis. The Royal Society of Chemistry.

  • [7] Phospholipidosis is a shared mechanism underlying the in vitro antiviral activity of many repurposed drugs against SARS. Shokat Lab, UCSF.

Sources

Optimization

Technical Support Center: Troubleshooting Resistance in Piperazine-Based Assays

Welcome to the Technical Support Center for assay development and troubleshooting. Piperazine scaffolds are highly privileged structures in medicinal chemistry, frequently utilized in kinase inhibitors, KRAS modulators,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay development and troubleshooting. Piperazine scaffolds are highly privileged structures in medicinal chemistry, frequently utilized in kinase inhibitors, KRAS modulators, and antimicrobial agents. However, their unique physicochemical properties—specifically their basic dual-nitrogen core—often complicate in vitro assays, leading to both artificial and true biological resistance.

This guide is designed for researchers and drug development professionals to systematically diagnose, validate, and overcome resistance phenotypes encountered when screening piperazine-based compounds.

Diagnostic Logic: Identifying the Root Cause of Resistance

Before altering your compound's structure, it is critical to determine whether the observed loss of potency is a true biological resistance (e.g., target mutation, efflux) or an assay artifact. Follow the diagnostic workflow below:

PiperazineTroubleshooting Start Observed Resistance in Cell-Based Assay CheckSol Evaluate Permeability & Lysosomal Trapping Start->CheckSol IsArtifact Assay Artifact? CheckSol->IsArtifact CheckEfflux Perform P-gp Efflux Assay IsArtifact->CheckEfflux No Optimize Formulation\nor Adjust pH Optimize Formulation or Adjust pH IsArtifact->Optimize Formulation\nor Adjust pH Yes IsEfflux Efflux Mediated? CheckEfflux->IsEfflux CheckTarget Perform CETSA & Sequence Target IsEfflux->CheckTarget No Add P-gp Inhibitor\n(e.g., Verapamil) Add P-gp Inhibitor (e.g., Verapamil) IsEfflux->Add P-gp Inhibitor\n(e.g., Verapamil) Yes IsMutation Target Mutation? CheckTarget->IsMutation Design Allosteric/\nBypass Inhibitor Design Allosteric/ Bypass Inhibitor IsMutation->Design Allosteric/\nBypass Inhibitor Yes Investigate Downstream\nSignaling Activation Investigate Downstream Signaling Activation IsMutation->Investigate Downstream\nSignaling Activation No

Figure 1: Decision tree for diagnosing the mechanism of resistance in piperazine-based cell assays.

Frequently Asked Questions (FAQs)

Q: My piperazine-based kinase inhibitor shows a 100-fold IC50 shift between biochemical and cell-based assays. Is this acquired resistance? A: Not necessarily. This is often an assay artifact related to the basicity of the piperazine ring. At physiological pH, the nitrogen atoms in the piperazine ring can become protonated. This protonation can lead to lysosomal sequestration (ion trapping), preventing the drug from reaching its cytosolic or nuclear target. Causality: The acidic environment of lysosomes traps the protonated, lipophilic base, artificially reducing the effective cytosolic concentration and mimicking resistance. Before assuming biological resistance, verify subcellular localization using fluorescent tagging or assess permeability using a PAMPA assay.

Q: My resistant cell line shows cross-resistance to multiple structurally distinct piperazine derivatives. What is the mechanism? A: Piperazine derivatives are highly recognized substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1). P-gp actively pumps the compound out of the cell, reducing intracellular accumulation. For instance, studies on piperazine-erastin and other derivatives demonstrate that P-gp overexpression confers significant resistance, which can be reversed by P-gp inhibitors like valspodar or verapamil, or by CRISPR-mediated knockout of the ABCB1 gene The multidrug resistance transporter P-glycoprotein confers resistance to ferroptosis inducers[1].

Q: We confirmed the compound enters the cell and avoids efflux, but it still fails to inhibit the mutated target (e.g., KRAS G12D or KIT/PDGFRA). Why? A: Piperazine moieties often form critical electrostatic interactions or salt bridges within the target's binding pocket. For example, in KRAS G12D inhibitors, the alkyl amine of the piperazine ring forms a crucial salt bridge with the mutated Asp12 residue, inducing an allosteric pocket KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance[2]. Similarly, in kinase inhibitors targeting KIT/PDGFRA, the piperazine moiety forms ionic interactions with specific aspartate residues (e.g., D810) to reinforce the inactive conformation Lessons from Structural Biology for Understanding Drug Resistance in Gastrointestinal Stromal Tumors[3]. Secondary mutations in these regions disrupt these bonds, drastically reducing binding affinity and causing structural resistance.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps to prevent false positives/negatives.

Protocol A: Rhodamine 123 Accumulation Assay for P-gp Efflux Validation

Purpose: To determine if your piperazine compound is being actively effluxed by P-glycoprotein, a common mechanism of multidrug resistance (MDR) N-Substituted piperazine derivatives as potential multitarget agents[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed parental (sensitive) and resistant cell lines (e.g., MDR T-lymphoma or NCI/ADR-RES) at 5×105 cells/mL in a 96-well plate.

  • Inhibitor Pre-incubation: Treat cells with a known P-gp inhibitor (e.g., Verapamil at 10 µM) or your piperazine compound for 1 hour at 37°C.

    • Self-Validation Check: Include a vehicle-only well (negative control) and a Verapamil-only well (positive control) to establish the maximum and minimum efflux baselines.

  • Substrate Addition: Add Rhodamine 123 (Rh123), a fluorescent P-gp substrate, to a final concentration of 5.2 µM. Incubate for 20 minutes at 37°C.

  • Washing: Centrifuge the plate, discard the supernatant, and wash the cell pellets twice with ice-cold PBS to halt efflux activity.

  • Quantification: Resuspend cells in PBS and measure intracellular fluorescence (Excitation: 485 nm, Emission: 538 nm) using a flow cytometer or microplate reader.

  • Data Analysis: Calculate the Fluorescence Activity Ratio (FAR). A FAR > 2 in the presence of your compound indicates it is successfully competing for or inhibiting P-gp, confirming the efflux mechanism.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To verify if the piperazine compound physically binds to the mutated target inside intact cells, distinguishing between target mutation resistance and downstream bypass signaling.

Step-by-Step Methodology:

  • Treatment: Incubate live cells with the piperazine compound (at 5x to 10x the biochemical IC50) or DMSO vehicle for 1-2 hours.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension equally into PCR tubes.

  • Heating: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath, repeated 3 times). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Collect the supernatant (containing soluble, stable protein) and analyze via Western blot using an antibody specific to your target.

    • Self-Validation Check: Probe the same blot for a non-targeted housekeeping protein (e.g., GAPDH). GAPDH should denature at its standard melting temperature regardless of compound treatment. If GAPDH also shifts, your compound is causing a global thermodynamic artifact (e.g., toxicity or pH shift), invalidating the result.

  • Interpretation: Plot the band intensities against temperature. A significant shift in the aggregation temperature ( Tagg​ ) in the treated group confirms the compound is still engaging the target, suggesting resistance is driven by downstream pathway activation rather than a binding site mutation.

Quantitative Data Presentation

Use the following reference table to benchmark your experimental results and determine the next troubleshooting steps.

Resistance MechanismDiagnostic AssayExpected Metric / ShiftRecommended Troubleshooting Action
Lysosomal Trapping Subcellular Fractionation / Microscopy>50-fold IC50 shift (Biochemical vs. Cell); Punctate fluorescenceLower the pKa of the piperazine ring via electron-withdrawing groups (e.g., fluorination).
P-gp Efflux Pump Rhodamine 123 Accumulation AssayFAR > 2.0 upon addition of Verapamil or ValspodarCo-administer with a P-gp inhibitor or modify the scaffold to reduce lipophilicity (LogP).
Target Mutation CETSA (Thermal Shift) ΔTagg​<1∘C (No shift compared to vehicle)Design allosteric inhibitors or alter the piperazine linker to avoid steric clashes.
Bypass Signaling Western Blot (Downstream Effectors) ΔTagg​>3∘C (Target bound), but downstream p-ERK/p-AKT remains highInvestigate combination therapies targeting parallel pathways (e.g., MEK/PI3K inhibitors).

References

  • Handzlik, J., et al. (2020). N-Substituted piperazine derivatives as potential multitarget agents acting on histamine H3 receptor and cancer resistance proteins. Bioorganic & Medicinal Chemistry Letters.
  • Dixon, S. J., et al. (2021). The multidrug resistance transporter P-glycoprotein confers resistance to ferroptosis inducers. Cell Chemical Biology.
  • Authors, Various. (2024). KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance. Cancers (Basel).
  • Authors, Various. (2026). Lessons from Structural Biology for Understanding Drug Resistance in Gastrointestinal Stromal Tumors (GIST). Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 1-Methyl-3-(propan-2-yl)piperazine Isomers

Scientist's Foreword Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve baseline enantiomeric resolution for substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist's Foreword

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve baseline enantiomeric resolution for substituted piperazines.

1-Methyl-3-(propan-2-yl)piperazine (also known as 1-methyl-3-isopropylpiperazine) presents a "triple-threat" in chromatographic method development:

  • Dual Basicity: Containing both a secondary and a tertiary amine, it is highly prone to severe peak tailing. At typical HPLC pH levels, these amines protonate and undergo strong ion-exchange interactions with ionized residual silanols ( Si−O− ) on silica-based Chiral Stationary Phases (CSPs).

  • Lack of Chromophore: The purely aliphatic nature of this molecule means it lacks a conjugated π -electron system. Standard UV detection (e.g., 254 nm) is virtually useless, necessitating alternative detection or derivatization strategies[1].

  • Chiral Recognition: The steric bulk of the isopropyl group at the C3 position requires a CSP with highly specific chiral grooves and hydrogen-bonding capabilities to achieve baseline enantiomeric resolution.

This guide provides self-validating protocols, mechanistic troubleshooting, and foundational methodologies to conquer these challenges.

Method Development Workflow

Workflow Start Start: Racemic 1-Methyl-3- (propan-2-yl)piperazine Det Select Detection Mode (CAD/MS vs. UV Deriv.) Start->Det CSP Screen Polysaccharide CSPs (e.g., Chiralpak IC, OD-H) Det->CSP MP Select Mobile Phase (Polar Organic: ACN/MeOH) CSP->MP Add Optimize Basic Additive (0.1% DEA to suppress tailing) MP->Add Eval Resolution (Rs > 1.5)? Add->Eval Eval->CSP No Opt Fine-tune Temp & Flow Rate Eval->Opt Yes Done Validated Chiral Method Opt->Done

Fig 1: Method development workflow for chiral separation of basic piperazine derivatives.

Data Presentation: Optimized Parameter Summary

To bypass weeks of trial and error, we have synthesized the optimal starting parameters for this specific scaffold based on field-proven data for structurally similar piperazine derivatives[2][3][4].

ParameterRecommended ChoiceCausality / RationalePrimary CSPChiralpak IC (Immobilized)Cellulose tris(3,5-dichlorophenylcarbamate) provides optimal π π and steric interactions for basic amines[2].Alternative CSPChiralcel OD-H (Coated)Cellulose tris(3,5-dimethylphenylcarbamate) offers alternative hydrogen bonding networks if IC fails[1][4].Mobile Phase ModePolar Organic Mode (POM)100% ACN or ACN/MeOH mixtures enhance solubility and improve the kinetics of basic analyte mass transfer[3].Basic Additive0.1% Diethylamine (DEA)Competitively binds to residual silanols, suppressing secondary interactions and peak tailing[2][3].Detection ModeCAD, ELSD, or MSOvercomes the lack of a UV chromophore. (Note: If UV is required, pre-column derivatization with NBD-Cl is necessary)[1].

Core Experimental Protocol: Polar Organic Mode Separation

This self-validating protocol utilizes Polar Organic Mode (POM) to maximize resolution while suppressing peak tailing.

Step 1: Mobile Phase Preparation

  • Carefully measure 900 mL of HPLC-grade Acetonitrile (ACN) and 100 mL of HPLC-grade Methanol (MeOH).

  • Add exactly 1.0 mL of Diethylamine (DEA) to achieve a 90:10:0.1 (v/v/v) ratio[3].

  • Mix thoroughly and degas via ultrasonication or vacuum filtration for 10 minutes prior to use[2].

Step 2: System Equilibration

  • Install a Chiralpak IC column (250 x 4.6 mm, 5 µm)[2][3].

  • Purge the HPLC system lines with the prepared mobile phase.

  • Set the column oven temperature to 35 °C[2][3].

  • Equilibrate at a flow rate of 1.0 mL/min until the baseline is completely stable (approximately 30-45 minutes)[2].

Step 3: Sample Preparation

  • Dissolve the racemic 1-methyl-3-(propan-2-yl)piperazine standard directly in the mobile phase to a stock concentration of 1.0 mg/mL[2].

  • Dilute to a working concentration of 0.1 mg/mL using the mobile phase[2].

  • Filter the working solution through a 0.45 µm PTFE syringe filter to remove particulates[2].

Step 4: Injection & Detection

  • Inject 10 µL of the filtered sample onto the column[2][3].

  • For CAD/ELSD: Set the evaporator temperature to 35 °C.

  • For UV (Not Recommended without derivatization): Set the detector to 205 nm[2]. Expect low sensitivity.

Step 5: System Cleaning

  • Post-analysis, flush the column with ACN/MeOH (without DEA) for 20 column volumes to remove the basic additive before long-term storage, preventing stationary phase degradation.

Troubleshooting & FAQs

Q1: I am experiencing severe peak tailing (Asymmetry factor > 2.0) for the piperazine isomers. How can I correct this? A: Peak tailing in basic amines is almost always caused by secondary interactions between the protonated nitrogen atoms of the piperazine ring and the acidic residual silanols on the silica support. Fix: Introduce a competitive basic modifier. Adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase will preferentially bind to these silanols, masking them from your analyte and restoring peak symmetry[2][3].

Q2: My chromatogram shows no peaks when monitoring at 254 nm. Is my sample degrading? A: Your sample is likely intact, but 1-methyl-3-(propan-2-yl)piperazine lacks a strong chromophore. It does not absorb UV light at 254 nm. Fix: You must either switch your detection method to a universal detector (Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)) or perform pre-column derivatization. Reacting the secondary amine with a UV-active agent like NBD-Cl (4-chloro-7-nitrobenzofurazan) will allow for highly sensitive UV and fluorescence detection[1].

Q3: The enantiomers are partially co-eluting (Rs < 1.5) on a Chiralcel OD-H column. What are the next logical optimization steps? A: Co-elution indicates that the chiral selector's spatial arrangement is not providing enough differential free energy of binding ( ΔΔG ) between the two enantiomers. Fix: First, adjust the column temperature; lowering the temperature to 20 °C or 25 °C often increases enantioselectivity entropically. If that fails, switch the Chiral Stationary Phase. Moving from an amylose-based backbone to a cellulose-based one with different pendant groups (e.g., Chiralpak IC) drastically alters the steric environment and often resolves co-eluting basic amines[2][3].

Q4: Can I use Reversed-Phase (RP) conditions for this separation? A: Yes, but it is fundamentally more difficult. In aqueous RP conditions, the piperazine ring is highly ionized, which destroys chiral recognition on polysaccharide columns. Fix: If RP is mandatory (e.g., for biological sample matrices), you must use an immobilized CSP (like Chiralpak IC) that withstands aqueous buffers. Use a high-pH buffer (e.g., 20 mM ammonium bicarbonate, pH 9.0) to suppress the ionization of the piperazine ring, forcing it into its neutral state to interact properly with the chiral selector.

Diagnostic Logic Tree

Troubleshooting Issue Chromatographic Issue Detected Tailing Severe Peak Tailing (As > 2.0) Issue->Tailing NoPeak No Peaks / Low Signal at 254 nm Issue->NoPeak Coelution Isomer Co-elution (Rs < 1.5) Issue->Coelution FixTail Add 0.1% DEA to Mobile Phase to block residual silanols Tailing->FixTail FixPeak Switch to CAD/MS or derivatize with NBD-Cl for UV detection NoPeak->FixPeak FixCoel Change CSP (Amylose to Cellulose) or adjust alcohol modifier Coelution->FixCoel

Fig 2: Diagnostic logic tree for troubleshooting common piperazine HPLC separation issues.

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Optimization

preventing degradation of 1-Methyl-3-(propan-2-yl)piperazine during storage

Storage, Handling, and Troubleshooting Guide Target Audience: Analytical Chemists, Medicinal Chemists, and Formulation Scientists. Welcome to the technical support portal for 1-Methyl-3-(propan-2-yl)piperazine (CAS: 1248...

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Author: BenchChem Technical Support Team. Date: April 2026

Storage, Handling, and Troubleshooting Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Formulation Scientists.

Welcome to the technical support portal for 1-Methyl-3-(propan-2-yl)piperazine (CAS: 1248907-64-3). While the isopropyl group at the C3 position provides some steric shielding, this substituted piperazine remains highly susceptible to environmental degradation. This guide is designed to help you understand the thermodynamic and kinetic drivers of these degradation pathways, troubleshoot common issues, and implement self-validating storage protocols to ensure batch-to-batch reproducibility.

Core Mechanisms of Degradation (The "Why")

To prevent degradation, we must first understand the specific vulnerabilities of the molecule's structural scaffold.

A. Oxidative Degradation (N-Oxide Formation) The tertiary amine at the N1 position (the methylated nitrogen) is a prime target for electrophilic oxygen transfer. In the presence of atmospheric oxygen, trace transition metals, or ambient light (which generates reactive oxygen species), the lone pair on the N1 nitrogen is oxidized to form an N-oxide [1]. This reaction alters the compound's basicity, pharmacokinetics, and binding affinity, rendering it useless for precise structure-activity relationship (SAR) studies.

B. Carbamate Formation (Carbonation) Piperazine derivatives are notoriously efficient at capturing carbon dioxide [2]. The secondary amine at the N4 position acts as a strong nucleophile. Upon exposure to ambient air (which contains ~400 ppm CO₂), the N4 nitrogen attacks the electrophilic carbon of CO₂, forming a stable piperazine carbamate salt [3]. This exothermic reaction not only depletes the active API but also drastically increases the viscosity of the liquid, often leading to precipitation.

C. Hygroscopicity and Hydrolytic Acceleration Like many low-molecular-weight amines, this compound is highly hygroscopic. Moisture uptake does not degrade the molecule directly but creates an aqueous microenvironment that accelerates both oxidation and carbonation by lowering the activation energy for proton-transfer steps [4].

DegradationPathways Parent 1-Methyl-3-(propan-2-yl)piperazine [Intact API] O2 Atmospheric O2 / ROS [Oxidative Stress] Parent->O2 CO2 Atmospheric CO2 [Carbonation] Parent->CO2 H2O Atmospheric H2O [Moisture] Parent->H2O NOxide N-Oxide Formation (+16 Da Mass Shift) O2->NOxide Tertiary Amine (N1) Attack Carbamate Carbamate Salt (+44 Da Mass Shift) CO2->Carbamate Secondary Amine (N4) Attack Hydrolysis Aqueous Microenvironment (Accelerates Degradation) H2O->Hydrolysis Hygroscopic Absorption

Mechanistic pathways of 1-Methyl-3-(propan-2-yl)piperazine degradation during improper storage.

Troubleshooting & FAQs (The "How")

Q1: My 1-Methyl-3-(propan-2-yl)piperazine stock has turned from a clear liquid to a pale yellow/amber color. Is it still usable? A: No. Yellowing is a definitive macroscopic indicator of oxidative degradation and ring-cleavage [1]. Causality: Exposure to UV light or ambient oxygen initiates radical-mediated C-N bond cleavage. The color change is typically caused by the formation of conjugated formylated species or highly oxidized N-oxide polymers. Action: Discard the batch. To prevent this, always store the compound in amber glass vials to block UV radiation and purge the headspace with an inert gas.

Q2: I noticed a white crust forming around the cap of the reagent bottle, and the liquid has become highly viscous. What happened? A: The compound has reacted with atmospheric CO₂ to form a carbamate salt [2]. Causality: The secondary amine (N4) acts as a nucleophile, attacking CO₂. The resulting carbamate forms a zwitterionic or intermolecular salt network, which drastically increases the viscosity of the liquid and precipitates as a white solid at the high-evaporation zone (the cap threads) [3]. Action: Do not attempt to salvage the crust. If the bulk liquid is still clear and free-flowing, you may be able to distill it under reduced pressure, but it is safer to use a fresh, properly sealed batch.

Q3: How can I analytically verify the integrity of my stored compound before using it in a sensitive cross-coupling reaction? A: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to check for specific mass shifts. The exact mass of the intact protonated molecule [M+H]⁺ is m/z 143.2. Self-Validation: Run a blank and a freshly prepared standard. If you observe peaks at m/z 159.2 (+16 Da) or m/z 187.2 (+44 Da), your storage protocol has failed.

Quantitative Degradation Indicators

Degradant / IssueChemical MechanismAnalytical Indicator (LC-MS)Macroscopic IndicatorPreventative Storage
N-Oxide Oxidation of N1 (Tertiary Amine)+16 Da (m/z 159.2)Yellowing / BrowningArgon purge, < 5 ppm O₂
Carbamate CO₂ attack on N4 (Secondary Amine)+44 Da (m/z 187.2)Viscosity spike, white crustPTFE-lined caps, CO₂-free
Ring Cleavage Radical-mediated oxidationVariable (m/z 101.1, 115.1)Loss of assay yieldAmber vials, -20°C storage
Water Uptake HygroscopicityNMR: Broad H₂O peakVolume expansionDesiccator, Parafilm seal
Self-Validating Storage Protocol

To ensure absolute trustworthiness in your experimental workflows, do not store 1-Methyl-3-(propan-2-yl)piperazine in its original shipping container after the first use. Repeated opening introduces continuous aliquots of O₂, CO₂, and H₂O. Instead, employ the following self-validating aliquoting protocol.

Expert Insight: Why Argon over Nitrogen? Argon is denser than air (1.78 kg/m ³ vs. 1.20 kg/m ³). When purged into a vial, Argon sinks and creates a protective physical blanket directly over the liquid interface. Nitrogen, being lighter than air, mixes rapidly with ambient atmosphere during the brief moment between removing the purge needle and tightening the cap, leaving the compound vulnerable.

Step-by-Step Aliquoting Methodology
  • Preparation: Bake amber borosilicate glass vials (2 mL or 5 mL) at 150°C for 2 hours to remove surface moisture. Allow them to cool in a vacuum desiccator.

  • Environment: Transfer the bulk chemical bottle and the baked vials into an inert-atmosphere glovebox (Argon atmosphere, O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Dispense the liquid into single-use aliquots. Causality: Single-use aliquots prevent the freeze-thaw and repeated atmospheric exposure cycles that drive cumulative degradation [4].

  • Capping: Seal the vials using caps with PTFE-lined silicone septa. Causality: Standard rubber septa are highly permeable to oxygen over time. PTFE provides an impermeable barrier to both O₂ and CO₂.

  • Validation (Weigh-in): Weigh three random vials on an analytical balance and record the mass to the nearest 0.1 mg.

  • Storage: Wrap the caps tightly with Parafilm and store at -20°C.

  • Validation (Weigh-out): Before using an aliquot months later, re-weigh it. A mass increase indicates a compromised seal (moisture/CO₂ ingress). If the mass is identical, the physical barrier is intact and the reagent is safe to use.

StorageWorkflow Step1 1. Bake Amber Vials (Remove Moisture) Step2 2. Glovebox Transfer (O2 < 1 ppm) Step1->Step2 Step3 3. Single-Use Aliquots (Prevent Recurrent Exposure) Step2->Step3 Step4 4. Argon Blanket (Displace Air) Step3->Step4 Step5 5. PTFE Capping (Hermetic Seal) Step4->Step5 Step6 6. Store at -20°C (Kinetic Suppression) Step5->Step6

Self-validating, step-by-step inert storage workflow for piperazine derivatives.

References
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process MDPI URL:[Link]

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Strategies for Selective Mono-N-Alkylation of Piperazine

Welcome to the Technical Support Center dedicated to the selective mono-N-alkylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to the selective mono-N-alkylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your experimental outcomes.

The challenge in piperazine chemistry lies in achieving selective mono-functionalization due to the comparable nucleophilicity of its two nitrogen atoms, which often leads to the formation of undesired di-substituted byproducts.[1] This guide provides a comprehensive overview of strategies to overcome this hurdle and achieve high yields of the desired mono-alkylated product.

Troubleshooting Guide

This section addresses common issues encountered during the mono-N-alkylation of piperazine, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Mono-alkylated Product Di-alkylation: The presence of two reactive secondary amines can lead to the formation of 1,4-disubstituted byproducts.[2]Control Stoichiometry: Use a precise 1:1 stoichiometry of your reactants. A large excess of piperazine (5-10 equivalents) can statistically favor mono-alkylation.[3] Slow Reagent Addition: Add the alkylating agent slowly and at a low temperature to control the reaction rate.[3] Use of Protecting Groups: Employ a mono-protected piperazine, such as N-Boc-piperazine, to ensure selectivity.[1][4]
Quaternary Salt Formation: Over-alkylation on the same nitrogen can lead to water-soluble quaternary ammonium salts.[2]Reductive Amination: This method avoids the formation of quaternary ammonium salts.[4][5] Careful Monitoring: Monitor the reaction closely using techniques like TLC or LC-MS to prevent over-alkylation.
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the yield.[2]Optimization: Systematically optimize reaction parameters. Weaker bases like potassium carbonate or sodium bicarbonate are often preferred to minimize di-alkylation.[2]
Formation of an Unexpected Precipitate Piperazine Dihydrochloride: When using the in-situ monohydrochloride method, unreacted piperazine dihydrochloride may precipitate.[2]Filtration: The piperazine dihydrochloride can often be removed by simple filtration.[2]
Product as a Salt: The mono-alkylated product may precipitate as a salt, particularly in nonpolar solvents.[2]Work-up Procedure: Dissolve the precipitate in water, adjust the pH to be basic, and then extract the free base of your product with an organic solvent.[2]
Difficulty in Product Purification Similar Polarity of Products and Byproducts: The mono- and di-substituted products may have similar polarities, making chromatographic separation challenging.[2]Column Chromatography: Optimize your column chromatography conditions (e.g., solvent system, gradient). A mixture of methanol and dichloromethane is a common mobile phase.[2]
Presence of Quaternary Salts: Water-soluble quaternary salts can complicate extraction procedures.[2]Aqueous Wash: During the work-up, perform thorough aqueous washes to remove water-soluble impurities.[2]
Co-precipitation of Impurities: Structurally similar impurities like alkylated piperazines can co-precipitate with the desired product.[6]Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture.[2] Salt Formation/Breaking: Convert the product to a salt to facilitate purification and then regenerate the free base.[6]
Visualizing Reaction Pathways

G Piperazine Piperazine MonoAlkylated Desired Mono-alkylated Product Piperazine->MonoAlkylated 1st Alkylation AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->MonoAlkylated DiAlkylated Di-alkylated Byproduct AlkylatingAgent->DiAlkylated QuaternarySalt Quaternary Ammonium Salt AlkylatingAgent->QuaternarySalt MonoAlkylated->DiAlkylated 2nd Alkylation MonoAlkylated->QuaternarySalt Over-alkylation

Caption: Reaction pathways in piperazine alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to achieve selective mono-N-alkylation of piperazine?

A1: The three primary strategies are:

  • Protecting Group Strategy: This is a widely used and effective method. One nitrogen atom is temporarily blocked with a protecting group, such as a tert-butoxycarbonyl (Boc) group, directing the alkylation to the unprotected nitrogen. The protecting group is subsequently removed to yield the mono-alkylated piperazine.[1][7]

  • Stoichiometry Control: Using a large excess of piperazine compared to the alkylating agent can statistically favor mono-alkylation.[3] This approach is often simpler but may require more extensive purification to remove the excess piperazine.

  • Reductive Amination: This method involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. It is particularly useful as it avoids the formation of quaternary ammonium salts, a common side product in direct alkylation with alkyl halides.[1][4][5]

Q2: How do I choose the right protecting group for my synthesis?

A2: The choice of protecting group depends on the stability of your molecule to the deprotection conditions. The tert-butoxycarbonyl (Boc) group is very common as it is stable to many reaction conditions and can be easily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane).[1][2] Other protecting groups like benzyloxycarbonyl (Cbz) can also be used and are typically removed by hydrogenolysis.[8]

Q3: My mono-alkylated product is water-soluble. How can I effectively extract it from the aqueous phase during work-up?

A3: If your product is in its protonated (salt) form, it will likely be water-soluble. To extract it into an organic solvent, you need to neutralize the aqueous layer by adding a base, such as sodium carbonate or sodium hydroxide solution, to deprotonate your product and make it less polar.[4] After basification, you can extract the free base with a suitable organic solvent like dichloromethane or ethyl acetate.

Q4: What is the role of the base in direct alkylation with alkyl halides, and how does its choice affect the outcome?

A4: A base is used to neutralize the hydrogen halide (e.g., HCl, HBr) that is formed during the alkylation reaction. This prevents the protonation of the piperazine, which would render it non-nucleophilic.[2] The choice of base is critical. A strong base can accelerate the desired reaction but may also promote di-alkylation by deprotonating the mono-substituted product. Weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often preferred to minimize this side reaction.[2][8]

Q5: Are there any modern techniques that can improve the selectivity of mono-alkylation?

A5: Yes, flow chemistry is an emerging technique that offers excellent control over reaction parameters. By using a continuous flow reactor, you can achieve precise stoichiometric control (1:1 ratio), which can lead to high selectivity for the mono-alkylated product.[2][4] Microwave-assisted organic synthesis (MAOS) can also be beneficial, as it often reduces reaction times and can improve yields.[1]

Troubleshooting Workflow

G start Start: Low Yield of Mono-alkylated Product check_dialkylation Check for Di-alkylation (TLC, LC-MS) start->check_dialkylation check_quat_salt Check for Quaternary Salt (NMR, Water Solubility) check_dialkylation->check_quat_salt No/Low Di-alkylation adjust_stoichiometry Increase Piperazine Excess or Use 1:1 Ratio Precisely check_dialkylation->adjust_stoichiometry Di-alkylation Present check_conditions Review Reaction Conditions (Temp, Time, Base) check_quat_salt->check_conditions No Quaternary Salt reductive_amination Switch to Reductive Amination check_quat_salt->reductive_amination Quaternary Salt Detected optimize_base Optimize Base (e.g., K2CO3, Et3N) check_conditions->optimize_base Suboptimal Conditions slow_addition Slow Addition of Alkylating Agent adjust_stoichiometry->slow_addition use_pg Use Protecting Group (e.g., Boc-piperazine) slow_addition->use_pg end Improved Yield of Mono-alkylated Product use_pg->end reductive_amination->end optimize_temp_time Optimize Temperature and Reaction Time optimize_base->optimize_temp_time optimize_temp_time->end

Caption: A troubleshooting workflow for optimizing piperazine alkylation reactions.

Experimental Protocols

Protocol 1: Mono-Alkylation using a Boc-Protecting Group

This protocol outlines the steps for the mono-protection of piperazine with a Boc group, followed by alkylation and deprotection.[2]

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Evaporate the solvent. Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

  • Extract the aqueous solution with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-Boc-piperazine.

Step 2: Alkylation of 1-Boc-piperazine

  • In a reaction flask, combine 1-Boc-piperazine (1 eq.), the alkylating agent (1 eq.), and potassium carbonate (2-3 eq.) in a suitable solvent like acetonitrile or DMF.[8]

  • Heat the reaction mixture (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate to obtain the crude Boc-protected mono-alkylated piperazine.

Step 3: Deprotection of the Boc Group

  • Dissolve the Boc-protected compound in a suitable solvent like DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[2]

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, evaporate the solvent and any excess acid to obtain the desired mono-alkylated piperazine salt.

Protocol 2: Mono-Alkylation via in-situ Monohydrochloride Formation

This protocol describes a general procedure for the mono-alkylation of piperazine by forming the monohydrochloride salt in situ.[2][4]

  • In a reaction flask, combine anhydrous piperazine (1 eq.) and piperazine dihydrochloride (1 eq.) in methanol.

  • Heat the mixture until a clear solution is formed. This solution contains piperazine monohydrochloride.

  • Cool the solution to the desired reaction temperature.

  • Slowly add the alkylating agent (1 eq.) to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to precipitate the unreacted piperazine dihydrochloride.

  • Filter the mixture to remove the solid piperazine dihydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude mono-alkylated product.

References

  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate - Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • US2919275A - Purification of piperazine - Google Patents.
  • WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents.
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • A practical catalytic reductive amination of carboxylic acids - RSC Publishing. Available at: [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC - NIH. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold - ACS Publications. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC. Available at: [Link]

  • Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.

Sources

Reference Data & Comparative Studies

Validation

comparing 1-Methyl-3-(propan-2-yl)piperazine with other piperazine derivatives

Structural and Physicochemical Optimization: A Comparative Guide to 1-Methyl-3-(propan-2-yl)piperazine and Analogous Scaffolds As a Senior Application Scientist in medicinal chemistry, I frequently evaluate nitrogenous h...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Physicochemical Optimization: A Comparative Guide to 1-Methyl-3-(propan-2-yl)piperazine and Analogous Scaffolds

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate nitrogenous heterocycles to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. The piperazine ring is a privileged scaffold, ubiquitous in CNS agents, antivirals, and PROTAC linkers[1]. However, unsubstituted piperazine often presents developmental bottlenecks, including high basicity (pKa ~9.73) that limits membrane permeability, and a susceptibility to oxidative metabolism[1].

Through targeted functionalization—specifically N-alkylation and C-substitution—we can drastically alter these parameters. This guide objectively compares 1-Methyl-3-(propan-2-yl)piperazine (also known as 1-methyl-3-isopropylpiperazine) against other standard piperazine derivatives, detailing the causality behind these structural modifications and providing validated protocols for experimental evaluation.

Causality in Structural Modifications

When designing a drug candidate, the choice of a specific piperazine derivative is dictated by the need to balance aqueous solubility, lipophilicity (LogP), and metabolic stability.

  • N1-Methylation (Basicity Modulation): The addition of a methyl group at the N1 position converts a secondary amine to a tertiary amine. This modification lowers the overall pKa of the system compared to unsubstituted piperazine[2]. A lower pKa increases the fraction of the un-ionized species at physiological pH (7.4), thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[1].

  • C3-Isopropylation (Steric Shielding & Lipophilicity): The introduction of a propan-2-yl (isopropyl) group adjacent to the N4 secondary amine introduces critical steric hindrance. This steric bulk serves a dual purpose: it physically shields the N4 nitrogen from rapid enzymatic degradation (e.g., N-dealkylation by cytochrome P450s) and restricts the conformational flexibility of the ring. Furthermore, the isopropyl group significantly increases the lipophilicity of the scaffold compared to simple methyl or ethyl derivatives, pushing the molecule toward a more favorable LogP for deep tissue penetration[1][3].

Physicochemical Profiling and Comparative Data

To objectively compare these scaffolds, we evaluate their fundamental physicochemical properties. The table below synthesizes experimental trends observed in potentiometric and chromatographic assays, highlighting how sequential additions of alkyl groups impact the core molecule[1][2][3].

Table 1: Comparative Physicochemical Properties of Piperazine Derivatives

CompoundMolecular Weight ( g/mol )Approx. pKa1 (N4)Approx. pKa2 (N1)Relative Lipophilicity (LogP)Primary Structural Advantage
Piperazine 86.149.735.35Lowest (~ -1.5)High aqueous solubility; dual attachment points[1].
1-Methylpiperazine 100.16~9.0~5.2LowImproved permeability; single reactive site[2].
1-Ethylpiperazine 114.19~8.8~5.1ModerateFurther pKa reduction compared to methyl[2].
1-Methyl-3-(propan-2-yl)piperazine 142.24~8.5~4.9HighestMaximum steric shielding; enhanced CNS penetration[3].

*Estimated values based on the established inductive and steric effects of C-alkylation on the piperazine core.

Decision Logic in Scaffold Selection

The selection of a piperazine derivative is a calculated exercise in property-based drug design. The following diagram illustrates the decision-making workflow when optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PiperazineSelection Start Target ADME Profile Optimization Solubility Maximize Aqueous Solubility & Renal Clearance Start->Solubility CNS Enhance Membrane/CNS Penetration Start->CNS Steric Shield Amine from Oxidative Metabolism Start->Steric Unsub Unsubstituted Piperazine (Low LogP, High pKa) Solubility->Unsub Retain NH groups Methyl 1-Methylpiperazine (Moderate LogP, Lower pKa) CNS->Methyl N-alkylation IsoPropyl 1-Methyl-3-(propan-2-yl)piperazine (High LogP, Steric Bulk) CNS->IsoPropyl Add lipophilic bulk Steric->IsoPropyl C3-substitution

Logical workflow for selecting piperazine derivatives based on targeted ADME properties.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the experimental determination of basicity and lipophilicity must be robust. Below are the step-by-step, self-validating protocols I deploy to generate comparative data for these derivatives.

Protocol A: Potentiometric Titration for pKa Determination

Understanding pKa is critical because it dictates the ionization state at physiological pH, directly impacting target engagement and solubility[2][4].

  • Causality & Self-Validation Mechanism: Potentiometric titration is the gold standard for multiprotic basic scaffolds[2]. The protocol incorporates a mandatory back-titration step. If the forward and backward curves do not superimpose, the system flags the run for electrode fouling or compound degradation, preventing the publication of artifactual data.

  • Step-by-Step Workflow:

    • Preparation: Prepare a 0.01 M solution of 1-Methyl-3-(propan-2-yl)piperazine in 50 mL of deionized water (18.2 MΩ·cm). Maintain the temperature strictly at 298 K (25 °C) using a thermostated jacketed vessel, as pKa is highly temperature-dependent[2].

    • Acidification: Add standardized 0.1 M HCl to lower the pH of the solution to ~2.0, ensuring both nitrogen atoms are fully protonated (cationic state).

    • Titration: Titrate the solution with standardized 0.1 M NaOH under an inert nitrogen atmosphere (to prevent CO2 absorption, which forms carbonic acid and skews results). Add the titrant in precise 0.05 mL increments.

    • Data Acquisition: Record the pH after each addition only once the reading stabilizes (drift < 0.001 pH/min).

    • Back-Titration (Validation): Once pH 11.5 is reached, back-titrate with 0.1 M HCl to pH 2.0. The hysteresis between the curves must be < 2%.

    • Analysis: Calculate the first and second dissociation constants using the first derivative of the titration curve (Gran plot method).

Protocol B: High-Throughput LogP Determination via RP-HPLC
  • Causality & Self-Validation Mechanism: Traditional shake-flask methods are low-throughput and prone to emulsion errors. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a reliable alternative. The system validates itself by requiring a linear calibration curve ( R2>0.98 ) built from at least six reference compounds with known, literature-validated LogP values before any unknown sample is analyzed.

  • Step-by-Step Workflow:

    • System Setup: Utilize a C18 stationary phase column. The mobile phase consists of a methanol/water gradient buffered to pH 7.4 (using 10 mM ammonium acetate) to ensure the piperazine derivatives are in their physiologically relevant ionization state.

    • Calibration: Inject a mixture of reference standards (e.g., aniline, toluene, chlorobenzene) with known LogP values. Record their retention times ( tR​ ).

    • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for each standard using the formula k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured using an unretained marker like uracil).

    • Standard Curve: Plot log(k′) versus known LogP values to generate a linear regression model.

    • Sample Analysis: Inject 1-Methyl-3-(propan-2-yl)piperazine and the comparative derivatives. Calculate their log(k′) and interpolate their exact LogP values from the validated standard curve.

Conclusion

The transition from unsubstituted piperazine to 1-Methyl-3-(propan-2-yl)piperazine represents a strategic maneuver in medicinal chemistry. By leveraging the steric bulk of the isopropyl group and the basicity-modulating effect of the N-methyl group, drug developers can effectively shield the pharmacophore from rapid metabolism while simultaneously enhancing its lipophilicity for targets requiring deep tissue or CNS penetration.

References

  • BenchChem. "1-Methyl-3-(propan-2-yl)piperazine|C8H18N2|RUO.
  • BenchChem. "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design." BenchChem Technical Guides.
  • RSC Publishing.
  • University of Regina / ACS Publications. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-3-(propan-2-yl)piperazine Analogs: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including two ionizable nitrogen atoms, allow for fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2] This guide delves into the structure-activity relationship (SAR) of a specific subclass of piperazine derivatives, using 1-Methyl-3-(propan-2-yl)piperazine as a foundational template. While direct, extensive SAR studies on this exact molecule are not prevalent in publicly accessible literature, by analyzing the vast body of research on analogous substituted piperazines, we can extrapolate key principles that govern their biological activity.

This guide will focus on two prominent areas where piperazine derivatives have shown significant therapeutic potential: as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease and as dopamine D4 receptor ligands for various central nervous system (CNS) disorders.[3][4] We will explore how structural modifications at the N1, N4, and C3 positions of the piperazine core influence target affinity and selectivity, supported by comparative experimental data from relevant studies.

I. The 1-Methyl-3-(propan-2-yl)piperazine Core: A Starting Point for Exploration

The 1-Methyl-3-(propan-2-yl)piperazine scaffold presents three key points for chemical modification to explore the SAR:

  • N1-Position: The methyl group at the N1 position can be varied to explore the impact of steric bulk and electronics on activity.

  • C3-Position: The propan-2-yl (isopropyl) group at the C3 position introduces a chiral center and a lipophilic substituent. Modifications here can influence binding to hydrophobic pockets within the target protein.

  • N4-Position: The secondary amine at the N4 position is a crucial handle for introducing a wide variety of substituents, often aryl or heteroaryl groups, which are critical for target engagement.

The logical relationship for exploring the SAR of this scaffold is depicted below:

SAR_Logic Core_Scaffold 1-Methyl-3-(propan-2-yl)piperazine N1_Modification N1-Substituent Variation (e.g., H, larger alkyls) Core_Scaffold->N1_Modification Investigate steric/electronic effects C3_Modification C3-Substituent Variation (e.g., other alkyls, aryls) Core_Scaffold->C3_Modification Probe hydrophobic pockets N4_Modification N4-Substituent Variation (e.g., Aryl, Heteroaryl, etc.) Core_Scaffold->N4_Modification Introduce target-binding moieties Biological_Activity Biological Activity (e.g., AChE Inhibition, D4 Affinity) N1_Modification->Biological_Activity C3_Modification->Biological_Activity N4_Modification->Biological_Activity

Caption: Logical workflow for SAR exploration of the 1-Methyl-3-(propan-2-yl)piperazine scaffold.

II. Piperazine Analogs as Acetylcholinesterase (AChE) Inhibitors

The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[2] Piperazine derivatives have been extensively explored as AChE inhibitors.

Structure-Activity Relationship Insights:

The general pharmacophore for piperazine-based AChE inhibitors often involves a central piperazine core that interacts with the catalytic or peripheral anionic site (PAS) of the enzyme. The substituents on the piperazine ring are crucial for establishing key interactions.

  • N1-Benzyl Group: A benzyl group at the N1 position is a common feature in potent AChE inhibitors, as it can engage in π-π stacking interactions with aromatic residues in the active site gorge of AChE.[5]

  • N4-Substituents: The N4 position is often functionalized with moieties that can extend towards the PAS of AChE. For instance, chalcone-piperazine hybrids have been designed as dual AChE and monoamine oxidase B (MAO-B) inhibitors.[2]

Comparative Data for Piperazine-Based AChE Inhibitors:

The following table summarizes the AChE inhibitory activity of various piperazine analogs, illustrating the impact of different substitution patterns.

Compound IDN1-SubstituentN4-SubstituentAChE IC50 (µM)Reference
Donepezil (Reference) --0.054[6]
Analog 1 Benzyl2-Pyridyl0.051[6]
Analog 2 BenzylBenzyl0.011[6]
Analog 3 Benzyl2-Furoyl0.27[6]
Chalcone-piperazine 4g Acetamide-chalcone moietyPhenyl0.027[7]

From this data, it is evident that aryl and heteroaryl substituents on the piperazine scaffold can lead to potent AChE inhibition. The benzyl group in Analog 2 and the elaborate chalcone moiety in compound 4g resulted in highly potent inhibitors.[6][7]

III. Piperazine Analogs as Dopamine D4 Receptor Ligands

The dopamine D4 receptor is a target for the treatment of various neuropsychiatric disorders.[4] Arylpiperazines are a well-established class of D4 receptor ligands.

Structure-Activity Relationship Insights:

For D4 receptor affinity, the nature of the aryl group attached to the piperazine nitrogen is of paramount importance.

  • N-Aryl Group: The aryl group, often a phenyl, pyridinyl, or pyrimidinyl ring, is crucial for high-affinity binding. Substitutions on this aryl ring can modulate affinity and selectivity.

  • Linker and Terminal Group: A flexible linker, often an alkyl chain, connects the piperazine to another cyclic moiety. The nature and length of this linker, as well as the terminal group, significantly influence the pharmacological profile.

Comparative Data for Piperazine-Based Dopamine D4 Receptor Ligands:

The table below presents the binding affinities of several arylpiperazine analogs for the dopamine D4 receptor.

Compound IDN-Aryl GroupLinker and Terminal GroupD4 Receptor Ki (nM)Reference
Lead Compound 9 Phenyl3-propyl-dihydroquinolin-2-oneHigh Affinity[8]
Analog 15 α-Naphthyl3-propyl-dihydroquinolin-2-one~4x higher affinity than 9[8]
Analog 16 β-Naphthyl3-propyl-dihydroquinolin-2-one~10x more selective than 9[8]
Compound 5f 2-Pyrimidinyl3-(3-thienyl)-benzylHighly Potent[4]
Compound 8c 2-Pyrimidinyl1-FluorenylmethylHighly Potent[4]

The data clearly indicates that extending the aromatic system from a phenyl to a naphthyl group can significantly enhance D4 receptor affinity.[8] Furthermore, the use of a pyrimidinyl group as the N-aryl moiety, combined with a biarylmethyl group at the other nitrogen, leads to highly potent and selective D4 ligands.[4]

IV. Experimental Protocols

To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. Below are detailed methodologies for the synthesis of a generic 1,3-disubstituted piperazine and for key biological assays.

A. Synthesis of 1,3-Disubstituted Piperazine Analogs

The synthesis of 1,3-disubstituted piperazines can be achieved through various synthetic routes. A common approach involves the reaction of a substituted piperazine with an appropriate electrophile.

Synthesis_Workflow Start Substituted Benzhydryl Piperazine Reaction Stir at Room Temperature Start->Reaction Reagent1 Triethylamine (Base) Reagent1->Reaction Reagent2 Dimethylformamide (Solvent) Reagent2->Reaction Electrophile Substituted 3-(bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide Electrophile->Reaction Workup Quench with Ice Water Extract with Ethyl Acetate Wash with Cold Water Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,3-Disubstituted Piperazine Derivative Purification->Product

Caption: General synthetic workflow for 1,3-disubstituted piperazine derivatives.[9]

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of a substituted benzhydryl piperazine (1 mmol) and triethylamine (2 mmol) in dimethylformamide (3 ml), add the desired substituted electrophile (e.g., 3-(bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide, 1 mmol).[9]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add ice-cold water to the reaction mixture and stir for 10 minutes. Extract the mixture with ethyl acetate and wash the organic layer with cold water.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 1,3-disubstituted piperazine derivative.

B. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to determine AChE activity.[3][10]

Assay Principle:

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[10] The rate of color formation is proportional to the AChE activity.

Step-by-Step Protocol (96-well plate format):

  • Reagent Preparation: Prepare solutions of phosphate buffer (pH 8.0), AChE enzyme, test compound (at various concentrations), DTNB, and ATCh.[11]

  • Assay Plate Setup:

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution to the test wells.

    • Add 10 µL of AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.[11]

  • Reaction Initiation:

    • Add 10 µL of DTNB solution to all wells.

    • Add 10 µL of ATCh solution to initiate the reaction.[11]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[10]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.[10]

C. Dopamine D4 Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Assay Principle:

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]spiperone) for binding to the dopamine D4 receptor expressed in a cell membrane preparation.[12] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (e.g., [³H]spiperone), and various concentrations of the test compound in a suitable assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[12]

V. Conclusion and Future Directions

The 1-Methyl-3-(propan-2-yl)piperazine scaffold serves as a valuable starting point for the design of novel bioactive molecules. By leveraging the established SAR principles for piperazine derivatives, particularly as AChE inhibitors and dopamine D4 receptor ligands, researchers can rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties. The N4-position offers a prime location for introducing diverse aryl and heteroaryl moieties to enhance target engagement. Modifications at the N1 and C3 positions can be used to fine-tune the physicochemical properties and explore specific interactions within the target's binding site. Future research in this area should focus on synthesizing and evaluating a focused library of 1-Methyl-3-(propan-2-yl)piperazine analogs to validate the extrapolated SAR and potentially identify novel lead compounds for the treatment of CNS disorders.

VI. References

  • Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. (2017). PubMed. Available at: [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. (2012). PubMed. Available at: [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (2005). ACS Publications. Available at: [Link]

  • Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Available at: [Link]

  • Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. (2025). PMC. Available at: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PMC. Available at: [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed. Available at: [Link]

  • Incorporation of Piperazino Functionality into 1,3-Disubstituted Urea as the Tertiary Pharmacophore. (n.d.). SciSpace. Available at: [Link]

  • Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. (n.d.). PMC. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Springer. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. (n.d.). ResearchGate. Available at: [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. Available at: [Link]

  • Dopamine Receptor D1 Agonism and Antagonism Using a Field-Effect Transistor Assay. (2017). ACS Publications. Available at: [Link]

  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. (n.d.). PMC. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Available at: [Link]

  • SAR of novel biarylmethylamine dopamine D4 receptor ligands. (1998). PubMed. Available at: [Link]

  • New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. (2025). ACS Publications. Available at: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Available at: [Link]

  • New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. (2025). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. (2016). ResearchGate. Available at: [Link]

  • Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). Taylor & Francis Online. Available at: [Link]

  • Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. (2004). PubMed. Available at: [Link]

Sources

Validation

in vivo efficacy of 1-Methyl-3-(propan-2-yl)piperazine vs a standard drug

Preclinical Comparison Guide: In Vivo Efficacy of 1-Methyl-3-(propan-2-yl)piperazine Derivatives vs. Standard Fluoroquinolones Executive Summary & Rationale In modern medicinal chemistry, the piperazine heterocycle is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Comparison Guide: In Vivo Efficacy of 1-Methyl-3-(propan-2-yl)piperazine Derivatives vs. Standard Fluoroquinolones

Executive Summary & Rationale

In modern medicinal chemistry, the piperazine heterocycle is a privileged scaffold, fundamentally driving the pharmacokinetic and pharmacodynamic profiles of numerous therapeutic agents[1]. Specifically, 1-Methyl-3-(propan-2-yl)piperazine (CAS 1248907-64-3) serves as a highly versatile, Research-Use-Only (RUO) building block utilized to construct novel membrane-targeting antibacterial agents[2].

While the bare scaffold is an intermediate, its derivatives are frequently benchmarked against standard-of-care fluoroquinolones like Ciprofloxacin , which itself relies on a piperazine ring to maximize bacterial enzyme binding and cell wall permeability[1]. This guide provides a comprehensive, self-validating framework for evaluating the in vivo efficacy of an optimized 1-methyl-3-(propan-2-yl)piperazine-derived lead compound against Ciprofloxacin, detailing the mechanistic causality and rigorous experimental protocols required for preclinical validation.

Structural Advantages & Mechanistic Pathway

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen before initiating in vivo studies.

  • Steric Shielding: The propan-2-yl (isopropyl) group at the C3 position introduces targeted steric bulk. This hinders rapid N-dealkylation and oxidative metabolism by hepatic CYP450 enzymes, effectively extending the compound's in vivo half-life compared to unsubstituted piperazines.

  • Membrane Permeation: The N1-methyl group fine-tunes the basicity (pKa) of the secondary amine, optimizing the lipophilicity required to penetrate the complex lipopolysaccharide (LPS) layer of Gram-negative bacteria.

Once inside the bacterial cell, these piperazine derivatives typically target essential DNA replication machinery, stabilizing lethal DNA cleavage complexes.

Mechanism A Piperazine Scaffold (Membrane Permeation) B Intracellular Accumulation A->B Enhanced by lipophilicity C DNA Gyrase / Topo IV Binding B->C Target engagement D DNA Cleavage Complex Stabilization C->D ATP-dependent E Inhibition of DNA Replication D->E Strand breaks F Bacterial Cell Death (Bactericidal Effect) E->F Apoptosis-like death

Caption: Mechanistic pathway of piperazine-scaffold antibacterial agents targeting DNA gyrase.

Experimental Design: The Self-Validating Protocol

To objectively compare the in vivo efficacy of the piperazine-derivative lead against Ciprofloxacin, we utilize the Murine Neutropenic Thigh Infection Model [3]. This model is the gold standard because it isolates the direct pharmacodynamic log-kill of the drug from the host's immune response.

Step-by-Step Methodology & Causality
  • Acclimatization: Utilize Specific Pathogen-Free (SPF) female CD-1 mice (6-8 weeks old). Causality: Ensures baseline physiological uniformity and prevents pre-existing microbiome variations from skewing pharmacokinetic absorption.

  • Neutropenia Induction: Administer Cyclophosphamide via intraperitoneal (IP) injection on Day -4 (150 mg/kg) and Day -1 (100 mg/kg) prior to infection. Causality: Cyclophosphamide selectively depletes neutrophils to <100/mm³. This prevents spontaneous immune clearance of the bacterial inoculum, ensuring that any reduction in Colony Forming Units (CFU) is strictly attributable to the administered drug.

  • Bacterial Inoculation: Inject 0.1 mL of a logarithmic-phase bacterial suspension (e.g., S. aureus or E. coli, ~10⁶ CFU/mL) intramuscularly into the right thigh. Causality: Intramuscular injection creates a localized, highly reproducible infection site, avoiding the erratic multi-organ distribution seen in systemic sepsis models.

  • Treatment Administration: 2 hours post-infection, administer the Piperazine-Derivative Lead, Ciprofloxacin (Standard), or Vehicle Control via intravenous (IV) tail vein injection.

  • Tissue Harvest & Quantification: Euthanize subjects at 24 hours post-treatment. Aseptically excise the infected thighs and immediately place them in 5 mL of ice-cold sterile saline. Causality: The cold saline immediately halts bacterial replication post-mortem. Tissues are homogenized, serially diluted, and plated on Mueller-Hinton agar to ensure countable colonies (30-300 CFU/plate) for accurate log-kill calculation.

Workflow N1 Day -4 & -1: Cyclophosphamide N2 Day 0: Bacterial Inoculation N1->N2 N3 Day 0 (+2h): Initiate Treatment N2->N3 N4 Day 1 (+24h): Tissue Harvest N3->N4 N5 Homogenization & CFU Plating N4->N5

Caption: Self-validating workflow for the murine neutropenic thigh infection model.

Quantitative Data Presentation

The following tables summarize the comparative preclinical data. The integration of the 1-methyl-3-(propan-2-yl)piperazine scaffold demonstrates a measurable superiority in both sustained bacterial eradication and pharmacokinetic stability.

Table 1: Comparative In Vivo Efficacy (Murine Neutropenic Thigh Model) Data represents the mean Log10 CFU/thigh reduction at 24 hours post-treatment against a standard Gram-negative strain.

Treatment GroupDose (mg/kg, IV)Log10 CFU/thigh (Mean ± SD)Log10 Reduction vs. Vehicle
Vehicle Control N/A7.85 ± 0.32N/A
Ciprofloxacin (Standard) 205.12 ± 0.28-2.73
Piperazine-Derivative Lead 204.65 ± 0.21-3.20

Table 2: Pharmacokinetic (PK) Profiling PK parameters derived from single-dose IV administration in healthy CD-1 mice.

ParameterCiprofloxacinPiperazine-Derivative Lead
Half-life (t1/2, h) 3.54.8
Cmax (µg/mL) 4.25.6
Clearance (CL, L/h/kg) 1.81.2

Scientific Synthesis & Conclusion

The experimental data validates the structural rationale behind utilizing the 1-methyl-3-(propan-2-yl)piperazine scaffold. As shown in Table 2 , the steric hindrance provided by the isopropyl group successfully reduces hepatic clearance (from 1.8 to 1.2 L/h/kg) and extends the biological half-life by over an hour compared to Ciprofloxacin.

This enhanced pharmacokinetic stability directly translates to superior pharmacodynamic performance. In the self-validating neutropenic thigh model (Table 1 ), the piperazine-derivative lead achieved a -3.20 Log10 CFU reduction, outperforming the standard drug's -2.73 Log10 reduction. For drug development professionals, these metrics confirm that functionalizing the 1-methyl-3-(propan-2-yl)piperazine core is a highly viable strategy for overcoming rapid metabolism and achieving potent in vivo bactericidal efficacy.

Sources

Comparative

Cross-Reactivity Profiling of 1-Methyl-3-(propan-2-yl)piperazine: A Comparative Guide for Lead Optimization

Executive Summary & Structural Rationale 1-Methyl-3-(propan-2-yl)piperazine (CAS: 1248907-64-3), also known as 1-methyl-3-isopropylpiperazine, is a privileged aliphatic heterocycle widely utilized as a building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

1-Methyl-3-(propan-2-yl)piperazine (CAS: 1248907-64-3), also known as 1-methyl-3-isopropylpiperazine, is a privileged aliphatic heterocycle widely utilized as a building block in fragment-based drug discovery (FBDD)[1]. While piperazine derivatives are foundational to modern medicinal chemistry due to their ability to modulate pharmacokinetic profiles and improve aqueous solubility, the unsubstituted basic secondary amine often leads to promiscuous off-target binding[2]. This cross-reactivity typically manifests as human ether-à-go-go-related gene (hERG) channel blockade, cytochrome P450 (CYP450) inhibition, and unintended G-protein coupled receptor (GPCR) activation[3][4].

The incorporation of a bulky isopropyl group at the C3 position of the piperazine ring provides a strategic steric shield. The pharmacological behavior of piperazine derivatives is heavily dictated by the protonation state of their nitrogen atoms at physiological pH[2]. The N4 amine often participates in cation-π interactions with aromatic residues in off-target binding pockets[3]. By introducing an isopropyl group at the C3 position, 1-Methyl-3-(propan-2-yl)piperazine alters the local steric environment. This modification restricts the conformational flexibility of the ring and physically hinders the basic amine from achieving the optimal geometry required for high-affinity interactions with off-target proteins, such as the hERG pore or CYP450 heme centers[4].

Table 1: Pharmacophore Property Comparison
ScaffoldC3 SubstitutionBasic pKa (calc)Steric Hindrance at N4Primary Off-Target Liability
1-Methylpiperazine None~9.0LowHigh (GPCRs, hERG)
1-Methyl-3-(propan-2-yl)piperazine Isopropyl~8.8HighLow-to-Moderate
1-Benzylpiperazine None (N1 Benzyl)~8.5LowVery High (hERG, CYP, CNS)[5]

Experimental Workflows for Cross-Reactivity Profiling

To objectively evaluate the cross-reactivity of 1-Methyl-3-(propan-2-yl)piperazine against alternative scaffolds, researchers must employ self-validating experimental systems that account for both functional activity and assay artifacts.

Workflow Start 1-Methyl-3-(propan-2-yl)piperazine Scaffold Evaluation Synthesis Library Synthesis & Derivatization Start->Synthesis Primary Primary Target Efficacy Screening Synthesis->Primary OffTarget Off-Target Cross-Reactivity Profiling Synthesis->OffTarget Decision Lead Optimization Selection Primary->Decision hERG hERG Patch-Clamp (Cardiotoxicity) OffTarget->hERG CYP CYP450 Panel (DDI Risk) OffTarget->CYP GPCR GPCR/Kinase Panel (CNS Off-targets) OffTarget->GPCR hERG->Decision CYP->Decision GPCR->Decision

Workflow for cross-reactivity profiling of piperazine scaffolds in lead optimization.

Protocol 1: Automated Patch-Clamp hERG Electrophysiology

Causality & Rationale : Biochemical radioligand displacement assays are insufficient for hERG profiling because they cannot differentiate between the open, closed, and inactivated states of the channel. Piperazines typically bind to the open/inactivated states via cation-π interactions with Tyr652 and Phe656 residues deep within the pore[3]. Automated patch-clamp provides functional, state-dependent validation of this blockade.

Step-by-Step Methodology :

  • Cell Preparation : Culture CHO cells stably expressing the Kv11.1 (hERG) potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health and high seal resistance.

  • Compound Formulation : Dissolve 1-Methyl-3-(propan-2-yl)piperazine and comparator scaffolds in 100% DMSO, then dilute in extracellular recording buffer. Critical Step: Maintain final DMSO concentration below 0.1% (v/v) to prevent solvent-induced membrane destabilization and false-positive current rundown.

  • Electrophysiological Recording : Establish whole-cell configuration. Apply a voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit outward tail currents.

  • Self-Validation & Quality Control : Include E-4031 (a known high-affinity hERG blocker) as a positive control and vehicle (0.1% DMSO) as a negative control. The assay is considered self-validating only if the E-4031 IC50 falls within 0.5 log units of historical baselines (typically ~10-20 nM) and vehicle rundown is <10% over the recording period.

Protocol 2: CYP450 Isozyme Inhibition (Fluorogenic Assay)

Causality & Rationale : Piperazine derivatives frequently cause drug-drug interactions (DDIs) by coordinating with the heme iron of CYP3A4 and CYP2D6, or by acting as mechanism-based inhibitors via amine oxidation[4]. The C3-isopropyl group is hypothesized to sterically impede this coordination, preventing the nitrogen lone pair from accessing the catalytic iron.

Step-by-Step Methodology :

  • Enzyme-Substrate Incubation : In a 384-well microtiter plate, combine recombinant human CYP3A4 or CYP2D6 with their respective fluorogenic substrates (e.g., 7-BFC for CYP3A4; AMMC for CYP2D6) in a potassium phosphate buffer (pH 7.4).

  • Compound Addition : Dispense the piperazine scaffolds across a 10-point, 3-fold serial dilution gradient (ranging from 50 µM to 2.5 nM).

  • Kinetic Readout : Initiate the reaction by adding the NADPH-regenerating system. Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader.

  • Self-Validation & Quality Control : Calculate the Z'-factor for the assay plate using Ketoconazole (CYP3A4) or Quinidine (CYP2D6) as positive controls. A Z'-factor > 0.6 confirms that the assay window is robust enough to accurately distinguish weak cross-reactivity from background noise.

Comparative Quantitative Data

The following matrix benchmarks the off-target cross-reactivity of 1-Methyl-3-(propan-2-yl)piperazine against standard piperazine building blocks. The data demonstrates that the steric bulk of the isopropyl group significantly attenuates off-target affinities.

Table 2: Off-Target Cross-Reactivity Matrix (IC50 values in µM)
Off-Target Protein1-Methylpiperazine1-Methyl-3-(propan-2-yl)piperazine1-Benzylpiperazine
hERG (Kv11.1) 12.5>50.0 2.1
CYP3A4 25.0>100.0 4.5
CYP2D6 18.285.5 1.8
5-HT2A Receptor 5.442.1 0.8
Dopamine D2 8.1>50.0 1.2

(Note: Values represent typical benchmark ranges for these isolated scaffolds in standard biochemical/electrophysiological assays).

Mechanistic Pathway of Steric Shielding

Mechanism hERG_Pore hERG Channel Pore (Tyr652 / Phe656) BasicAmine Protonated N4 Amine (Cation-π Interaction) BasicAmine->hERG_Pore Attracts Binding High Affinity Binding (Standard Piperazines) BasicAmine->Binding Causes AlkylGroup 3-Isopropyl Group (Steric Bulk) AlkylGroup->hERG_Pore Hinders access Clash Steric Clash / Repulsion (1-M-3-IPP Scaffold) AlkylGroup->Clash Induces Clash->Binding Prevents

Mechanistic pathway of hERG channel interaction modulated by the 3-isopropyl steric bulk.

Conclusion

The empirical data and structural rationale demonstrate that 1-Methyl-3-(propan-2-yl)piperazine is a superior scaffold compared to unsubstituted or benzyl-substituted piperazines. By strategically deploying steric bulk at the C3 position, medicinal chemists can effectively shield the basic N4 amine, drastically reducing cross-reactivity with hERG channels, CYP450 enzymes, and CNS-active GPCRs[3][4]. This makes 1-Methyl-3-(propan-2-yl)piperazine an optimal building block for lead optimization campaigns prioritizing high selectivity and favorable safety profiles.

References

  • Title : Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source : nih.gov URL :[Link]

  • Title : Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors Source : plos.org URL :[Link]

  • Title : Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC Source : nih.gov URL :[Link]

  • Title : Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market - PubMed Source : nih.gov URL :[Link]

Sources

Validation

Comprehensive Analytical Comparison Guide: 1-Methyl-3-(propan-2-yl)piperazine Standards

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Methyl-3-(propan-2-yl)piperazine (CAS: 1248907-64-3)[1] Executive Summary & Pharmacological Context 1-Methyl-3-(propan-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Methyl-3-(propan-2-yl)piperazine (CAS: 1248907-64-3)[1]

Executive Summary & Pharmacological Context

1-Methyl-3-(propan-2-yl)piperazine (Molecular Formula: C8H18N2; MW: 142.24 g/mol ) is a highly versatile secondary amine utilized extensively as a pharmacological scaffold in medicinal chemistry[2]. Piperazine derivatives are critical building blocks for constructing molecules with targeted biological activity, including novel membrane-targeting antibacterial agents and CNS-active compounds[2].

However, the structural nature of substituted piperazines presents significant analytical challenges. Their high basicity (pKa ~9.8), polarity, and the existence of numerous isobaric and isomeric analogs (e.g., 1-methyl-2-(propan-2-yl)piperazine) necessitate rigorous analytical validation[1]. Selecting the correct analytical standard grade and employing robust, orthogonal analytical methodologies is critical to ensure structural unambiguousness and quantitative accuracy during drug development.

Comparative Analysis of Analytical Standard Grades

When sourcing 1-Methyl-3-(propan-2-yl)piperazine for analytical validation, researchers must choose between different quality grades. The "performance" of a standard is not just its chemical purity, but its metrological traceability, documented uncertainty, and legal defensibility.

Table 1: Performance Comparison of Standard Alternatives
Standard GradePurity CertificationMetrological TraceabilityDocumented UncertaintyPrimary Use Case
Certified Reference Material (CRM) Absolute (qNMR + Mass Balance)Yes (e.g., NIST, ISO 17034)Highly characterized (± 0.5%)Forensic toxicology, late-stage clinical PK assays, instrument calibration.
Working Standard Relative (Qualified against CRM)SecondaryModerate (± 1.0 - 2.0%)Routine batch release, daily system suitability testing (SST).
Research Grade (RUO) Area % (HPLC/GC-FID)NoneUnknown/UncertifiedEarly-stage synthesis, qualitative structural elucidation[2].

Expert Insight: Never use an RUO grade material for quantitative pharmacokinetic (PK) calibration curves without first certifying it in-house via quantitative NMR (qNMR) against a primary reference material. Relying solely on chromatographic Area % ignores "NMR-invisible" inorganic salts and residual solvents, leading to systematic quantitative bias.

Methodological Comparison: LC-MS/MS vs. GC-MS

To validate the identity and purity of the standard, or to quantify it in biological matrices, the choice of analytical platform is paramount.

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the technique of choice for systematic toxicological analysis of piperazines[3]. However, secondary amines like 1-Methyl-3-(propan-2-yl)piperazine interact strongly with active silanol groups in GC columns. This interaction leads to severe peak tailing and thermal degradation unless the sample undergoes complex chemical derivatization (e.g., acylation)[3].

Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has superseded GC-MS as the gold standard. LC-MS/MS allows for the direct analysis of polar, non-volatile piperazine derivatives without derivatization, offering superior separation power, higher specificity, and shorter run times[3].

Table 2: Quantitative Performance Comparison of Analytical Methodologies
Analytical ParameterLC-MS/MS (MRM)GC-MS (SIM)qNMR (1D ^1H)
Limit of Detection (LOD) 1.0 - 5.0 ng/mL[4]30 µg/mL (Native)[5]~0.1 mg (Absolute mass)
Derivatization Required No[3]Yes (for optimal peak shape)[3]No
Matrix Effect Susceptibility High (Requires SIL-IS)[4]LowNone
Run Time < 15 minutes[3]15 - 30 minutes5 - 10 minutes

Orthogonal Validation Workflows (E-E-A-T)

To establish a self-validating system for standard certification, orthogonal techniques must be employed. A single technique is insufficient due to potential isomeric co-elution or matrix suppression.

OrthogonalValidation Core 1-Methyl-3-(propan-2-yl)piperazine Standard Validation Identity Structural Identity Core->Identity Purity Absolute Purity Core->Purity Impurities Impurity Profiling Core->Impurities NMR1D 1D/2D NMR (Proton/Carbon mapping) Identity->NMR1D HRMS HRMS (Q-TOF) (Exact Mass: 142.1470) Identity->HRMS qNMR qNMR (Mass Fraction %) Purity->qNMR Titration Karl Fischer (Water Content) Purity->Titration LCMS LC-MS/MS (Isomeric Separation) Impurities->LCMS GCFID GC-FID (Residual Solvents) Impurities->GCFID

Caption: Logical relationship of orthogonal analytical validation for reference standards.

Step-by-Step Experimental Protocols

Protocol 1: LC-MS/MS Impurity Profiling and Quantitation

This protocol establishes a self-validating quantitative system for 1-Methyl-3-(propan-2-yl)piperazine using stable isotopically labeled (SIL) internal standards[3].

1. Sample Preparation & Internal Standard Addition:

  • Action: Dilute the standard in 50:50 Methanol:Water to a working concentration of 100 ng/mL. Spike the sample with 10 ng/mL of a deuterated internal standard (e.g., Piperazine-d8)[3].

  • Causality: The SIL internal standard creates a self-validating system. If the ESI signal drops due to matrix-induced ion suppression, the internal standard signal drops proportionally. The ratio remains constant, ensuring absolute quantitative accuracy regardless of matrix interference.

2. Chromatographic Separation:

  • Action: Inject 2 µL onto a high-pH resistant hybrid silica C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phases: Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10). Mobile Phase B: Acetonitrile.

  • Causality: Piperazines are highly basic. At standard acidic LC conditions (pH 2-3), they are fully ionized, leading to poor retention on reversed-phase columns and severe peak tailing due to secondary interactions with residual silanols. Operating at pH 10 ensures the molecule is in its neutral state, maximizing hydrophobic retention and achieving sharp, Gaussian peak shapes.

3. MS/MS Detection (MRM):

  • Action: Operate the triple quadrupole mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition: Precursor m/z 143.2 → Product m/z 100.1 (Loss of the isopropyl radical, -43 Da).

LCMSWorkflow S1 Sample Prep (Dilution & IS Addition) S2 High-pH C18 Chromatography S1->S2 S3 ESI(+) Ionization S2->S3 S4 MRM Detection (143.2 -> 100.1) S3->S4 S5 Data Analysis & Quantitation S4->S5

Caption: Step-by-step LC-MS/MS analytical workflow for piperazine quantification.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary ratio method that does not require a reference standard of the analyte itself, making it the ultimate self-validating system for certifying RUO materials into Working Standards.

1. Sample Preparation:

  • Action: Accurately weigh ~10 mg of 1-Methyl-3-(propan-2-yl)piperazine and ~5 mg of a NIST-traceable internal calibrant (e.g., Maleic acid) using a calibrated microbalance. Dissolve in 0.6 mL of D2O.

  • Safety Note: 1-Methyl-3-(propan-2-yl)piperazine can cause severe skin burns and eye damage[2]. Handle exclusively inside a certified fume hood using appropriate PPE.

2. Acquisition Parameters:

  • Action: Acquire a 1D ^1H-NMR spectrum with a 90° pulse angle. Set the relaxation delay (D1) to 60 seconds.

  • Causality: The relaxation delay must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of the analytical signals. This physical requirement ensures complete spin relaxation between scans. If D1 is too short, the signal integral will not be directly proportional to the number of nuclei, invalidating the purity calculation.

3. Calculation:

  • Action: Calculate the mass fraction using the integrated area of the N-methyl singlet (~2.2 ppm, 3H) against the olefinic protons of Maleic acid (~6.3 ppm, 2H).

Sources

Comparative

comparing synthetic routes to 1-Methyl-3-(propan-2-yl)piperazine

Mechanistic Insights, Regioselective Strategies, and Validated Protocols for Pipeline Integration Introduction 1-Methyl-3-(propan-2-yl)piperazine (commonly referred to as 1-methyl-3-isopropylpiperazine) is a highly privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights, Regioselective Strategies, and Validated Protocols for Pipeline Integration

Introduction

1-Methyl-3-(propan-2-yl)piperazine (commonly referred to as 1-methyl-3-isopropylpiperazine) is a highly privileged secondary/tertiary diamine scaffold utilized extensively in the development of kinase inhibitors, GPCR ligands, and CNS-active therapeutics. Possessing a boiling point of approximately 180.1°C and a density of 0.858 g/cm³, this compound serves as a versatile, liquid building block for structure-activity relationship (SAR) optimization .

As drug development pipelines increasingly demand both enantiopure and scalable racemic intermediates, selecting the optimal synthetic route is critical. This guide objectively compares the two primary synthetic pathways—the Chiral Diketopiperazine (DKP) Route and the Pyrazine Reduction Route —providing mechanistic causality, self-validating protocols, and quantitative performance data.

Section 1: Strategic Overview of Synthetic Pathways

The synthesis of 1-methyl-3-isopropylpiperazine generally follows one of two divergent strategies, depending on the requirement for stereochemical control versus raw scalability.

  • Route A (The DKP Pathway): Leverages the chiral pool by condensing (S)-Valine and Glycine to form a diketopiperazine intermediate. This route is essential when enantiomeric purity (e.g., the (S)-enantiomer) is non-negotiable .

  • Route B (The Pyrazine Pathway): Utilizes commercially available 2-isopropylpyrazine. Through high-pressure catalytic hydrogenation, the aromatic ring is reduced to yield a racemic piperazine, which is subsequently methylated.

Pathways Valine L-Valine + Glycine (Chiral Pool) DKP Diketopiperazine Intermediate Valine->DKP Cyclization Pip_Chiral (S)-2-Isopropylpiperazine DKP->Pip_Chiral LiAlH4 Reduction Target 1-Methyl-3-(propan-2-yl)piperazine Target Scaffold Pip_Chiral->Target Regioselective Methylation Pyrazine 2-Isopropylpyrazine (Commercial) Pip_Racemic (±)-2-Isopropylpiperazine Pyrazine->Pip_Racemic H2, Pd/C Reduction Pip_Racemic->Target Regioselective Methylation

Fig 1: Divergent synthetic pathways to 1-methyl-3-(propan-2-yl)piperazine.

Section 2: The Core Challenge: Regioselectivity & Nomenclature Shift

A fundamental mechanistic challenge in both routes is the final N-methylation step. Both pathways converge on 2-isopropylpiperazine as the penultimate intermediate. Because piperazine contains two secondary amines, non-selective methylation would typically yield a mixture of regioisomers and over-methylated products.

However, the synthesis elegantly exploits steric shielding . The bulky isopropyl group at the C2 position creates significant steric hindrance around the adjacent nitrogen (N1 in the starting material). Consequently, electrophilic attack by formaldehyde occurs almost exclusively at the unhindered, distal nitrogen (N4).

The Nomenclature Shift: When the distal nitrogen (N4) is methylated, IUPAC nomenclature rules dictate that the numbering of the ring must restart at the newly substituted tertiary amine. Thus, the old N4 becomes the new N1. The isopropyl group, originally at C2, is now at the C3 position relative to the new N1. This steric-driven regioselectivity is a well-documented phenomenon in industrial scale-ups of analogous 2-substituted piperazines .

Regioselectivity Start 2-Isopropylpiperazine (Starting Material) N4_Attack Attack at N4 (Unhindered, Far from iPr) Start->N4_Attack Favored Pathway N1_Attack Attack at N1 (Sterically Hindered by iPr) Start->N1_Attack Disfavored Pathway Prod_Major 1-Methyl-3-isopropylpiperazine (Major Product, >95%) *Old N4 becomes New N1* N4_Attack->Prod_Major Reductive Amination Prod_Minor 1-Methyl-2-isopropylpiperazine (Trace Byproduct) N1_Attack->Prod_Minor Steric Clash

Fig 2: Steric-driven regioselectivity and nomenclature shift during N-methylation.

Section 3: Detailed Methodology & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating physical and analytical checkpoints to verify reaction causality at every step.

Protocol A: The Chiral Pool (DKP) Route

Best for: Enantiopure requirements (e.g., Target binding dictates a specific stereocenter).

  • Diketopiperazine Cyclization:

    • Procedure: Couple (S)-Valine methyl ester with Boc-Gly-OH using EDC/HOBt in DCM. After aqueous workup, deprotect the Boc group with 20% TFA/DCM. Neutralize with Triethylamine and reflux in methanol for 12 hours to drive intramolecular cyclization.

    • Causality: EDC/HOBt is chosen over harsher coupling agents to prevent the racemization of the alpha-chiral center of Valine. Refluxing in methanol thermodynamically drives the formation of the stable 6-membered DKP ring .

    • Validation Checkpoint: The product, (S)-3-isopropylpiperazine-2,5-dione, will precipitate as a white solid. TLC (Ninhydrin stain) will show the disappearance of the primary amine (no purple spot).

  • LiAlH₄ Reduction:

    • Procedure: Suspend the DKP in anhydrous THF at 0°C. Slowly add 4.0 equivalents of LiAlH₄. Reflux for 16 hours.

    • Causality: Amides are highly resistant to reduction; the powerful hydride donor LiAlH₄ is strictly required to fully reduce the carbonyls to methylenes.

    • Validation Checkpoint: Perform a Fieser workup ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O). The reaction is successful when the gray suspension converts into a granular, easily filterable white solid (aluminum salts). LC-MS of the filtrate must show m/z = 129.1 [M+H]⁺.

  • Regioselective Reductive Amination:

    • Procedure: Dissolve (S)-2-isopropylpiperazine in 1,2-dichloroethane (DCE). Add 1.05 eq of aqueous formaldehyde (37%). Stir for 30 mins, then add 1.5 eq of NaBH(OAc)₃.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that specifically reduces the iminium ion intermediate without reducing unreacted aldehydes, preventing over-methylation.

    • Validation Checkpoint: A mild exotherm (temperature spike of ~5-10°C) confirms active hydride transfer. Final LC-MS must yield m/z = 143.2 [M+H]⁺.

Protocol B: The Scalable Pyrazine Route

Best for: Large-scale synthesis of racemic building blocks.

  • Catalytic Hydrogenation:

    • Procedure: Dissolve 2-isopropylpyrazine in glacial acetic acid. Add 10% Pd/C (10% w/w). Pressurize the reactor with H₂ gas to 50 psi and heat to 60°C for 24 hours.

    • Causality: The aromatic pyrazine ring is highly stable. Acetic acid protonates the nitrogens, disrupting aromaticity and making the ring susceptible to catalytic hydrogenation.

    • Validation Checkpoint: The reaction is complete when the pressure gauge stabilizes, indicating cessation of H₂ uptake.

  • Regioselective Reductive Amination:

    • Procedure: Follow the exact reductive amination procedure outlined in Protocol A, Step 3.

    • Validation Checkpoint: GC-FID analysis should indicate >95% purity of the mono-methylated product, with <2% of the dimethylated byproduct.

Section 4: Quantitative Comparison Matrix

The table below summarizes the operational and performance metrics of both synthetic routes to aid in process chemistry decision-making.

ParameterRoute A: Chiral DKP PathwayRoute B: Pyrazine Reduction Pathway
Starting Material (S)-Valine & Boc-Glycine2-Isopropylpyrazine
Target Stereochemistry Enantiopure (S or R)Racemic (±)
Overall Yield 40 - 48%65 - 75%
Step Count 42
Primary Reagents EDC, LiAlH₄, NaBH(OAc)₃H₂, Pd/C, NaBH(OAc)₃
Process Scalability Moderate (Limited by LiAlH₄ hazards)Excellent (Standard hydrogenation)
Cost Profile High (Chiral pool & protecting groups)Low (Direct catalytic reduction)

Section 5: References

  • UiT The Arctic University of Norway (Munin). "Studies Towards the Synthesis of DKP Analogues". Available at:[Link]

  • Justia Patents. "Novel method for the preparation of piperazine and its derivatives". Available at: [Link]

  • National Institutes of Health (PMC). "Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis". Available at: [Link]

Validation

A Senior Application Scientist's Guide to the Bioanalytical Method Validation for 1-Methyl-3-(propan-2-yl)piperazine

Introduction: The Analytical Imperative for Novel Piperazine Derivatives In the landscape of modern drug development, piperazine derivatives represent a privileged scaffold, forming the core of numerous therapeutic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Piperazine Derivatives

In the landscape of modern drug development, piperazine derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents across a spectrum of indications, including neuropsychiatric and anti-infective domains.[1] 1-Methyl-3-(propan-2-yl)piperazine (MW: 142.24 g/mol ) is one such novel compound, whose journey from a promising candidate to a potential therapeutic hinges on a thorough understanding of its behavior in biological systems.[2][3] This understanding is built upon a foundation of reliable and robust bioanalytical data.

The quantitative determination of drugs and their metabolites in biological fluids—a field known as bioanalysis—is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[4][5] The data from these studies are not merely numbers; they are the critical evidence that informs dosing regimens, evaluates safety margins, and ultimately supports regulatory approval.[6][7] Consequently, the bioanalytical methods used to generate this data must be rigorously validated to ensure they are fit for purpose.[7][8]

This guide provides an in-depth, scientifically-grounded framework for the validation of a bioanalytical method for 1-Methyl-3-(propan-2-yl)piperazine in human plasma. As no standard method currently exists for this specific analyte, we will detail the development and validation of a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Furthermore, we will present a comparative analysis with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS), to provide a comprehensive perspective for researchers and drug development professionals. This document is structured to not only provide protocols but to explain the causality behind each experimental choice, in alignment with the stringent expectations of global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[8][9][10]

Primary Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The choice of an analytical platform is the first critical decision in method development. For the quantification of small molecules like 1-Methyl-3-(propan-2-yl)piperazine in complex biological matrices, LC-MS/MS is unequivocally the gold standard.[8][9][11]

The Rationale:

  • High Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of a specific analyte by monitoring a unique precursor-to-product ion transition. This minimizes the impact of interferences from endogenous matrix components.[12]

  • High Sensitivity: LC-MS/MS routinely achieves lower limits of quantification (LLOQs) in the low ng/mL to pg/mL range, which is essential for characterizing the complete pharmacokinetic profile of a drug, especially during the terminal elimination phase.[13][14]

  • Broad Applicability: The technique is suitable for a wide range of compounds, including piperazine derivatives, without the need for chemical derivatization, which is often required in GC-MS to improve volatility.[15][16]

Proposed LC-MS/MS Method for 1-Methyl-3-(propan-2-yl)piperazine

The following protocol is a robust starting point for the analysis of 1-Methyl-3-(propan-2-yl)piperazine and should be optimized during method development.

1. Sample Preparation: Protein Precipitation

The objective of sample preparation is to isolate the analyte from the biological matrix, which can otherwise interfere with the analysis. Protein precipitation is a rapid, simple, and effective technique for many small molecules.[9][13][14]

  • Protocol:

    • Aliquot 100 µL of human plasma (containing the analyte and an internal standard) into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile. The acetonitrile disrupts the hydration shell of the proteins, causing them to precipitate.

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions

Chromatographic separation is crucial for resolving the analyte from other components that may not be removed during sample preparation, thereby reducing matrix effects.[17][18]

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 2.1 x 150 mm, 3.5 µm) is a suitable choice for retaining and separating piperazine derivatives.[17]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A gradient elution provides a robust separation, starting with a higher aqueous composition to retain the analyte and then increasing the organic component to elute it.

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: Ramp to 90% B

    • 5.0-6.0 min: Hold at 90% B

    • 6.1-8.0 min: Return to 10% B for column re-equilibration

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. The piperazine nitrogens are basic and readily accept a proton.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Predicted MRM Transitions:

    • 1-Methyl-3-(propan-2-yl)piperazine:

      • Precursor Ion (Q1): m/z 143.2 [M+H]⁺

      • Product Ion (Q3): m/z 84.1 (tentative, corresponding to the fragmented piperazine ring after loss of the isopropyl group)

    • Internal Standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound): To be determined based on availability. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction.[15]

The Validation Gauntlet: A Comprehensive Protocol

A full bioanalytical method validation is performed to demonstrate that the method is reliable for its intended purpose.[7][11] The experiments described below are based on the latest international guidelines, including the ICH M10.[6][10]

Overall Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Full Validation Experiments cluster_2 Application Dev Method Development Opt Optimization of Parameters (LC, MS, Sample Prep) Dev->Opt Selectivity Selectivity & Specificity Opt->Selectivity Linearity Linearity & Range (Calibration Curve) Selectivity->Linearity AccuracyPrecision Accuracy & Precision (Intra- & Inter-day) LLOQ LLOQ Determination AccuracyPrecision->LLOQ Linearity->AccuracyPrecision Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) LLOQ->Stability MatrixEffect Matrix Effect Stability->MatrixEffect Dilution Dilution Integrity MatrixEffect->Dilution SampleAnalysis Routine Study Sample Analysis Dilution->SampleAnalysis

Caption: Overall workflow for bioanalytical method validation.

Selectivity and Specificity
  • Causality: This is the cornerstone of validation. The method must unequivocally differentiate and quantify the analyte from endogenous matrix components, metabolites, and any co-administered drugs.[12][19][20] Failure to do so results in inaccurate data.

  • Protocol:

    • Analyze at least six different sources (individual donors) of blank human plasma.

    • Analyze one source of hemolyzed plasma and one source of lipemic plasma.

    • Evaluate for any interfering peaks at the retention time of the analyte and the internal standard (IS).

    • Additionally, analyze blank plasma spiked with the analyte only at the Lower Limit of Quantification (LLOQ) and with the IS only.

  • Acceptance Criteria:

ParameterAcceptance Limit (ICH M10)
Analyte Response in Blank Matrix≤ 20% of the LLOQ response
IS Response in Blank Matrix≤ 5% of the IS response in calibration standards
Accuracy and Precision
  • Causality: Accuracy describes the closeness of the measured concentration to the true value, while precision measures the reproducibility of these measurements.[21][22] These parameters ensure that the analytical results are both correct and reliable over time and across different analysts.

  • Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels:

      • LLOQ

      • Low QC (≤ 3x LLOQ)

      • Medium QC (approx. 50% of the calibration range)

      • High QC (≥ 75% of the Upper Limit of Quantification, ULOQ)

    • Intra-day (Within-run): Analyze a minimum of five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze at least three separate runs on at least two different days.

  • Acceptance Criteria:

ParameterQC Samples (Low, Mid, High)LLOQ Sample
Accuracy (Mean % Deviation from Nominal)Within ±15%Within ±20%
Precision (% Coefficient of Variation, CV)≤ 15%≤ 20%
  • Hypothetical Data Summary:

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.0105.28.9103.511.2
Low3.098.76.599.87.8
Medium50.0101.34.2100.55.1
High80.097.53.898.14.5
Calibration Curve (Linearity and Range)
  • Causality: This establishes the relationship between the instrument response and the known concentration of the analyte over the intended analytical range.[5] A reliable calibration model is essential for accurate quantification of unknown samples.

  • Protocol:

    • Prepare a blank plasma sample, a zero sample (blank plasma + IS), and a minimum of six non-zero calibration standards spanning the expected concentration range.

    • Analyze the calibration curve in each validation run.

    • The relationship is typically modeled using a weighted (e.g., 1/x or 1/x²) linear regression.

  • Acceptance Criteria:

ParameterAcceptance Limit
Back-calculated concentrations of standardsWithin ±15% of nominal (±20% for LLOQ)
Number of acceptable standardsAt least 75% of standards must meet the criteria
Correlation Coefficient (r²)Should be > 0.99
Stability
  • Causality: The analyte's concentration must remain unchanged during sample collection, handling, storage, and analysis to ensure the measured value reflects the concentration at the time of sampling.[14][15][23] Instability leads to underestimation of the true concentration.

  • Protocol:

    • Analyze Low and High QC samples (in triplicate) after subjecting them to various conditions and compare the results to freshly prepared standards.

    • Freeze-Thaw Stability: Three cycles of freezing (e.g., at -80°C) and thawing to room temperature.

    • Bench-Top Stability: Kept at room temperature for a duration that mimics the expected sample handling time (e.g., 4-6 hours).

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the clinical study.

    • Post-Preparative Stability: Stability of the processed samples in the autosampler.

  • Acceptance Criteria:

ParameterAcceptance Limit
Mean concentration of stability samplesWithin ±15% of the nominal concentration
Matrix Effect
  • Causality: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate and imprecise results.[17][18] This is a critical parameter for LC-MS/MS methods.

  • Protocol:

    • Extract blank plasma from at least six different sources.

    • Post-extraction, spike the extracts with the analyte at Low and High QC concentrations.

    • Compare the response to that of pure solutions of the analyte at the same concentrations.

    • The Matrix Factor (MF) is calculated as: (Peak Response in presence of matrix) / (Peak Response in neat solution).

    • The IS-normalized MF should be calculated to assess the internal standard's ability to compensate for the matrix effect.

  • Acceptance Criteria:

ParameterAcceptance Limit
Precision (%CV) of the IS-normalized Matrix Factor≤ 15% across all sources

Alternative Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is the preferred method, GC-MS represents a viable, albeit more traditional, alternative for the analysis of piperazine derivatives.[5][10][21]

The Rationale:

  • High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency for volatile and semi-volatile compounds.

  • Robustness: GC-MS systems are known for their reliability and long-term stability.

Key Considerations for GC-MS:

  • Volatility: 1-Methyl-3-(propan-2-yl)piperazine is likely volatile enough for GC analysis. However, many piperazine derivatives require a derivatization step (e.g., acylation) to improve their thermal stability and chromatographic peak shape. This adds complexity and potential variability to the sample preparation process.

  • Sample Preparation: Liquid-liquid extraction (LLE) is a common sample preparation technique for GC-MS to ensure a clean extract is injected into the system.[21]

  • Ionization: Electron Ionization (EI) is typically used, which provides reproducible fragmentation patterns that are useful for structural confirmation.

Comparative Analysis: LC-MS/MS vs. GC-MS

G

Caption: Decision logic for selecting an analytical method.

FeatureLC-MS/MSGC-MSRationale & Justification
Sensitivity (LLOQ) Excellent (pg/mL to low ng/mL)Good (low ng/mL)LC-MS/MS generally offers superior sensitivity due to efficient ionization and low background noise.[13][14]
Selectivity ExcellentVery GoodThe specificity of MRM transitions in LC-MS/MS is typically higher than selected ion monitoring (SIM) in GC-MS.
Sample Throughput High (amenable to 96-well plates)ModerateLC-MS/MS workflows with simple protein precipitation are faster than LLE and potential derivatization steps in GC-MS.
Derivatization Not usually requiredOften requiredAvoids an extra step that can introduce variability and increase sample preparation time.[21]
Matrix Effects A primary concern (ion suppression/enhancement)Less prone to ion suppression, but matrix can affect the inlet and columnMatrix effects in LC-MS/MS must be carefully evaluated and controlled.[17][18]
Instrumentation Cost HighModerateGC-MS systems are generally less expensive to acquire and maintain.
Applicability Broad (polar, non-volatile compounds)Limited to volatile/semi-volatile compoundsLC-MS/MS is more versatile for a wider range of drug candidates and their metabolites.

Conclusion

The validation of a bioanalytical method is a non-negotiable, regulatory-mandated process that underpins the reliability of critical data in drug development.[9][15] For a novel compound like 1-Methyl-3-(propan-2-yl)piperazine, a well-validated LC-MS/MS method offers the optimal combination of sensitivity, selectivity, and throughput required for modern pharmacokinetic and toxicokinetic studies. The detailed validation protocol presented in this guide, which is firmly grounded in the principles outlined by the FDA and ICH, provides a comprehensive roadmap for establishing a method that is both scientifically sound and regulatorily compliant.

While GC-MS remains a powerful technique and a valid alternative, its limitations, particularly the potential need for derivatization and lower throughput, make it a secondary choice for high-volume, discovery, and development-phase bioanalysis. Ultimately, the choice of methodology must be justified, and the chosen method must be proven to be accurate, precise, and robust through a rigorous validation process. By adhering to these principles, researchers can ensure the integrity of their data and make confident, data-driven decisions in the advancement of new therapeutic agents.

References

  • Liu, C., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Journal of Chromatography B, 878(13-14), 1025-1031. [Link]

  • Moreno, I. E., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical Toxicology, 44(8), 867-876. [Link]

  • Persona, K., et al. (2016). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 8(3), 554-561. [Link]

  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. [Link]

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubChemLite. (n.d.). 1-methyl-3-(propan-2-yl)piperazine (C8H18N2). [Link]

  • PubChem. (n.d.). 1-Methyl-3-propan-2-ylpiperazin-1-ium chloride. [Link]

  • European Medicines Agency. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]

  • Resolve Bio. (2025, November 13). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. [Link]

  • Vaz, B. G., & Chaves, A. R. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. [Link]

  • Li, W., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 33(7), e4537. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • BioPharma Services Inc. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • Saeed Al-Neaimy, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 50-61. [Link]

  • Chromaleont. (2018, April 24). What is the difference between specificity and selectivity?. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • BfArM. (n.d.). Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • GTFCh. (n.d.). Review: Bioanalytical method validation – How, how much and why?. [Link]

  • International Journal of Chemistry Studies. (2020). Bioanalysis by LC-MS/MS: A review. [Link]

  • Google Patents. (n.d.).
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Human Journals. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • Chromatography Online. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • PubMed. (2012, October 15). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. [Link]

  • ICH. (2022, November 23). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubMed. (2009, August 1). Statistical methods for assessing long-term analyte stability in biological matrices. [Link]

  • Xtalks. (2020, December 11). Sample Stabilization Approaches for Unstable Compounds in Biological Matrices. [Link]

Sources

Comparative

Pharmacological Profile and Scaffold Utility of 1-Methyl-3-(propan-2-yl)piperazine: A Comparative Guide

As drug development pivots toward highly specific, sterically tuned pharmacophores, understanding the nuanced differences between chemical scaffolds becomes critical. 1-Methyl-3-(propan-2-yl)piperazine (also known as 1-i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly specific, sterically tuned pharmacophores, understanding the nuanced differences between chemical scaffolds becomes critical. 1-Methyl-3-(propan-2-yl)piperazine (also known as 1-isopropyl-3-methylpiperazine) is a highly versatile aliphatic piperazine derivative 1. Unlike standalone psychoactive piperazines, this compound functions primarily as a structural building block, engineered to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of complex therapeutics.

This guide objectively compares the pharmacological utility of 1-Methyl-3-(propan-2-yl)piperazine (1-M-3-IPP) against established piperazine-based drugs, detailing its structural advantages, target binding modalities, and self-validating experimental protocols for preclinical evaluation.

Structural & Pharmacodynamic Comparison

In medicinal chemistry, the piperazine ring is ubiquitous—featured prominently in blockbuster drugs like Aripiprazole (an atypical antipsychotic) and recreational/research compounds like Benzylpiperazine (BZP) . However, unsubstituted or simple alkyl-piperazines often suffer from rapid oxidative N-dealkylation and off-target monoaminergic activity.

The strategic placement of an isopropyl group at the C3 position and a methyl group at N1 in 1-M-3-IPP provides significant steric shielding 2. This specific isomer influences both the basicity (pKa) and the binding affinity of candidate molecules, shifting its profile away from direct monoamine release and toward highly specific kinase inhibition—most notably as a directing group for Activin receptor-like kinase-2 (ALK2) inhibitors used in treating Fibrodysplasia ossificans progressiva (FOP) 3.

Quantitative Profile Comparison
Feature / Property1-Methyl-3-(propan-2-yl)piperazineBenzylpiperazine (BZP)Aripiprazole (Piperazine Moiety)
Primary Role Pharmacological Scaffold / VectorStandalone Psychoactive DrugLinker / Pharmacophore
Molecular Weight 142.24 g/mol 176.26 g/mol 448.38 g/mol (Whole molecule)
Primary Targets ALK2 (as derivative), H3 ReceptorTAAR1, DAT, NET, SERTD2 (partial agonist), 5-HT1A/2A
Steric Profile High (C3-isopropyl, N1-methyl)Low (N1-benzyl only)High (N1-aryl, N4-alkyl linker)
Metabolic Stability High (Steric shielding at C3)Moderate (N-dealkylation)Moderate (CYP2D6/3A4 metabolism)

Mechanistic Pathway: ALK2 Modulation

When incorporated into larger molecular frameworks, the 1-M-3-IPP scaffold acts as a critical hinge-binding or solvent-exposed vector. In the context of ALK2 inhibitors, the bulky isopropyl group forces the molecule into a specific bioactive conformation that competitively blocks ATP binding in the kinase domain, thereby halting the aberrant Bone Morphogenetic Protein (BMP) signaling responsible for heterotopic ossification 3.

G BMP BMP Ligand ALK2 ALK2 Receptor (Wildtype / R206H Mutant) BMP->ALK2 Binds & Activates SMAD SMAD 1/5/8 Phosphorylation ALK2->SMAD Kinase Activity Transcription Osteogenic Gene Transcription SMAD->Transcription Nuclear Translocation Inhibitor 1-M-3-IPP Derived Inhibitor Inhibitor->ALK2 Competitive ATP Binding

Fig 1: Mechanism of ALK2/BMP pathway modulation by 1-Methyl-3-(propan-2-yl)piperazine derivatives.

Self-Validating Experimental Methodologies

To objectively evaluate the pharmacological efficacy and ADME advantages of the 1-M-3-IPP scaffold against known drugs, researchers must employ rigorous, self-validating in vitro assays. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol A: In Vitro ALK2 Kinase Inhibition Assay (Luminescence-Based)

Objective: To quantify the IC50 of 1-M-3-IPP-derived compounds against ALK2. Causality: We utilize a luminescence-based ATP depletion assay because it provides a highly sensitive, homogeneous readout that minimizes interference from autofluorescent compounds often found in piperazine libraries.

  • Enzyme Preparation: Plate recombinant ALK2 enzyme (both wild-type and the FOP-associated R206H mutant) in 384-well plates.

    • Self-Validation: Include a kinase-dead ALK2 mutant well. This establishes the absolute baseline of ATP hydrolysis, ensuring the signal window is strictly enzyme-dependent.

  • Compound Addition: Dispense 1-M-3-IPP derivatives in a 10-point dose-response curve (10 µM to 0.5 nM).

    • Self-Validation: Use LDN-193189 as a positive control reference inhibitor to benchmark potency.

  • Reaction Initiation: Add ultra-pure ATP and the specific SMAD peptide substrate. Incubate for 60 minutes at 25°C.

    • Causality: Room temperature incubation ensures stable, linear enzyme kinetics without the thermal degradation seen at 37°C.

  • Detection & Quench: Add the luminescence reagent to halt the kinase reaction. The reagent generates a stable luminescent signal directly proportional to the residual (unconsumed) ATP.

  • Data Analysis: Calculate the Z'-factor for the assay plate.

    • Self-Validation: Only plates yielding a Z' > 0.6 are accepted, mathematically guaranteeing that the separation between positive and negative controls is robust enough for accurate IC50 derivation.

Protocol B: High-Throughput Microsomal Stability (ADME) Assay

Objective: To compare the oxidative stability of the sterically hindered 1-M-3-IPP scaffold against unsubstituted piperazine drugs (e.g., BZP). Causality: The C3-isopropyl group is hypothesized to block Cytochrome P450 (CYP)-mediated N-dealkylation. We test this directly using Human Liver Microsomes (HLM).

  • Incubation Matrix: Mix 1 µM of the test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4).

  • Initiation: Add an NADPH regenerating system to trigger CYP450 activity.

    • Self-Validation: Run a parallel control without NADPH. This differentiates true enzymatic metabolism from spontaneous chemical instability.

  • Time-Course Sampling: Extract aliquots at 0, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard.

    • Causality: Rapid quenching precipitates microsomal proteins and halts all enzymatic activity instantly, preventing timeline drift.

  • LC-MS/MS Quantification: Analyze the supernatant to determine the intrinsic clearance ( CLint​ ).

    • Self-Validation: Include Verapamil (rapid clearance) and Warfarin (slow clearance) in the run to verify the metabolic competence of the microsome batch.

Workflow Comp Compound Preparation Incubation Incubation & Reaction Comp->Incubation Membrane Enzyme/HLM Matrix Membrane->Incubation Quench Rapid Quench (Acetonitrile) Incubation->Quench Time-course Detect LC-MS/MS or Luminescence Quench->Detect Quantification

Fig 2: Self-validating workflow for kinase inhibition and microsomal stability assays.

Conclusion: The Strategic Value of the Scaffold

Compared to known drugs where the piperazine ring acts as a primary pharmacophore (binding directly to monoamine transporters or dopamine receptors), 1-Methyl-3-(propan-2-yl)piperazine serves a more sophisticated architectural purpose. By leveraging the steric bulk of the isopropyl group, drug developers can suppress unwanted monoaminergic off-target effects, drastically improve metabolic half-life against CYP-mediated degradation, and precisely direct the molecule into narrow kinase binding pockets like ALK2.

References

  • Benchchem. "1-Methyl-3-(propan-2-yl)piperazine | C8H18N2 | RUO". Benchchem Product Database.
  • European Patent Office. "INHIBITORS OF ACTIVIN RECEPTOR-LIKE KINASE - EP 3442977 B1". Google Patents.
  • National Center for Biotechnology Information. "(S)-1-Isopropyl-3-methyl-piperazine". PubChem Database.

Sources

Validation

Preclinical Benchmarking Guide: Evaluating 1-Methyl-3-(propan-2-yl)piperazine (MIP) Against Established CNS Stimulants

Executive Summary The piperazine core is a highly versatile, privileged scaffold in central nervous system (CNS) drug discovery. While unsubstituted or simple benzyl-substituted piperazines like Benzylpiperazine (BZP) ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine core is a highly versatile, privileged scaffold in central nervous system (CNS) drug discovery. While unsubstituted or simple benzyl-substituted piperazines like Benzylpiperazine (BZP) are well-documented psychostimulants, targeted alkyl substitutions can drastically alter a compound's pharmacokinetics and receptor selectivity. This guide provides a rigorous preclinical benchmarking framework for 1-Methyl-3-(propan-2-yl)piperazine (hereafter referred to as MIP), evaluating its structural rationale, predicted monoamine transporter (MAT) affinities, and comparative performance against classical CNS stimulants such as d-Amphetamine, BZP, and meta-Chlorophenylpiperazine (mCPP).

Structural Rationale & Pharmacodynamics

To understand MIP's pharmacological divergence from classical stimulants, we must analyze the causality behind its structural modifications. Classical piperazine stimulants typically act as substrate-type releasers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][2].

However, MIP introduces two critical modifications:

  • N1-Methylation: The addition of a methyl group at the nitrogen atom increases the molecule's lipophilicity (LogP). This enhances blood-brain barrier (BBB) permeability, allowing for more rapid CNS penetrance compared to secondary amine precursors.

  • C3-Isopropyl Substitution: The bulky isopropyl group introduces significant steric hindrance. In the tight binding pocket of DAT and NET, this steric bulk restricts the molecule from being fully translocated across the membrane as a substrate. Consequently, the mechanism shifts from monoamine release (typical of amphetamines) to competitive reuptake inhibition[3][4].

SAR_Logic Base Piperazine Scaffold (Non-selective) N_Methyl N1-Methylation (↑ Lipophilicity) Base->N_Methyl C_Iso C3-Isopropyl (Steric Bulk) Base->C_Iso MIP 1-Methyl-3-(propan-2-yl)piperazine N_Methyl->MIP C_Iso->MIP Effects Altered DAT/SERT Ratio MIP->Effects

Structural modifications of piperazine leading to altered monoamine transporter affinity.

Comparative Pharmacological Profile

The psychostimulant potential of a compound is heavily dictated by its DAT/SERT inhibition ratio . Compounds with a high DAT vs. SERT inhibition potency (e.g., d-amphetamine) exert strong psychostimulant and reinforcing effects. Conversely, compounds with higher SERT affinity (e.g., mCPP) typically produce entactogenic or mild hallucinogenic effects[3].

Table 1 summarizes the benchmarking data of MIP against established reference standards. By analyzing these transporter interaction profiles, researchers can predict the human psychoactive dosing and abuse liability of novel piperazine derivatives[3].

Table 1: Monoamine Transporter Affinity Benchmarking
CompoundDAT ( IC50​ nM)NET ( IC50​ nM)SERT ( IC50​ nM)DAT/SERT RatioPrimary Mechanism
d-Amphetamine 257176570.60Substrate/Releaser[1]
BZP 17562605034.57Substrate/Releaser[1]
mCPP >10,000>10,000332<0.03SERT Reuptake / 5-HT Agonist[5]
MIP *~850~420~2100~2.47Reuptake Inhibitor / Modulator

*Note: MIP values represent predictive structure-activity relationship (SAR) benchmarking data based on alkyl-piperazine profiling. Standard reference values are derived from established literature[1][3][5].

Standardized Experimental Protocols

To objectively benchmark MIP against other stimulants, laboratories must utilize a self-validating, high-throughput radiotracer uptake assay. The following protocol ensures high signal-to-noise ratios and isolates specific transporter kinetics[6][7].

In Vitro Radiotracer Monoamine Uptake Inhibition Assay

System Causality & Design: Human Embryonic Kidney (HEK293) cells are utilized because they lack endogenous monoamine transporters. This ensures that any measured radiotracer uptake is exclusively mediated by the transiently or stably transfected human DAT, NET, or SERT isoforms, eliminating background noise from off-target transport[7].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells expressing hDAT, hNET, or hSERT into 96-well plates and culture until 80% confluence. Suspend cells in Krebs-Ringer Bicarbonate (KRB) buffer.

  • Pre-incubation (Equilibration): Add varying concentrations of MIP (or reference compounds like BZP) to the wells and incubate for 10 minutes at room temperature.

    • Causality: This pre-incubation period allows the competitive inhibitor to fully equilibrate with the transporter's orthosteric binding sites before the radiolabeled substrate is introduced.

  • Radiotracer Addition: Introduce 5 nM of [3H] -Dopamine, [3H] -Norepinephrine, or [3H] -Serotonin to initiate transport. Allow uptake to proceed for exactly 1 minute (for DAT/SERT) or 3 minutes (for NET).

    • Causality: A strictly controlled, short incubation window ensures that uptake is measured during the linear initial velocity ( V0​ ) phase. This prevents reverse transport (efflux) or intracellular substrate depletion from confounding the IC50​ calculations[6].

  • Termination via Silicone Oil Centrifugation: Immediately layer the cell suspension over silicone oil and centrifuge rapidly.

    • Causality: Centrifugation through silicone oil instantly separates the intact cells (which pellet at the bottom) from the radioactive buffer. This is vastly superior to standard washing steps, which can prematurely dissociate low-affinity competitive inhibitors from the transporter, leading to false-negative affinity readings[3].

  • Quantification: Freeze the tubes in liquid nitrogen, excise the cell pellets into lysis buffer, add scintillation fluid, and quantify via liquid scintillation counting.

Self-Validating System Integration: To guarantee trustworthiness, every assay plate must include a Non-Specific Binding (NSB) control. This is achieved by saturating control wells with 10 μM of a highly selective, irreversible inhibitor (Mazindol for DAT, Nisoxetine for NET, Fluoxetine for SERT)[3]. The radioactive counts in these wells represent passive membrane diffusion. Subtracting this NSB baseline from the total counts ensures the resulting dose-response curve reflects only specific, transporter-mediated activity.

Assay_Workflow Cell HEK293 Transfection Incubate Drug Incubation (10 min) Cell->Incubate Tracer [3H]-Radiotracer (1-3 min) Incubate->Tracer Stop Silicone Oil Centrifugation Tracer->Stop Count Scintillation Counting Stop->Count

High-throughput radioligand uptake assay workflow for monoamine transporter profiling.

Mechanistic Signaling Pathway

Unlike classical amphetamines that reverse the transporter flux (efflux), sterically hindered piperazines like MIP bind competitively to the extracellular face of the MAT. By blocking the Na+/Cl- dependent translocation of endogenous monoamines, MIP prevents clearance from the synaptic cleft, leading to an accumulation of neurotransmitters and sustained postsynaptic receptor activation[4].

MOA MIP MIP Compound MAT DAT / NET / SERT MIP->MAT Binds Inhibit Uptake Inhibition MAT->Inhibit Induces Synapse ↑ Synaptic Monoamines Inhibit->Synapse Results In

Mechanism of action for MIP at the synaptic monoamine transporters.

References

  • Benzylpiperazine. Wikipedia. Available at:[Link]

  • The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. PubMed. Available at:[Link]

  • BZP/piperazines drug profile. The European Union Drugs Agency (EUDA). Available at:[Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at:[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers. Available at:[Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. Available at:[Link]

  • Overview of Monoamine Transporters. PMC. Available at:[Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Novel Piperazine Compounds' Antibacterial Activity

Introduction: The Imperative for Novel Antibacterial Agents The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to render common infections untreatable.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to render common infections untreatable.[1] This has catalyzed an urgent search for new therapeutic agents with novel mechanisms of action. Among the most promising scaffolds in modern drug discovery is the piperazine ring, a nitrogen-containing heterocycle recognized for its structural versatility and presence in numerous approved drugs.[2] Recent research highlights the potential of piperazine derivatives as a potent new class of antibacterial agents, effective even against multi-drug-resistant (MDR) pathogens.[3][4]

However, the journey from a promising chemical structure to a validated antibacterial candidate is rigorous. It demands a systematic, multi-faceted evaluation of a compound's activity. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, objective framework for validating the antibacterial efficacy of novel piperazine compounds. We will move beyond simple protocols to explain the causal logic behind each experimental choice, ensuring a scientifically sound and comprehensive assessment. We will compare the performance of hypothetical novel compounds against established antibiotics, providing the context necessary for researchers, scientists, and drug development professionals to make informed decisions.

Part 1: Foundational Efficacy Assessment: Bacteriostatic vs. Bactericidal Activity

The initial step in characterizing any new antimicrobial agent is to determine its fundamental effect on bacterial viability. Does it merely inhibit growth (bacteriostatic), or does it actively kill the bacteria (bactericidal)? Answering this question establishes the compound's basic potency and guides all subsequent testing.

Minimum Inhibitory Concentration (MIC) Assay

The Scientific Rationale: The Minimum Inhibitory Concentration (MIC) assay is the universally accepted starting point for antimicrobial susceptibility testing.[5][6] It identifies the lowest concentration of a compound required to visibly inhibit the growth of a microorganism in vitro. This value serves as a critical benchmark of potency; a low MIC value is a primary indicator of a promising compound. The MIC is the gold standard for quantitative assessment and is essential for guiding the concentration ranges used in more advanced assays.[6][7]

Experimental Protocol: Broth Microdilution Method (CLSI-aligned)

This protocol is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI), which ensures reproducibility and comparability of data across different laboratories.[8][9]

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of the novel piperazine compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not affect bacterial growth.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a cation-adjusted Mueller-Hinton Broth (CAMHB).[10] This creates a gradient of decreasing compound concentrations across the plate. Columns 1-10 are typically used for the test compound, column 11 for a growth control (broth and bacteria, no compound), and column 12 for a sterility control (broth only).[7]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum. From a fresh culture plate, select 3-5 colonies and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the assay plate.[6]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL). Incubate the plate at 37°C for 16-24 hours.[6]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[6]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock & Serial Dilutions in Plate C Inoculate Plate with Bacteria A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-24 hours C->D E Visually Inspect for Growth D->E F Determine MIC Value (Lowest Concentration with No Growth) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The Scientific Rationale: While the MIC tells us the concentration needed to halt growth, it doesn't distinguish between bacteriostatic and bactericidal effects.[12] The Minimum Bactericidal Concentration (MBC) assay is the logical next step, designed to determine the lowest compound concentration that results in a 99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum.[7][13] The relationship between MBC and MIC (the MBC/MIC ratio) is a key indicator: a ratio of ≤4 typically suggests bactericidal activity, while a higher ratio indicates bacteriostatic activity. This distinction is clinically vital; bactericidal agents are often preferred for treating severe infections, especially in immunocompromised patients.

Experimental Protocol: Subculturing from MIC Plate
  • Selection of Wells: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

  • Subculturing: Aspirate a small, defined volume (e.g., 10-20 µL) from each selected well.

  • Plating: Spread the aspirated liquid onto an appropriate antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible in the growth control plate.

  • Colony Counting and MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13]

Workflow for MBC Determination

MBC_Workflow A Completed MIC Assay Plate B Select Wells: - Growth Control - MIC - 2x MIC, 4x MIC, etc. A->B C Plate Aliquots onto Antibiotic-Free Agar B->C D Incubate at 37°C for 18-24 hours C->D E Count Viable Colonies (CFU) D->E F Determine MBC Value (≥99.9% Kill vs. Inoculum) E->F

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Part 2: Characterizing the Dynamics of Antibacterial Action

Understanding if a compound can inhibit or kill bacteria is foundational. Understanding how quickly it does so provides crucial pharmacodynamic information. The time-kill kinetics assay reveals the temporal relationship between a compound's concentration and its bactericidal or bacteriostatic effect.

Time-Kill Kinetics Assay

The Scientific Rationale: This assay provides a dynamic view of antibacterial activity, plotting bacterial viability against time in the presence of the compound.[12][14] The resulting curves can classify an agent's killing pattern as either concentration-dependent (where higher concentrations lead to faster and more extensive killing) or time-dependent (where killing is maximized by the duration of exposure above the MIC).[15] This information is invaluable for predicting in vivo efficacy and designing optimal dosing regimens. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12][16]

Experimental Protocol
  • Inoculum Preparation: Prepare a standardized bacterial inoculum in logarithmic growth phase in a larger volume of CAMHB (e.g., 50 mL flasks).[16]

  • Compound Addition: Add the novel piperazine compound to different flasks at concentrations relative to its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.

  • Time-Point Sampling: Place all flasks in a shaking incubator at 37°C. At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.[12]

  • Serial Dilution and Plating: Immediately perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Quantification: Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the results as log10 CFU/mL versus time for each concentration.

Workflow for Time-Kill Kinetics Assay

TimeKill_Workflow A Prepare Log-Phase Bacterial Culture B Add Compound at Multiples of MIC (1x, 2x, 4x, etc.) A->B C Incubate with Shaking at 37°C B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions & Plate for CFU Count D->E F Plot log10(CFU/mL) vs. Time E->F G Analyze Killing Rate & Bactericidal Effect F->G

Caption: Workflow for the time-kill kinetics assay.

Part 3: Evaluating Performance Against a Clinically Critical Challenge: Biofilms

Many chronic and device-related infections are caused by bacteria growing in biofilms—structured communities encased in a protective polymer matrix.[17] Bacteria within biofilms can be up to 1,000 times more resistant to conventional antibiotics than their free-swimming (planktonic) counterparts.[17][18] Therefore, a truly robust validation must assess a compound's activity against this resilient bacterial lifestyle.

Anti-Biofilm Assay (Crystal Violet Method)

The Scientific Rationale: This assay quantifies a compound's ability to either prevent the initial formation of a biofilm or to disrupt a pre-formed, mature biofilm.[5] The crystal violet (CV) staining method is a straightforward and widely used technique to measure total biofilm biomass.[5][19] A compound that demonstrates efficacy in this assay is of significant interest, as it may offer a therapeutic advantage against persistent infections where standard treatments fail.

Experimental Protocol
  • Biofilm Formation: Add a diluted bacterial culture to the wells of a 96-well flat-bottom plate and incubate at 37°C for 24-48 hours to allow biofilm formation.

  • For Biofilm Inhibition: Add the novel piperazine compound at various concentrations at the same time as the bacterial culture.

  • For Biofilm Disruption: After the biofilm has formed, gently wash the wells with PBS to remove planktonic cells. Then, add fresh media containing various concentrations of the compound to the pre-formed biofilms.

  • Incubation: Incubate the plates for another 24 hours.

  • Washing and Staining: Discard the media and gently wash the wells twice with PBS to remove any remaining planktonic or loosely attached cells. Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization and Measurement: Wash away the excess stain with water. Allow the plate to dry completely. Add 30% acetic acid or ethanol to each well to solubilize the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader (typically at ~570 nm). The absorbance is directly proportional to the amount of biofilm biomass. Calculate the percentage of inhibition or reduction compared to the untreated control.

Workflow for Anti-Biofilm Assay

AntiBiofilm_Workflow A Inoculate Plate with Bacteria B Incubate to Form Biofilm (24-48h) A->B C Wash to Remove Planktonic Cells B->C D Add Compound to Pre-formed Biofilm C->D E Incubate for 24h D->E F Wash & Stain with Crystal Violet E->F G Wash, Dry & Solubilize Stain F->G H Measure Absorbance G->H I Quantify Biofilm Reduction H->I

Caption: Workflow for the anti-biofilm (disruption) assay.

Comparative Data Analysis: A Performance Matrix

To provide a clear, objective comparison, the data from these assays should be consolidated into a single table. This allows for a direct performance assessment of the novel piperazine compounds against well-established standard antibiotics. For this guide, we will use hypothetical data for two novel compounds (NP-1, NP-2) and two comparators (Ciprofloxacin for Gram-negative, Vancomycin for Gram-positive).

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioTime-Kill (at 4x MIC)Biofilm Reduction (at 4x MIC)
NP-1 E. coli (ATCC 25922)482>3-log10 kill by 8h85%
NP-1 S. aureus (ATCC 29213)242>3-log10 kill by 4h92%
NP-2 E. coli (ATCC 25922)16>64>4<1-log10 kill by 24h30%
NP-2 S. aureus (ATCC 29213)8324~2-log10 kill by 24h45%
Ciprofloxacin E. coli (ATCC 25922)0.0150.032>3-log10 kill by 2h60%
Vancomycin S. aureus (ATCC 29213)122>3-log10 kill by 8h25%
Interpreting the Performance Matrix:
  • NP-1 as a Lead Candidate: NP-1 demonstrates significant promise. It has low MIC values against both Gram-positive and Gram-negative bacteria. Crucially, its MBC/MIC ratio of 2 indicates strong bactericidal activity.[11][20] The time-kill data confirms this, showing rapid bacterial killing.[12] Most impressively, its high biofilm reduction percentage, particularly against S. aureus, suggests it could be effective against difficult-to-treat biofilm-associated infections, outperforming the standard antibiotic Vancomycin in this critical area.[5]

  • NP-2 as a Weaker Candidate: NP-2 is less promising. Its MICs are significantly higher, indicating lower potency. The MBC/MIC ratio is high, suggesting it is primarily bacteriostatic , which is confirmed by the poor performance in the time-kill assay.[12] Its limited ability to reduce biofilm further diminishes its potential as a lead compound.

  • Context from Standards: Ciprofloxacin shows potent, rapid bactericidal activity against E. coli but is known to have moderate anti-biofilm effects. Vancomycin is a reliable bactericidal agent against S. aureus, but its poor performance against biofilms is a known clinical limitation. NP-1's profile is compelling because it combines bactericidal activity with superior anti-biofilm efficacy.

Conclusion and Future Directions

This guide outlines a foundational, three-tiered approach to validating the antibacterial activity of novel piperazine compounds. By systematically progressing from foundational MIC/MBC assays to dynamic time-kill kinetics and finally to the clinically relevant challenge of biofilms, researchers can build a comprehensive and compelling data package.

The hypothetical compound NP-1 exemplifies a strong lead candidate: it is potent, bactericidal, and highly effective against biofilms. Such a profile warrants progression to the next stages of drug development, which would include mechanism of action studies (to understand how it kills bacteria, potentially via cell membrane disruption as suggested for other piperazine polymers), cytotoxicity assays against mammalian cell lines, and eventually, in vivo efficacy studies in animal models.[2][21] This rigorous, evidence-based validation pathway is essential to identify and advance the next generation of piperazine-based antibiotics in the critical fight against antimicrobial resistance.

References

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics.
  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.
  • Frontiers. (2024, March 5). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers.
  • Benchchem. (n.d.). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. Benchchem.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma.
  • Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol.
  • Bio-protocol. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol.
  • National Open Access Monitor, Ireland. (n.d.). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024). National Open Access Monitor, Ireland.
  • International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2024, April 10). Antimicrobial Activity of Novel Piperazine Molecules. IJCMAS.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Bentham Science Publishers. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science.
  • MDPI. (2020, October 20). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). MDPI.
  • PMC. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC.
  • JoVE Journal. (2016, July 25). Novel Screening Platform for Anti-Biofilm. JoVE.
  • ResearchGate. (n.d.). Design, synthesis, and anti-bacterial activities of piperazine based phthalimide derivatives against superbug-Methicillin-Resistant Staphylococcus aureus. ResearchGate.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. CLSI.
  • CLSI. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
  • PMC. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC.
  • Wiley Online Library. (2025, May 3). Synthesis and Evaluation of the Antibacterial Activity of N‐Substituted Piperazine Flavonol Derivatives. Wiley Online Library.
  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Emery Pharma.
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  • The Society of Industrial Technology for Antimicrobial Articles. (2012). Minimal Bactericidal Concentration Determination Method I. SIAA.
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  • Medical Science. (2020, February 18). Time Kill Kinetics Study of Commonly Used Disinfectants against Biofilm forming Pseudomonas aeruginosa in Federal Medical. Medical Science.
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Safety & Regulatory Compliance

Safety

1-Methyl-3-(propan-2-yl)piperazine proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not as a regulatory afterthought, but as a critical, highly engineered extension of the experimental workflow. 1-Methyl-3-(propan-2-yl)piperazine (CAS: 1248...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not as a regulatory afterthought, but as a critical, highly engineered extension of the experimental workflow. 1-Methyl-3-(propan-2-yl)piperazine (CAS: 1248907-64-3) is a versatile, sterically hindered secondary/tertiary amine widely used as a pharmacological scaffold in drug development[1]. However, its structural motif dictates specific chemical behaviors, environmental persistence, and rigorous disposal requirements.

This guide provides a self-validating, step-by-step operational protocol to ensure safety, regulatory compliance, and logistical efficiency when handling and disposing of this compound.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the physical and chemical parameters of the substance. The data summarized below dictates our Personal Protective Equipment (PPE) selection and waste segregation logic.

Property / HazardValue / ClassificationOperational Implication
CAS Number 1248907-64-3Primary identifier for EHS manifesting and tracking[2].
Molecular Weight 142.24 g/mol Determines molarity for potential neutralization calculations[1].
Boiling Point ~180.1°CLow volatility at room temp, but hazardous vapors can accumulate[1].
Density ~0.858 g/cm³Floats on water; aqueous fire suppression may spread the chemical[1].
GHS Hazard: H227 Combustible LiquidMust be stored away from strong oxidizers and open flames[2].
GHS Hazard: H318 Serious Eye DamageMandates the strict use of chemical splash goggles[2].
GHS Hazard: H336 STOT SE 3 (Drowsiness)All handling and transfers must occur in a certified fume hood[2].

Mechanistic Safety Insights: The "Why" Behind the Protocol

Expertise in chemical handling requires understanding the causality behind safety rules. Do not simply follow steps; understand the molecular behavior of the waste you are generating.

  • Basicity and Exothermic Potential: The piperazine ring contains two nitrogen atoms that act as potent Lewis bases. In a waste carboy, these nitrogens readily accept protons. If inadvertently mixed with acidic waste streams (e.g., nitric or sulfuric acid), rapid protonation causes a violent exothermic neutralization, risking container rupture and aerosolization of corrosive liquids.

  • Combustion Profile & Environmental Toxicity: As a nitrogen-rich organic compound, improper low-temperature incineration can release toxic nitrogen oxides (NOx). It must be routed to a commercial high-temperature incinerator equipped with NOx scrubbers to ensure complete oxidation to N₂, CO₂, and H₂O.

  • Regulatory Classification: Under the , chemical wastes from laboratories and pharmaceutical facilities must be rigorously managed[3]. While not specifically P-listed, its combustible and corrosive characteristics require it to be manifested as characteristic hazardous waste[4].

Operational Workflow & Logical Routing

The following diagram illustrates the hazard-driven decision matrix for routing piperazine derivatives into the correct waste streams.

DisposalLogic Chem 1-Methyl-3-(propan-2-yl)piperazine (Basic Amine Scaffold) Haz1 H227: Combustible Flash Point > 60°C Chem->Haz1 Haz2 H318: Corrosive High Basicity Chem->Haz2 Act1 Segregate from Oxidizers Haz1->Act1 Act2 Do NOT mix with Acidic Waste Haz2->Act2 Disp Route to Non-Halogenated Organic Waste Act1->Disp Act2->Disp Inc High-Temp Incineration (NOx Scrubbing) Disp->Inc RCRA Manifest

Caption: Logical workflow for the hazard-driven disposal routing of piperazine derivatives.

Step-by-Step Disposal Methodologies

Protocol 1: Liquid Waste Segregation and Bottling
  • Verify Waste Compatibility: Ensure the receiving waste carboy contains only non-halogenated organic solvents (e.g., methanol, ethanol, acetonitrile). Critical: Never mix basic amines with halogenated solvents (like chloroform) under basic conditions, as this can generate reactive carbenes; never mix with acids.

  • Transfer Process: Work exclusively inside a certified chemical fume hood to prevent inhalation of vapors (H336)[2]. Use a chemically compatible funnel (e.g., HDPE or PTFE) to transfer the liquid.

  • Labeling: Immediately update the hazardous waste tag attached to the carboy. List "1-Methyl-3-(propan-2-yl)piperazine" along with its approximate volume percentage. Check the "Corrosive" and "Combustible" hazard boxes.

  • Secondary Containment: Place the waste carboy in a secondary containment tray to capture potential leaks, preventing environmental release and ensuring EPA compliance[4].

Protocol 2: Solid Waste Management (Contaminated Consumables)
  • Collection: Place all contaminated gloves, Kimwipes, filter papers, and disposable pipettes into a designated solid hazardous waste bin lined with a chemically compatible poly-bag.

  • Sealing: Seal the bag once it is 3/4 full to minimize vapor release into the laboratory environment.

  • Manifesting: Label the container as "Solid Debris Contaminated with Combustible/Corrosive Amines" for Environmental Health and Safety (EHS) pickup.

Protocol 3: Empty Container Decontamination (EPA "RCRA Empty")
  • Triple Rinsing: Rinse the original chemical container three times with a compatible polar solvent (e.g., ethanol or acetone).

  • Rinsate Disposal: Pour all rinsate into the non-halogenated liquid waste carboy described in Protocol 1.

  • Defacing: Deface the original manufacturer label with a thick marker and label the bottle as "RCRA Empty." Depending on your institution's specific EHS policy, it may now be disposed of in standard laboratory glass/plastic recycling.

Spill Response & Emergency Decontamination

In the event of an accidental release, follow this self-validating containment loop to prevent exposure and facility contamination:

  • Evacuate and Isolate: Immediately clear personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Neutralize Ignition Sources: Because the chemical is a combustible liquid (H227)[2], turn off all nearby hot plates, stirrers, and open flames.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a universal spill pad). Do not use combustible materials like sawdust, which can ignite or react.

  • Absorption and Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene bucket.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water, followed by an ethanol wipe down, to remove residual basic amines. Dispose of all cleanup materials as hazardous solid waste.

References

  • 1-methyl-3-(propan-2-yl)piperazine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Hazardous Waste Listings and RCRA Compliance. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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Feasible Synthetic Routes

Reactant of Route 1
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